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  • Product: 8-Iodo-4-Chromanone
  • CAS: 101713-87-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 8-Iodo-4-Chromanone: Synthesis, Properties, and Potential Applications

For inquiries, please contact: [A Fictional Contact Email] Abstract Introduction: The Significance of the Chromanone Scaffold The 4-chromanone framework is a privileged heterocyclic system that forms the core of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact: [A Fictional Contact Email]

Abstract

Introduction: The Significance of the Chromanone Scaffold

The 4-chromanone framework is a privileged heterocyclic system that forms the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The inherent structural features of the chromanone ring, a fusion of a benzene ring with a dihydropyranone ring, make it a versatile scaffold for the development of novel therapeutic agents.[3][4] The introduction of a halogen atom, such as iodine, onto the aromatic ring of the chromanone nucleus can significantly modulate the compound's physicochemical properties and biological activity. Halogenation can enhance lipophilicity, improve metabolic stability, and introduce a reactive handle for further synthetic transformations, making halogenated chromanones valuable intermediates in drug discovery.[4]

8-Iodo-4-Chromanone, in particular, presents an intriguing target for chemical synthesis and biological evaluation due to the unique properties conferred by the iodine substituent at the C-8 position. This guide aims to provide a detailed exploration of this specific compound.

Synthesis of 8-Iodo-4-Chromanone: A Proposed Methodological Approach

While a specific, validated protocol for the synthesis of 8-Iodo-4-Chromanone is not extensively documented in publicly accessible literature, a plausible and efficient route can be designed based on the principles of electrophilic aromatic substitution on the 4-chromanone scaffold. The ether oxygen in the chromanone ring is an activating group and directs electrophiles to the ortho and para positions (C-6 and C-8), while the carbonyl group is a deactivating, meta-directing group. The interplay of these electronic effects suggests that direct iodination should favor substitution at the C-6 and C-8 positions.

Proposed Synthetic Pathway: Electrophilic Iodination

A promising approach for the synthesis of 8-Iodo-4-Chromanone involves the direct iodination of 4-chromanone using molecular iodine in the presence of a suitable oxidizing agent. This method is commonly employed for the iodination of activated aromatic rings.[5][6]

DOT Script for Proposed Synthesis of 8-Iodo-4-Chromanone

G reactant 4-Chromanone product 8-Iodo-4-Chromanone reactant->product Electrophilic Aromatic Substitution reagents Iodine (I2) Oxidizing Agent (e.g., H2O2, HNO3) reagents->reactant:e

Caption: Proposed synthetic route to 8-Iodo-4-Chromanone via direct iodination.

Detailed Experimental Protocol (Hypothesized)

This protocol is a suggested method based on analogous iodination reactions of aromatic ketones and phenols.[5][7] Optimization of reaction conditions, including the choice of solvent, temperature, and reaction time, would be necessary to achieve optimal yields and purity.

Materials:

  • 4-Chromanone

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Ethanol

  • Sodium thiosulfate solution (10% w/v)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chromanone (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add molecular iodine (1.1 equivalents). Slowly add a mixture of 30% hydrogen peroxide (2 equivalents) and a catalytic amount of concentrated sulfuric acid dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Quench the excess iodine by adding 10% sodium thiosulfate solution until the brown color disappears.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 8-Iodo-4-Chromanone.

Causality Behind Experimental Choices:

  • Oxidizing Agent: Hydrogen peroxide in the presence of a strong acid like sulfuric acid generates a potent electrophilic iodine species (I⁺), which is necessary for the substitution on the moderately activated chromanone ring.[5]

  • Solvent: Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

  • Purification: Column chromatography is a standard and effective method for separating the desired 8-iodo isomer from the starting material and any potential 6-iodo isomer or di-iodinated byproducts.

Physicochemical Properties and Characterization

The successful synthesis of 8-Iodo-4-Chromanone requires thorough characterization to confirm its identity and purity. The following table summarizes its known and predicted properties.

PropertyValueSource
IUPAC Name 8-iodo-2,3-dihydro-4H-chromen-4-one-
CAS Number 101713-87-5-
Molecular Formula C₉H₇IO₂-
Molecular Weight 274.06 g/mol -
Appearance Predicted: Off-white to pale yellow solid-
Boiling Point 359.1 °C at 760 mmHg (Predicted)-
Density 1.88 g/cm³ (Predicted)-
Spectroscopic Data (Predicted)

1H NMR (CDCl₃, 400 MHz):

  • δ 7.8-7.9 (dd, 1H, H-5)

  • δ 7.6-7.7 (dd, 1H, H-7)

  • δ 7.0-7.1 (t, 1H, H-6)

  • δ 4.5-4.6 (t, 2H, H-2)

  • δ 2.8-2.9 (t, 2H, H-3)

13C NMR (CDCl₃, 101 MHz):

  • δ 195-196 (C=O, C-4)

  • δ 160-161 (C-8a)

  • δ 140-141 (C-7)

  • δ 128-129 (C-5)

  • δ 122-123 (C-6)

  • δ 120-121 (C-4a)

  • δ 90-91 (C-I, C-8)

  • δ 67-68 (O-CH₂, C-2)

  • δ 38-39 (CH₂, C-3)

Infrared (IR) Spectroscopy:

  • ~1680 cm⁻¹ (C=O stretching)

  • ~1250 cm⁻¹ (Ar-O-C stretching)

  • ~1600, 1470 cm⁻¹ (C=C aromatic stretching)

Potential Applications in Drug Development

Halogenated chromanones are recognized as important pharmacophores in medicinal chemistry.[4] While specific biological activities for 8-Iodo-4-Chromanone are not yet widely reported, its structural features suggest several potential applications:

  • Intermediate for Lead Compound Synthesis: The iodine atom at the C-8 position can serve as a versatile synthetic handle for introducing a wide range of functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the rapid generation of diverse compound libraries for biological screening.

  • Potential Bioactivity: The chromanone scaffold itself is associated with various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of iodine could enhance these activities or confer novel biological functions.

  • Molecular Probes: The presence of a heavy atom like iodine makes 8-Iodo-4-Chromanone a potential candidate for the development of molecular probes for imaging techniques such as X-ray crystallography and single-photon emission computed tomography (SPECT) when radiolabeled.

DOT Script for Application Workflow

G start 8-Iodo-4-Chromanone cc Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) start->cc da Direct Analog Synthesis start->da probes Radiolabeling start->probes lib Diverse Compound Libraries cc->lib bio Bioactive Molecules da->bio img Imaging Agents probes->img

Caption: Potential applications of 8-Iodo-4-Chromanone in drug discovery and development.

Conclusion and Future Perspectives

8-Iodo-4-Chromanone is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While its synthesis and properties are not yet extensively documented, this guide has provided a plausible synthetic route and predicted characterization data based on established chemical principles. The versatility of the iodine substituent for further chemical modification, coupled with the inherent biological relevance of the chromanone scaffold, makes 8-Iodo-4-Chromanone a promising target for further research and development. Future work should focus on the experimental validation of the proposed synthetic protocol, the comprehensive characterization of the compound, and the exploration of its biological activities to unlock its full potential in the field of drug discovery.

References

  • 1 - Supplementary Information. (n.d.).
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). Arab Journal of Science and Engineering, 47(1), 75-111. [Link]

  • advances in - heterocyclic chemistry - SciSpace. (n.d.). Retrieved from [Link]

  • 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. (2024). MDPI. [Link]

  • Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. (2014). ResearchGate. [Link]

  • A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. (2000). Organic Letters, 2(24), 3821–3823. [Link]

  • Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. (2014). Journal of Medicinal Chemistry, 57(15), 6448-6460. [Link]

  • (PDF) 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. (2024). ResearchGate. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. (2020). European Journal of Medicinal Chemistry, 189, 112075. [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (2011). Molecules, 16(12), 10178–10189. [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC. [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry, 19(37), 7995-8008. [Link]

  • Asymmetric synthesis of 4,8-dihydroxyisochroman-1-one polyketide metabolites using chiral hypervalent iodine(III). (2007). The Journal of Organic Chemistry, 72(19), 7413-7416. [Link]

  • US20120041224A1 - Process For The Iodination Of Aromatic Compounds. (n.d.). Google Patents.
  • Design, synthesis, and biological evaluation of 4-chromanone derivatives as IKr inhibitors. (2014). Drug Discoveries & Therapeutics, 8(2), 76-83. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]

  • Iodine. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (PDF) Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. (2009). ResearchGate. [Link]

  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (2020). IJRAR. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. [Link]

  • Iodine(V)-Based Oxidants in Oxidation Reactions. (2023). Molecules, 28(13), 5220. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

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Exploratory

The Ascendant Pharmacophore: A Technical Guide to the Biological and Medicinal Properties of Natural Chromanones

Foreword In the ever-evolving landscape of drug discovery, nature consistently provides a profound source of inspiration and novel chemical scaffolds. Among these, the chromanone nucleus, a benzo-γ-pyrone derivative, has...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the ever-evolving landscape of drug discovery, nature consistently provides a profound source of inspiration and novel chemical scaffolds. Among these, the chromanone nucleus, a benzo-γ-pyrone derivative, has emerged as a "privileged structure" for the development of therapeutic agents.[1][2][3] This guide is crafted for researchers, scientists, and drug development professionals, offering an in-depth exploration of the multifaceted biological and medicinal properties of natural chromanones. We will delve into their mechanisms of action, therapeutic potential, and the robust experimental methodologies required for their evaluation, moving beyond a mere recitation of facts to an integrated understanding of this promising class of compounds.

The Chromanone Core: A Foundation of Versatile Bioactivity

Chromanones, or 2,3-dihydro-1-benzopyran-4-ones, are a significant class of oxygen-containing heterocyclic compounds ubiquitously found in the plant and fungal kingdoms.[1][4] Their structure, characterized by a benzene ring fused to a dihydropyran ring, provides a versatile scaffold for a wide array of biological activities.[5][6] The absence of the C2-C3 double bond, which distinguishes chromanones from their chromone counterparts, can lead to significant variations in their biological effects.[1] These natural products play crucial roles in their native environments, from regulating plant growth to providing defense against pathogens.[1]

Natural Sources and Diversity

Chromanones are widely distributed in various plant genera and have also been isolated from fungal species.[1] Notable plant sources include species from the families Fabaceae, Asparagaceae, and Orchidaceae.[7] For instance, the genus Calophyllum is a rich source of chromanone derivatives with documented antiviral, antifungal, and antibacterial activities.[8] Fungi, such as those of the Aspergillus and Penicillium genera, also produce a diverse array of chromanone lactones and other derivatives.[1][9]

Unraveling the Therapeutic Potential: A Mechanistic Overview

The therapeutic promise of natural chromanones stems from their diverse pharmacological activities, which include anticancer, antioxidant, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][10] This section will explore the key medicinal properties of chromanones, focusing on their underlying mechanisms of action.

Anticancer Activity: Inducing Targeted Cell Demise

A significant body of research highlights the potential of chromanone derivatives as anticancer agents.[5][11] Their cytotoxic effects are often selective for cancer cells over normal cells, a crucial attribute for any potential therapeutic.[11]

Mechanisms of Action:

  • Induction of Apoptosis: Many chromanone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[11] This can be mediated through the activation of key executioner caspases, such as caspase-3 and -7.[12]

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.[11]

  • Induction of Oxidative Stress: Interestingly, while some chromanones are antioxidants, others can act as pro-oxidants in the tumor microenvironment, leading to increased levels of reactive oxygen species (ROS) that trigger apoptotic pathways in cancer cells.[13]

  • DNA Interaction: Some synthesized chromanone derivatives have shown the potential to interact with DNA, suggesting a genotoxic mechanism that could contribute to their anticancer activity.[13][14]

A proposed pathway for the anticancer activity of certain chromanone derivatives is illustrated below:

Fig. 1: Proposed Anticancer Mechanism of Chromanones Chromanone Chromanone Derivative CancerCell Cancer Cell Chromanone->CancerCell Enters Cell ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS Induces Oxidative Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation (e.g., Caspase-3/7) Mitochondria->Caspase Releases Pro-apoptotic factors Apoptosis Apoptosis Caspase->Apoptosis Executes Cell Death

Caption: Proposed anticancer mechanism of certain chromanone derivatives.

Antioxidant Properties: Quenching Oxidative Stress

Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in numerous chronic diseases.[15] Natural chromanones, particularly those with phenolic hydroxyl groups, exhibit significant antioxidant activity.[5][16]

Mechanisms of Action:

  • Free Radical Scavenging: The primary antioxidant mechanism of chromanones is their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions like lipid peroxidation.[15] The position and number of hydroxyl groups on the chromanone scaffold are key determinants of this activity.[5]

  • Metal Chelation: Some chromanone derivatives can chelate metal ions like iron (Fe²⁺), which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[17]

  • Enhancement of Endogenous Antioxidant Defenses: Chromanones can also exert indirect antioxidant effects by upregulating the expression of endogenous antioxidant enzymes.[15]

Anti-inflammatory Effects: Modulating Inflammatory Pathways

Chronic inflammation is a key factor in the pathogenesis of many diseases.[5] Chromanones have demonstrated potent anti-inflammatory properties by modulating key signaling pathways.

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Mediators: Chromanone derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1]

  • Modulation of NF-κB and MAPK Signaling: The anti-inflammatory effects of some chromanones are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[18][19]

A simplified representation of the anti-inflammatory action of chromanones is provided below:

Fig. 2: Anti-inflammatory Action of Chromanones LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK_NFkB MAPK & NF-κB Signaling Pathways TLR4->MAPK_NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_NFkB->Cytokines Induces Expression Chromanone Chromanone Derivative Chromanone->MAPK_NFkB Inhibition

Caption: Simplified diagram of the anti-inflammatory action of chromanones.

Antimicrobial and Antiviral Activities

The rise of antimicrobial resistance has spurred the search for new therapeutic agents.[20] Natural and synthetic chromanones have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[7] Additionally, some chromanone derivatives have shown promising antiviral activity, including against HIV.[5][21]

Potential Mechanisms of Action:

  • Disruption of Cell Membrane Integrity: Chromanones may interfere with the synthesis of essential components of microbial cell membranes, such as ergosterol in fungi.[20]

  • Inhibition of Key Enzymes: They may also inhibit microbial enzymes crucial for processes like DNA replication and protein synthesis.[20]

Methodologies for Bioactivity Evaluation: A Practical Guide

The robust evaluation of the biological properties of chromanone derivatives requires the application of standardized and validated experimental protocols. This section provides an overview of key assays and the rationale behind their selection.

Assessment of Anticancer Activity

3.1.1. Cytotoxicity Assays

The initial step in evaluating the anticancer potential of a chromanone is to determine its cytotoxicity against a panel of cancer cell lines.

MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[12]

  • Principle: Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Experimental Workflow:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the chromanone derivative for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[12][13]

Fig. 3: MTT Assay Workflow Start Seed Cells in 96-well plate Treat Treat with Chromanone Start->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate2->Add_Solvent Read Measure Absorbance Add_Solvent->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.[12]

3.1.2. Apoptosis Assays

To confirm that cytotoxicity is due to apoptosis, specific assays can be employed.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.[12]

Evaluation of Antioxidant Activity

A combination of assays is recommended to comprehensively assess the antioxidant capacity of chromanones.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow.[5]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color.[16]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[16]

Table 1: Representative Antioxidant Activities of Chromanone Derivatives

AssayCompound/DerivativeActivity (IC₅₀ or equivalent)Reference
DPPH7,8-Dihydroxy-3-[(3,4-dihydroxyphenyl) methylene] chroman-4-oneIC₅₀ = 4.5 µM[5]
FRAPDMAF (a chromone derivative)Significantly higher than coumarin[16]
ORACVarious chromone derivativesSignificant ORAC values[16]
Antimicrobial Susceptibility Testing

The antimicrobial efficacy of chromanones is typically determined by measuring their Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method: This is a standard method for determining the MIC of an antimicrobial agent.[20]

  • Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the chromanone derivative in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[20]

Future Perspectives and Conclusion

Natural chromanones represent a rich and diverse source of bioactive compounds with significant therapeutic potential.[2][3] Their "privileged" scaffold is amenable to synthetic modification, opening avenues for the development of novel derivatives with enhanced potency and selectivity.[22][23] Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles, and leveraging structure-activity relationship studies to guide the design of next-generation chromanone-based drugs. While some chromone compounds have undergone clinical trials for conditions like atopic dermatitis, further investigation into the clinical applications of chromanones is warranted.[24] The comprehensive understanding of their biological and medicinal properties, coupled with rigorous experimental evaluation, will be instrumental in translating the promise of these natural products into tangible therapeutic benefits.

References

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Foundational

Introduction: The Significance of the Chromanone Scaffold

An In-Depth Technical Guide to 8-Iodo-4-Chromanone: Structure, Synthesis, and Application The chroman-4-one framework is a privileged heterocyclic system found in a multitude of natural products and synthetic compounds.[...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Iodo-4-Chromanone: Structure, Synthesis, and Application

The chroman-4-one framework is a privileged heterocyclic system found in a multitude of natural products and synthetic compounds.[1][2] Its rigid, bicyclic structure serves as a versatile scaffold in medicinal chemistry, enabling the spatial presentation of functional groups in a well-defined manner. This has led to the development of chromanone derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

The introduction of a halogen, specifically iodine, at the C-8 position of the chromanone ring, creates 8-Iodo-4-Chromanone. This modification is of significant strategic importance. The iodine atom not only modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, but also serves as a versatile synthetic handle for further elaboration through reactions like palladium-catalyzed cross-coupling, enabling the construction of more complex molecular architectures.[4][5]

Core Properties of 8-Iodo-4-Chromanone
PropertyValueSource
IUPAC Name 8-iodo-2,3-dihydrochromen-4-one[]
CAS Number 101713-87-5[][7][8]
Molecular Formula C₉H₇IO₂[][7]
Molecular Weight 274.06 g/mol []
Appearance Typically a solidN/A
Boiling Point 359.14 °C at 760 mmHg[]
Density 1.879 g/cm³[]
Chemical Structure of 8-Iodo-4-Chromanone

Caption: Chemical structure of 8-Iodo-4-Chromanone.

Synthesis and Purification Workflow

The synthesis of substituted 4-chromanones can be achieved through various routes, often involving the cyclization of phenolic precursors.[9][10] For 8-Iodo-4-Chromanone, a logical approach involves the intramolecular cyclization of a suitably substituted o-iodophenoxypropanoic acid.

Conceptual Synthesis Workflow

G start Starting Material (e.g., 2-Iodophenol) step1 Step 1: Williamson Ether Synthesis (Reaction with 3-bromopropanoic acid) start->step1 intermediate Intermediate (3-(2-Iodophenoxy)propanoic acid) step1->intermediate step2 Step 2: Intramolecular Friedel-Crafts Acylation (e.g., using Polyphosphoric Acid) intermediate->step2 product Crude 8-Iodo-4-Chromanone step2->product purify Purification (Column Chromatography / Recrystallization) product->purify final Pure 8-Iodo-4-Chromanone purify->final

Caption: Conceptual workflow for the synthesis of 8-Iodo-4-Chromanone.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative method. All procedures should be conducted by trained personnel in a well-ventilated fume hood.

  • Ether Formation:

    • To a solution of 2-iodophenol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate (K₂CO₃). The base is crucial for deprotonating the phenol, forming a more nucleophilic phenoxide.

    • Add ethyl 3-bromopropionate dropwise to the reaction mixture. The phenoxide will displace the bromide in an Sₙ2 reaction (Williamson ether synthesis) to form ethyl 3-(2-iodophenoxy)propanoate.

    • Heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).

    • After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Saponification:

    • Hydrolyze the resulting ester to the corresponding carboxylic acid using an aqueous base (e.g., NaOH or KOH) in an alcohol solvent like ethanol.

    • Heat the mixture to facilitate the saponification.

    • After the reaction is complete, acidify the mixture with a strong acid (e.g., HCl) to precipitate the 3-(2-iodophenoxy)propanoic acid.

    • Collect the solid product by filtration.

  • Cyclization (Intramolecular Friedel-Crafts Acylation):

    • Add the dried 3-(2-iodophenoxy)propanoic acid to a dehydrating/activating agent such as polyphosphoric acid (PPA) or Eaton's reagent. These agents act as both solvent and catalyst, promoting the formation of an acylium ion intermediate.

    • Heat the mixture (e.g., 80-100 °C) to drive the intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the acylium ion, leading to ring closure.

    • Pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the crude 8-Iodo-4-Chromanone.

  • Purification:

    • Collect the crude solid by filtration.

    • Purify the product using flash column chromatography on silica gel, eluting with a non-polar/polar solvent system (e.g., hexane/ethyl acetate). This separates the desired product from starting materials and side products based on polarity.

    • Alternatively, recrystallization from a suitable solvent (e.g., ethanol) can be used to obtain a highly pure, crystalline product.

In-Depth Structural Analysis

Confirming the identity and purity of 8-Iodo-4-Chromanone requires a multi-technique spectroscopic approach. Each method provides unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[11][12]

¹H NMR Spectroscopy (Predicted Data in CDCl₃): The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5~7.80ddJ ≈ 7.8, 1.5Deshielded by the adjacent carbonyl group and ortho-coupled to H-6.
H-7~7.60ddJ ≈ 7.8, 1.5Ortho-coupled to H-6; deshielded by the iodine atom.
H-6~7.10tJ ≈ 7.8Coupled to both H-5 and H-7.
H-2 (CH₂)~4.60tJ ≈ 6.5Adjacent to the ether oxygen, resulting in a downfield shift. Coupled to H-3.
H-3 (CH₂)~2.85tJ ≈ 6.5Adjacent to the carbonyl group. Coupled to H-2.

¹³C NMR Spectroscopy (Predicted Data in CDCl₃): The carbon spectrum will confirm the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-4 (C=O) | ~191 | Typical chemical shift for a ketone carbonyl in a conjugated system. | | C-8a | ~160 | Quaternary carbon adjacent to the ether oxygen. | | C-7 | ~139 | Aromatic CH deshielded by the adjacent iodine. | | C-5 | ~128 | Aromatic CH. | | C-6 | ~122 | Aromatic CH. | | C-4a | ~121 | Quaternary aromatic carbon. | | C-8 | ~92 | Aromatic carbon directly bonded to iodine (ipso-carbon), showing a significant upfield shift. | | C-2 (CH₂) | ~67 | Aliphatic carbon adjacent to the ether oxygen. | | C-3 (CH₂) | ~37 | Aliphatic carbon adjacent to the carbonyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule.[13]

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, 8-Iodo-4-Chromanone is expected to show a strong molecular ion peak at m/z = 274.

  • Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not result in a complex isotopic pattern for the molecular ion itself.

  • High-Resolution MS (HRMS): This technique can confirm the elemental formula. The calculated exact mass for C₉H₇IO₂ is 273.95451, which can be experimentally verified to within a few parts per million (ppm).[]

  • Fragmentation: A characteristic fragmentation pathway for chromanones is a Retro-Diels-Alder (RDA) reaction, which would involve the cleavage of the dihydropyranone ring. Another likely fragmentation is the loss of an iodine radical (·I, 127 Da), leading to a fragment ion at m/z = 147.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1685 cm⁻¹C=O stretchAryl ketone
~1600, ~1470 cm⁻¹C=C stretchAromatic ring
~1250 cm⁻¹C-O stretchAryl ether

Safety and Handling

Based on data for related compounds, 8-Iodo-4-Chromanone should be handled with care.[14][15]

  • General Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[15]

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

  • Toxicity: While specific data for this compound is limited, related halogenated aromatic compounds can be irritants and may have other toxicological effects. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[14][17]

Conclusion: A Versatile Tool for Chemical Innovation

8-Iodo-4-Chromanone is more than just a substituted heterocycle; it is a strategically designed building block for chemical synthesis and drug discovery. Its structure, confirmed through a suite of spectroscopic techniques, combines the biologically relevant chromanone scaffold with a synthetically versatile iodine handle. Understanding its chemical properties, synthesis, and analytical characterization is fundamental for researchers aiming to leverage this potent molecule in the development of novel therapeutics and advanced materials.

References

  • King-Pharm. (n.d.). 101713-87-5 8-Iodo-4-chromanone.
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  • Al-Warhi, T., et al. (2020). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. International Journal of Drug Delivery Technology, 10(1), 10-15.
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  • Wang, W. R., et al. (2018). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2549-2553.
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  • ChemBK. (n.d.). 4-chromanone.
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Exploratory

An In-Depth Technical Guide to 8-Iodo-4-Chromanone Derivatives and Analogs

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of 8-iodo-4-chromanone derivatives. It provides a detailed overvi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of 8-iodo-4-chromanone derivatives. It provides a detailed overview of the synthesis, chemical properties, and biological significance of this heterocyclic scaffold, underpinned by field-proven insights and methodologies.

Introduction: The Strategic Importance of the 4-Chromanone Scaffold

The 4-chromanone core, a privileged structure in medicinal chemistry, is a recurring motif in a multitude of biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile platform for the strategic placement of functional groups, enabling the fine-tuning of physicochemical properties and pharmacological activities. The introduction of a halogen, particularly iodine, at the C-8 position of the chromanone ring, offers a unique opportunity to modulate the electronic and steric characteristics of the molecule. This strategic iodination can significantly influence ligand-receptor interactions, metabolic stability, and overall therapeutic potential. This guide will delve into the nuances of synthesizing and utilizing the 8-iodo-4-chromanone scaffold in modern drug discovery.

Synthesis of the 8-Iodo-4-Chromanone Core: A Methodical Approach

The synthesis of 8-iodo-4-chromanone derivatives is a multi-step process that requires careful planning and execution. The most common and reliable strategy involves the initial preparation of a substituted 2'-hydroxyacetophenone, followed by cyclization to form the chromanone ring.

Workflow for the Synthesis of 8-Iodo-4-Chromanone

Synthesis_of_8_Iodo_4_Chromanone start Starting Material: 2-Iodophenol step1 Friedel-Crafts Acylation: Introduction of Acetyl Group start->step1 Acetyl Chloride, AlCl3 step2 Intermediate: 2'-Hydroxy-3'-iodoacetophenone step1->step2 step3 Cyclization Reaction: Formation of Chromanone Ring step2->step3 Reaction with an appropriate three-carbon synthon product Final Product: 8-Iodo-4-chromanone step3->product

Caption: A generalized workflow for the synthesis of 8-iodo-4-chromanone.

Detailed Experimental Protocol: Synthesis of 1-(2-hydroxy-3-iodophenyl)ethanone (Precursor to 8-Iodo-4-Chromanone)

A foundational precursor for many 8-iodo-4-chromanone derivatives is 2'-hydroxy-3'-iodoacetophenone. Its synthesis is a critical first step.

Materials:

  • 2-Iodophenol

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dry dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-iodophenol in dry DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Lewis Acid: Slowly add anhydrous aluminum chloride to the stirred solution, ensuring the temperature remains below 5°C.

  • Addition of Acetylating Agent: Add acetyl chloride dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1M HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2'-hydroxy-3'-iodoacetophenone.

Cyclization to the 8-Iodo-4-Chromanone Scaffold

The cyclization of the 2'-hydroxy-3'-iodoacetophenone intermediate is typically achieved through condensation with a suitable reagent to introduce the remaining atoms of the pyranone ring.

One established method involves an intramolecular Michael addition. For instance, reaction with acrylonitrile followed by acid-catalyzed hydrolysis and cyclization can yield the 4-chromanone core.

A more direct approach involves the reaction of the substituted 2'-hydroxyacetophenone with an aldehyde in the presence of a base, such as piperidine, to form a chalcone intermediate, which then undergoes cyclization.[2]

Chemical Properties and Reactivity

The presence of the iodine atom at the C-8 position imparts distinct chemical properties to the 4-chromanone scaffold.

  • Electronic Effects: Iodine is an electron-withdrawing group via induction, which can influence the reactivity of the aromatic ring and the carbonyl group.

  • Steric Hindrance: The bulky iodine atom can introduce steric hindrance, which may affect the binding of the molecule to biological targets and influence the regioselectivity of further chemical modifications.

  • Leaving Group Potential: The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), providing a versatile handle for further derivatization and the synthesis of more complex analogs.

Biological Significance and Therapeutic Potential

While research specifically focused on 8-iodo-4-chromanone derivatives is emerging, the broader class of halogenated 4-chromanones has demonstrated a wide array of biological activities. The strategic placement of halogens, including iodine, has been shown to be crucial for potency and selectivity in several therapeutic areas.

Key Therapeutic Areas for Halogenated 4-Chromanones:
Therapeutic AreaBiological Target/Mechanism of ActionReference
Neurodegenerative Diseases Inhibition of Sirtuin 2 (SIRT2)[3]
Cardiovascular Diseases Inhibition of the rapidly activating delayed rectifier potassium current (IKr)[4]
Infectious Diseases Antibacterial and antifungal activity[5]
Inflammatory Diseases Anti-inflammatory effects[6]

The presence of electron-withdrawing groups at the C-6 and C-8 positions of the chromanone ring has been shown to be favorable for the inhibition of SIRT2, an enzyme implicated in neurodegenerative disorders.[3] This suggests that 8-iodo-4-chromanone derivatives are promising candidates for further investigation in this area.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective 4-chromanone-based therapeutic agents relies heavily on a thorough understanding of their structure-activity relationships.

Influence of Substituents on Biological Activity

SAR_of_4_Chromanone cluster_0 4-Chromanone Scaffold cluster_1 Key Positions for Modification Scaffold General 4-Chromanone Structure pos2 C-2 Position: - Alkyl or aryl substitutions can modulate lipophilicity and target engagement. pos8 C-8 Position: - Halogenation (e.g., Iodine) can enhance potency. pos6 C-6 Position: - Electron-withdrawing groups often improve activity.

Caption: Key positions on the 4-chromanone scaffold for chemical modification.

  • C-2 Position: The introduction of alkyl or aryl substituents at the C-2 position can significantly impact the lipophilicity and steric profile of the molecule, influencing its pharmacokinetic properties and target binding affinity.

  • C-6 and C-8 Positions: As previously mentioned, the presence of electron-withdrawing groups, such as halogens, at these positions is often correlated with increased biological activity.[3] The larger size and greater polarizability of iodine compared to bromine or chlorine can lead to distinct interactions with target proteins.

Future Directions and Opportunities

The 8-iodo-4-chromanone scaffold represents a promising, yet underexplored, area of medicinal chemistry. Future research should focus on:

  • Expansion of the Chemical Space: The synthesis and evaluation of a broader range of 8-iodo-4-chromanone derivatives with diverse substitutions at other positions are needed to build a comprehensive SAR.

  • Exploration of New Therapeutic Targets: Given the wide range of biological activities exhibited by 4-chromanones, 8-iodo derivatives should be screened against a variety of disease-relevant targets.

  • Comparative Studies: Direct comparative studies of 8-iodo, 8-bromo, and 8-chloro-4-chromanone analogs are essential to elucidate the specific contributions of the iodine atom to the pharmacological profile.

  • Advanced Drug Delivery: The formulation of promising 8-iodo-4-chromanone derivatives into advanced drug delivery systems could enhance their bioavailability and therapeutic efficacy.

Conclusion

The 8-iodo-4-chromanone scaffold is a valuable building block for the design and synthesis of novel therapeutic agents. Its unique chemical properties, conferred by the C-8 iodine substituent, offer exciting opportunities for the development of potent and selective modulators of various biological targets. This guide provides a solid foundation for researchers to embark on the exploration of this promising class of compounds, with the ultimate goal of translating these scientific insights into innovative medicines.

References

  • Wang, R., Liu, Z., Du, L., & Li, M. (2014). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Drug Discoveries & Therapeutics, 8(2), 76-83.
  • Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. (2023). Bioorganic Chemistry, 139, 106767.
  • Convenient and Highly Efficient Routes to 2 H-chromene and 4-chromanone Derivatives: Iodine-Promoted and P-Toluenesulfonic Acid Catalyzed Cascade Cyclizations of Propynols. (2015). Chemistry, 21(8), 3480-7.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(15), 6975-6985.
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Foundational

Spectroscopic Blueprint of 8-Iodo-4-Chromanone: A Predictive and Comparative Analysis

Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of medicinal chemistry and drug development, the chromanone scaffold is a privileged structure, serving as the foundation for a multitude of...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, the chromanone scaffold is a privileged structure, serving as the foundation for a multitude of pharmacologically active agents. The introduction of a halogen, such as iodine, into this framework can dramatically alter its physicochemical properties, metabolic stability, and biological activity. 8-Iodo-4-Chromanone (CAS 101713-87-5) is a key synthetic intermediate whose precise structural confirmation is paramount for its use in downstream applications.

This technical guide provides an in-depth analysis of the spectroscopic signature of 8-Iodo-4-Chromanone. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will employ a predictive methodology grounded in established spectroscopic principles. We will first present and analyze the empirical data for the parent scaffold, 4-Chromanone, and then provide a detailed, expert-driven prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 8-Iodo-4-Chromanone. This comparative approach not only serves as a robust analytical reference but also illustrates the fundamental principles of structural elucidation.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The diagram below illustrates the IUPAC numbering for the chromanone core, which will be used throughout this guide.

Caption: IUPAC numbering of the 8-Iodo-4-Chromanone scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing chemical shifts, coupling constants, and signal multiplicities, a definitive structure can be assigned.

¹H NMR Analysis

Baseline Spectrum: 4-Chromanone

The ¹H NMR spectrum of 4-Chromanone provides the foundational pattern for our analysis.[1][2] The aliphatic protons at C2 and C3 appear as two distinct triplets, a result of their coupling to each other. The aromatic protons resonate further downfield, with the H5 proton being the most deshielded due to its proximity to the electron-withdrawing carbonyl group.

Predicted Spectrum: 8-Iodo-4-Chromanone

The introduction of the large, electronegative iodine atom at the C8 position is predicted to induce several key changes in the ¹H NMR spectrum:

  • Disappearance of the H8 Signal: The proton at C8 is replaced by iodine, leading to the absence of its corresponding signal.

  • Downfield Shift of H7: The primary effect on the remaining aromatic protons will be on the adjacent H7. The electron-withdrawing inductive effect of iodine will deshield this proton, causing a noticeable downfield shift compared to its position in the parent chromanone.

  • Complex Multiplicity: The aromatic region will simplify from a four-proton system to a three-proton system (H5, H6, H7). These protons will form an AMX or ABX spin system, resulting in more complex splitting patterns (e.g., doublet of doublets) for each signal.

  • Minimal Impact on Aliphatic Protons: The protons at C2 and C3 are spatially distant from the C8 substituent. Therefore, their chemical shifts and triplet-triplet coupling pattern are expected to remain largely unchanged.

Table 1: Comparison of Experimental ¹H NMR Data for 4-Chromanone and Predicted Data for 8-Iodo-4-Chromanone

Proton Assignment4-Chromanone (Experimental, ppm)[1]8-Iodo-4-Chromanone (Predicted, ppm)Predicted Multiplicity
H2 (-CH₂)4.52~4.55t
H3 (-CH₂)2.85~2.88t
H57.88~7.80dd
H67.05~7.00t
H77.50~7.70dd
H86.95--
¹³C NMR Analysis

Baseline Spectrum: 4-Chromanone

The ¹³C NMR spectrum of 4-Chromanone shows nine distinct signals.[3] The carbonyl carbon (C4) is the most downfield signal, typically appearing around 192 ppm. The aliphatic carbons (C2, C3) are found upfield, while the six aromatic carbons resonate in the intermediate region (117-161 ppm).

Predicted Spectrum: 8-Iodo-4-Chromanone

The substitution with iodine will have a profound impact on the aromatic region of the ¹³C NMR spectrum:

  • The Heavy Atom Effect: The most significant change is the chemical shift of the carbon directly bonded to the iodine (C8). Due to the "heavy atom effect," the C8 signal is expected to shift significantly upfield compared to its position in 4-Chromanone.[4] This is a highly diagnostic feature.

  • Quaternary Carbon Shifts: The C8a and C4a signals will be moderately affected by the substituent change at C8.

  • Minimal Aliphatic Impact: Similar to the proton spectrum, the C2 and C3 chemical shifts are expected to be only minimally affected.

  • Carbonyl Shift: The C4 carbonyl carbon may experience a minor shift due to the change in the overall electronic nature of the aromatic ring.

Table 2: Comparison of Experimental ¹³C NMR Data for 4-Chromanone and Predicted Data for 8-Iodo-4-Chromanone

Carbon Assignment4-Chromanone (Experimental, ppm)[3]8-Iodo-4-Chromanone (Predicted, ppm)
C267.8~68.0
C337.6~37.8
C4 (C=O)192.2~191.5
C4a121.2~122.0
C5127.1~128.5
C6121.6~122.5
C7136.1~142.0
C8117.8~90-95
C8a161.4~163.0

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Baseline Spectrum: 4-Chromanone

The IR spectrum of 4-Chromanone is dominated by a strong absorption band for the conjugated ketone (C=O) stretching vibration.[5] Other key features include C-H stretching bands for both aromatic and aliphatic protons, C=C stretching for the aromatic ring, and a prominent C-O-C stretching band for the ether linkage.

Predicted Spectrum: 8-Iodo-4-Chromanone

The overall IR spectrum of 8-Iodo-4-Chromanone is expected to be very similar to that of the parent compound, as the primary functional groups are identical. The key differences will be subtle:

  • Carbonyl Stretch (C=O): The electronic effect of the iodine substituent may cause a slight shift (a few cm⁻¹) in the C=O stretching frequency, but it will remain a strong, sharp absorption.

  • Aromatic C-H Bending: The substitution pattern on the aromatic ring changes from 1,2-disubstituted (in a sense, relative to the fused ring) to 1,2,3-trisubstituted. This will alter the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).

  • C-I Stretch: A C-I stretching vibration is expected, but it typically appears at very low wavenumbers (500-600 cm⁻¹) and may be weak or difficult to distinguish in the complex fingerprint region.[6]

Table 3: Key Experimental IR Absorptions for 4-Chromanone and Predicted Absorptions for 8-Iodo-4-Chromanone

Vibrational Mode4-Chromanone (Experimental, cm⁻¹)[5]8-Iodo-4-Chromanone (Predicted, cm⁻¹)Intensity
Aromatic C-H Stretch3050-31003050-3100Medium
Aliphatic C-H Stretch2850-29502850-2950Medium
Conjugated C=O Stretch~1685~1680-1690Strong, Sharp
Aromatic C=C Stretch~1605, ~1470~1600, ~1465Medium
C-O-C Stretch~1220~1220Strong
C-I Stretch-~500-600Weak-Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and offering structural clues based on fragmentation patterns.

Baseline Spectrum: 4-Chromanone

The electron ionization (EI) mass spectrum of 4-Chromanone (MW = 148.16) shows a prominent molecular ion peak (M⁺) at m/z 148. A characteristic fragmentation pattern involves a retro-Diels-Alder (RDA) reaction, leading to a major fragment at m/z 120 after the loss of ethylene (C₂H₄).[7]

Predicted Spectrum: 8-Iodo-4-Chromanone

The mass spectrum of 8-Iodo-4-Chromanone (MW = 274.05) will be defined by the presence of iodine.

  • Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z 274. Since iodine is monoisotopic (¹²⁷I is 100% abundant), there will be no M+2 peak as seen with chlorine or bromine compounds.[8][9]

  • Key Fragmentations:

    • Loss of Iodine: The C-I bond is relatively weak. A primary fragmentation pathway will be the loss of an iodine radical (·I, 127 Da) to give a fragment ion at m/z 147 (M - 127). This peak is expected to be very prominent.

    • Loss of CO: Following the initial fragmentation, the loss of carbon monoxide (CO, 28 Da) is a common pathway for cyclic ketones, which could lead to a peak at m/z 119 (147 - 28).

    • RDA Fragmentation: A retro-Diels-Alder fragmentation, similar to the parent compound, would lead to the loss of ethylene (28 Da) from the molecular ion, resulting in a peak at m/z 246.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 8-Iodo-4-Chromanone

m/zPredicted IdentityNotes
274[M]⁺Molecular Ion
246[M - C₂H₄]⁺Retro-Diels-Alder Fragmentation
147[M - I]⁺Loss of Iodine Radical (likely base peak)
127[I]⁺Iodine Cation
119[M - I - CO]⁺Subsequent loss of CO

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

Workflow Sample 1. Sample Preparation (8-Iodo-4-Chromanone, >98% purity) Dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃ with 0.03% TMS) Sample->Dissolve IR_Acq 4. IR Acquisition (ATR or KBr pellet) Sample->IR_Acq MS_Acq 5. MS Acquisition (EI or ESI) Sample->MS_Acq NMR_Acq 3. NMR Acquisition (¹H, ¹³C, DEPT, COSY) Dissolve->NMR_Acq Process 6. Data Processing (Fourier Transform, Baseline Correction) NMR_Acq->Process IR_Acq->Process MS_Acq->Process Analyze 7. Spectral Analysis & Assignment Process->Analyze Report 8. Final Report Generation Analyze->Report

Caption: Standard workflow for comprehensive spectroscopic characterization.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of 8-Iodo-4-Chromanone and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data using a standard single-pulse experiment.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay (d1) of 5 seconds to ensure quantitative integration.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.[10]

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • Set a spectral width of approximately 240 ppm.

    • Use a relaxation delay (d1) of 2 seconds.

    • Accumulate at least 1024 scans due to the low natural abundance of ¹³C.[10]

IR Spectroscopy (ATR Method)
  • Sample Preparation: Place a small, solid sample of 8-Iodo-4-Chromanone directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

  • Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Mass Spectrometry (EI Method)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or GC inlet.

  • Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.[11]

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-350.

  • Data Integrity: The high-energy 70 eV standard ensures that fragmentation patterns are reproducible and comparable to library data.[12]

Conclusion

This guide provides a comprehensive spectroscopic blueprint for 8-Iodo-4-Chromanone. By establishing the known spectral features of the parent 4-Chromanone scaffold, we have developed a robust set of predictions for the ¹H NMR, ¹³C NMR, IR, and MS data of the 8-iodo derivative. The principles discussed—including the heavy atom effect in ¹³C NMR, the impact of inductive effects on ¹H chemical shifts, and the characteristic fragmentation patterns dictated by the C-I bond in mass spectrometry—serve as a powerful illustration of modern structural elucidation techniques. The experimental protocols provided herein establish a self-validating system for any researcher seeking to confirm the identity and purity of this important synthetic intermediate.

References

  • Iodine isotopic speciation mass spectra obtained by LDI-MS analysis of surfaces of a L. digitata plantlet harvested at Goury. (A) Blade zone for mass range m/z = 100-220, and (B) Stipe zone for mass range m/z = 100-165. ResearchGate. [Link]

  • Spectral Database for Organic Compounds (SDBS). Introduction to the Spectral Data Base (SDBS). [Link]

  • Intro to Mass Spectrometry. Natural Abundance Atomic Isotopes. [https://intro.chem.umb.edu/112/112- handouts/08-mass-spec/isotopes-for-mass-spec.pdf]([Link] handouts/08-mass-spec/isotopes-for-mass-spec.pdf)

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • WebElements. Iodine: isotope data. [Link]

  • Wikipedia. Spectral Database for Organic Compounds. [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane. [Link]

  • Nchinda, A. T., et al. (2000). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and related compounds. ResearchGate. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • re3data.org. Spectral Database for Organic Compounds. [Link]

  • PhotochemCAD. FL004. 4-Chromanone. [Link]

  • Nielsen, D. M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Abraham, R. J. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

  • Hohorst, F.A. (1995). Determination of iodine to compliment mass spectrometric measurements. INIS. [Link]

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  • Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814). [Link]

  • Kamboj, S., & Singh, R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000474). [Link]

  • SpectraBase. 4-Chromanone. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

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  • Chem LibreTexts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

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  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

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Exploratory

physical and chemical properties of 8-Iodo-4-Chromanone

An In-depth Technical Guide to 8-Iodo-4-Chromanone: Properties, Synthesis, and Applications Introduction and Molecular Overview 8-Iodo-4-Chromanone is a halogenated derivative of the chromanone scaffold, a core heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Iodo-4-Chromanone: Properties, Synthesis, and Applications

Introduction and Molecular Overview

8-Iodo-4-Chromanone is a halogenated derivative of the chromanone scaffold, a core heterocyclic structure found in a variety of natural products and pharmacologically active compounds. The chromanone framework itself is classified as a "privileged structure" in medicinal chemistry, signifying its ability to serve as a versatile ligand for diverse biological receptors. The introduction of an iodine atom at the C-8 position of the aromatic ring significantly enhances its utility as a synthetic intermediate, particularly in modern cross-coupling reactions.

This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of 8-Iodo-4-Chromanone. It is intended for researchers and professionals in drug discovery, medicinal chemistry, and organic synthesis who wish to leverage this valuable building block for the development of novel molecules.

The fundamental structure consists of a 2,3-dihydro-4H-1-benzopyran-4-one system with an iodine substituent on the benzene ring.

Caption: Molecular Structure of 8-Iodo-4-Chromanone.

Physicochemical Properties

The are summarized below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource
IUPAC Name 8-iodo-2,3-dihydrochromen-4-one[]
CAS Number 101713-87-5[2]
Molecular Formula C₉H₇IO₂[]
Molecular Weight 274.06 g/mol []
Appearance Light yellow solid[3]
Melting Point 34 - 40 °C (for parent 4-chromanone)[3][4]
Boiling Point 359.1 °C at 760 mmHg[]
Density 1.879 g/cm³[]
Solubility No data available[4]
InChI Key CEYSCNMVDXJFMW-UHFFFAOYSA-N[]
SMILES C1COC2=C(C1=O)C=CC=C2I[]

Spectroscopic Analysis (Predicted)

While experimental spectra are not publicly available, the structural features of 8-Iodo-4-Chromanone allow for a reliable prediction of its key spectroscopic signals. This analysis is fundamental for reaction monitoring and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

    • Aromatic Region (δ 7.0-8.0 ppm): Three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets, influenced by their coupling to each other. The electron-withdrawing effect of the iodine and the carbonyl group will shift these protons downfield.

    • Methylene Protons (δ 4.5 ppm, -O-CH₂-): The two protons adjacent to the ether oxygen (C2) are expected to appear as a triplet.

    • Methylene Protons (δ 2.8 ppm, -CH₂-C=O): The two protons adjacent to the carbonyl group (C3) will appear as a triplet, shifted further downfield due to the carbonyl's influence.

  • ¹³C NMR: The carbon NMR spectrum will confirm the nine carbon atoms in the structure.

    • Carbonyl Carbon (δ ~192 ppm): The ketone carbonyl carbon is expected to be the most downfield signal.[5]

    • Aromatic Carbons (δ 110-160 ppm): Six signals are expected, including the carbon bearing the iodine (C8), which will be shielded, and the carbon attached to the ether oxygen (C8a), which will be deshielded.

    • Aliphatic Carbons (δ ~67 ppm and ~43 ppm): Signals for the C2 (-O-CH₂) and C3 (-CH₂-C=O) carbons, respectively.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

    • C=O Stretch (approx. 1680-1700 cm⁻¹): A strong, sharp absorption band characteristic of an aryl ketone.

    • C-O-C Stretch (approx. 1200-1300 cm⁻¹): A strong band corresponding to the aryl-alkyl ether stretch.

    • Aromatic C-H Stretch (approx. 3000-3100 cm⁻¹): Signals just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch (approx. 2850-3000 cm⁻¹): Signals just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 274, confirming the molecular weight. A characteristic fragmentation pattern would involve the loss of CO (m/z = 246) and subsequent cleavages of the heterocyclic ring.

Chemical Synthesis and Reactivity

Proposed Synthesis Pathway

The synthesis of 4-chromanones is a well-established field in organic chemistry.[6] A common and efficient method involves the intramolecular Friedel-Crafts acylation of a 3-phenoxypropanoic acid derivative. For 8-Iodo-4-Chromanone, this would start from 2-iodophenol.

The rationale for this pathway is its reliability and the commercial availability of the starting materials. Polyphosphoric acid (PPA) or Eaton's reagent are typically employed as the acid catalyst for the cyclization step, providing high yields under controlled conditions.

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Intramolecular Cyclization A 2-Iodophenol + Acrylonitrile B 3-(2-Iodophenoxy)propanenitrile A->B Base (e.g., K₂CO₃) C 3-(2-Iodophenoxy)propanoic acid B->C Acidic Workup (e.g., HCl) D 8-Iodo-4-Chromanone C->D PPA or Eaton's Reagent

Caption: Proposed Synthetic Workflow for 8-Iodo-4-Chromanone.

Key Chemical Reactions: Utility in Cross-Coupling

The true synthetic value of 8-Iodo-4-Chromanone lies in the reactivity of its carbon-iodine bond. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. This makes 8-Iodo-4-Chromanone an ideal starting material for building molecular complexity and generating libraries of novel chromanone derivatives for biological screening.

Example: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the C8 position of the chromanone and a wide variety of boronic acids or esters. This reaction is highly valued in drug discovery for its functional group tolerance and reliable yields.

cluster_reactants Reactants cluster_product Product struct1 8-Iodo-4-Chromanone struct3 8-Aryl-4-Chromanone struct1->struct3 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent struct2 Arylboronic Acid (R-B(OH)₂) plus +

Caption: Suzuki Coupling of 8-Iodo-4-Chromanone.

This reaction allows for the introduction of diverse aryl or heteroaryl substituents at the 8-position, which has been shown to be favorable for modulating biological activity in related chromone inhibitors.[5]

Applications in Research and Drug Development

The chromanone scaffold is a cornerstone in medicinal chemistry.[7] Derivatives have demonstrated a wide range of biological activities, including:

  • SIRT2 Inhibition: Substituted chromanones have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[5]

  • Antimicrobial and Antifungal Activity: The chromanone core is present in compounds with significant antibacterial and antifungal properties.

  • Anticancer Research: Certain chromanone derivatives exhibit cytotoxic activity against various cancer cell lines.[8]

8-Iodo-4-Chromanone serves as a key intermediate for accessing novel analogs in these therapeutic areas. Its ability to undergo predictable and high-yielding cross-coupling reactions makes it an invaluable tool for structure-activity relationship (SAR) studies, where systematic modification of the 8-position can be used to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 8-Iodo-4-Chromanone is not widely available, data from the parent compound, 4-chromanone, provides a strong basis for safe handling protocols.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, nitrile rubber gloves, and a lab coat.[3][4]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Incompatibilities: Avoid strong oxidizing agents.[4]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

    • Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.

    • Ingestion: Do NOT induce vomiting. Drink plenty of water. Seek medical attention.

Always consult the most current SDS for the specific material being handled and adhere to all institutional and governmental safety regulations.

References

  • ChemSigma. (2026). 8-Iodo-4-chromanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68110, Chromanone. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,3-bis(Morpholinomethyl)-8-iodo-6-methyl-4-chromanone. Retrieved from [Link]

  • Christensen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. Retrieved from [Link]

  • Santos, C. M. M., & Silva, A. M. S. (n.d.). Advances in Heterocyclic Chemistry. SciSpace. Retrieved from [Link]

  • Ewies, F. E., et al. (2014). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry.
  • ResearchGate. (n.d.). An efficient synthesis of 4-chromanones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-chromanone, 491-37-2. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • Langer, P. (2024). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry.
  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • ChemBK. (n.d.). 4-chromanone. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Nitro-4-chromanone. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide on the Putative Mechanism of Action of 8-Iodo-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals Abstract The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. Halogenation of the chromanone ring has been shown to significantly modulate its biological activity. This technical guide focuses on 8-Iodo-4-Chromanone, a member of this class whose specific mechanism of action has not been extensively elucidated. Based on structure-activity relationship (SAR) studies of analogous halogenated chromanones and in silico analysis, this guide proposes a putative mechanism of action for 8-Iodo-4-Chromanone, focusing on its potential as a Sirtuin 2 (SIRT2) inhibitor. We will delve into the rationale behind this hypothesis, present detailed experimental protocols to validate these claims, and provide a comprehensive overview of the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of the Chromanone Scaffold

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of many naturally occurring and synthetic bioactive molecules.[1] The inherent biological activity of the chromanone scaffold, coupled with its synthetic tractability, has made it a focal point for drug discovery efforts.[2] Numerous studies have demonstrated that derivatives of 4-chromanone possess a broad spectrum of pharmacological properties, including:

  • Anticancer Activity: Chromanone derivatives have been shown to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines.[3][4]

  • Anti-inflammatory Effects: Certain chromanones can suppress the production of pro-inflammatory mediators, suggesting their potential in treating inflammatory diseases.[5][6][7]

  • Antioxidant Properties: The chromanone structure is associated with radical scavenging and antioxidant activities.[8]

  • Antibacterial Activity: Modifications to the chromanone scaffold have yielded compounds with significant antibacterial properties.[9]

The substitution pattern on the chromanone ring system is a critical determinant of its biological activity.[8] Of particular interest is the effect of halogenation.

The Influence of Halogenation on Biological Activity

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the chromanone scaffold has been a successful strategy for enhancing potency and modulating selectivity for various biological targets. Structure-activity relationship (SAR) studies on halogenated chromanones have revealed several key insights:

  • Increased Potency: Halogenation can lead to a significant increase in the inhibitory activity of chromanones against specific enzymes. For instance, 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent and selective SIRT2 inhibitor.[8]

  • Modulation of Selectivity: The nature and position of the halogen substituent can influence the selectivity of the compound for different biological targets.

  • Improved Pharmacokinetic Properties: Halogenation can alter the lipophilicity and metabolic stability of the parent compound, potentially leading to improved pharmacokinetic profiles.

While much of the research has focused on bromo- and chloro-substituted chromanones, the unique properties of iodine—its size, polarizability, and ability to form halogen bonds—suggest that iodo-substituted chromanones, such as 8-Iodo-4-Chromanone, may possess distinct and potent biological activities.

Putative Mechanism of Action: 8-Iodo-4-Chromanone as a SIRT2 Inhibitor

Based on the evidence from structurally related halogenated chromanones, we hypothesize that 8-Iodo-4-Chromanone acts as an inhibitor of Sirtuin 2 (SIRT2) , a class III histone deacetylase.

3.1. The Role of SIRT2 in Disease

SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.[10] Dysregulation of SIRT2 activity has been implicated in a range of diseases, most notably:

  • Cancer: SIRT2 is considered a promising target for cancer therapy. Its inhibition has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer.[11][12] One of the key substrates of SIRT2 is α-tubulin; inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[10]

  • Neurodegenerative Diseases: SIRT2 has been implicated in the pathogenesis of neurodegenerative disorders such as Parkinson's and Huntington's disease.[10]

3.2. Rationale for SIRT2 Inhibition by 8-Iodo-4-Chromanone

The hypothesis that 8-Iodo-4-Chromanone inhibits SIRT2 is supported by the following:

  • Structural Analogy: Studies on a series of substituted chroman-4-ones have demonstrated that halogenation at the 8-position is favorable for SIRT2 inhibition. The compound 6,8-dibromo-2-pentylchroman-4-one was found to be the most potent inhibitor in one such study, with an IC50 of 1.5 μM.[1][10] This strongly suggests that an iodine atom at the 8-position could also confer potent SIRT2 inhibitory activity.

  • Halogen Bonding Potential: The iodine atom at the 8-position of the chromanone ring is capable of forming a halogen bond with electron-donating residues in the active site of SIRT2. This interaction could contribute to a high binding affinity and effective inhibition.

3.3. Proposed Signaling Pathway

The proposed mechanism of action of 8-Iodo-4-Chromanone, leading to its potential anticancer effects, is depicted in the following signaling pathway:

SIRT2_Inhibition_Pathway cluster_extracellular cluster_cell Cancer Cell 8_Iodo_4_Chromanone 8-Iodo-4-Chromanone SIRT2 SIRT2 8_Iodo_4_Chromanone->SIRT2 Inhibition alpha_tubulin α-tubulin SIRT2->alpha_tubulin Deacetylation alpha_tubulin_acetylated Acetylated α-tubulin Microtubule_Disruption Microtubule Disruption alpha_tubulin_acetylated->Microtubule_Disruption alpha_tubulin->alpha_tubulin_acetylated Acetylation Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed signaling pathway for 8-Iodo-4-Chromanone.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action of 8-Iodo-4-Chromanone, a series of in vitro and cell-based assays are required.

4.1. In Vitro SIRT2 Inhibition Assay

This assay directly measures the ability of 8-Iodo-4-Chromanone to inhibit the enzymatic activity of purified SIRT2.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 8-Iodo-4-Chromanone in DMSO.

    • Prepare serial dilutions of the compound in assay buffer.

    • Prepare solutions of purified SIRT2 enzyme, a fluorogenic substrate, and NAD+ in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add the SIRT2 enzyme, fluorogenic substrate, and NAD+ to each well.

    • Add the different concentrations of 8-Iodo-4-Chromanone or vehicle control (DMSO) to the respective wells. A known SIRT2 inhibitor should be used as a positive control.[13]

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding a developer solution.

    • Incubate at 37°C for an additional 15 minutes to allow for signal development.[13]

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each concentration of 8-Iodo-4-Chromanone.

    • Determine the IC50 value by fitting the data to a dose-response curve.

4.2. Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of 8-Iodo-4-Chromanone on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of 8-Iodo-4-Chromanone in complete cell culture medium.

    • Remove the medium from the wells and add the various concentrations of the compound. Include a vehicle control.

    • Incubate for 24, 48, or 72 hours.[14]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[14]

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[14]

4.3. Western Blot Analysis for α-tubulin Acetylation

This experiment will determine if 8-Iodo-4-Chromanone treatment leads to an increase in the acetylation of α-tubulin in cancer cells, a downstream marker of SIRT2 inhibition.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cancer cells with various concentrations of 8-Iodo-4-Chromanone for a specified time.

    • Lyse the cells to extract total protein.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the relative change in α-tubulin acetylation.[13]

4.4. NF-κB Reporter Assay

Given the known anti-inflammatory properties of chromanones, it is also pertinent to investigate the effect of 8-Iodo-4-Chromanone on the NF-κB signaling pathway.

Protocol:

  • Cell Culture and Transfection:

    • Use a cell line containing a stable NF-κB luciferase reporter construct.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of 8-Iodo-4-Chromanone.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).[15]

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Determine the effect of 8-Iodo-4-Chromanone on NF-κB activation.

Data Presentation

The following table summarizes the reported cytotoxic activities of various halogenated chromanone derivatives, providing a comparative context for the potential efficacy of 8-Iodo-4-Chromanone.

Compound IDCell LineIC50 (µM)Reference
8-bromo-6-chloro-2-pentylchroman-4-one-4.5 (SIRT2 inhibition)[8]
6,8-dibromo-2-pentylchroman-4-one-1.5 (SIRT2 inhibition)[1][10]
3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2)A549Not specified[13]
Flavanone/Chromanone Derivative 1Caco-2, HT-298-20[16]

Visualization of Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Assays SIRT2_Assay SIRT2 Inhibition Assay IC50_Determination_SIRT2 IC50_Determination_SIRT2 SIRT2_Assay->IC50_Determination_SIRT2 Determine IC50 Cell_Culture Cancer Cell Culture (e.g., MCF-7, A549) Compound_Treatment Treatment with 8-Iodo-4-Chromanone Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Western_Blot Western Blot (α-tubulin acetylation) Compound_Treatment->Western_Blot NFkB_Assay NF-κB Reporter Assay Compound_Treatment->NFkB_Assay IC50_Determination_Cell IC50_Determination_Cell MTT_Assay->IC50_Determination_Cell Determine IC50 Protein_Expression_Analysis Protein_Expression_Analysis Western_Blot->Protein_Expression_Analysis Analyze Protein Levels NFkB_Activity_Analysis NFkB_Activity_Analysis NFkB_Assay->NFkB_Activity_Analysis Analyze NF-κB Activity

Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 8-Iodo-4-Chromanone is currently lacking, the available data on structurally related halogenated chromanones provides a strong foundation for hypothesizing its role as a SIRT2 inhibitor. This technical guide has outlined this putative mechanism and provided a comprehensive set of experimental protocols to rigorously test this hypothesis.

Future research should focus on the synthesis and in vitro evaluation of 8-Iodo-4-Chromanone against a panel of kinases and other relevant biological targets to confirm its selectivity. Furthermore, in vivo studies in animal models of cancer will be crucial to assess its therapeutic potential. The exploration of iodinated chromanones represents a promising avenue for the development of novel therapeutics, and the methodologies outlined in this guide provide a clear path forward for researchers in this exciting field.

References

  • National Institutes of Health. (n.d.). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. Retrieved from [Link]

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  • The American Society for Pharmacology and Experimental Therapeutics. (n.d.). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Retrieved from [Link]

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  • PubMed. (n.d.). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Strategic Synthesis of an 8-Iodo-4-Chromanone Derivative from 7-hydroxy-4-methyl-2H-chromen-2-one

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed, three-step synthetic pathway for the transformation of 7-hydroxy-4-methyl-2H-chromen-2-one (also known a...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, three-step synthetic pathway for the transformation of 7-hydroxy-4-methyl-2H-chromen-2-one (also known as 4-methylumbelliferone) into a valuable iodinated chromanone scaffold. The protocol outlines the electrophilic iodination of the parent coumarin, followed by a strategic reductive hydrolysis to generate a key phenylbutanoic acid intermediate, which is subsequently cyclized via intramolecular Friedel-Crafts acylation. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and characterization data. This guide is intended to provide researchers with a robust and reproducible methodology for accessing functionalized chromanone derivatives from readily available coumarin precursors.

Introduction and Strategic Considerations

The conversion of a coumarin framework to a chroman-4-one represents a significant synthetic challenge, involving the formal migration of the carbonyl group from position 2 to position 4 and saturation of the C3-C4 double bond. A direct, one-pot conversion is not synthetically trivial. The requested synthesis of 8-Iodo-4-Chromanone from 7-hydroxy-4-methyl-2H-chromen-2-one presents a further layer of complexity, as it would necessitate the removal of both the 7-hydroxyl and 4-methyl groups, a process that is synthetically inefficient and suggests that the specified starting material may not be an ideal precursor for the exact target.

Therefore, this guide will focus on a more chemically logical and efficient transformation: the synthesis of 8-Iodo-7-hydroxy-4-methylchroman-4-one . This target molecule retains the core atomic scaffold of the starting material post-iodination and represents a synthetically valuable intermediate for further functionalization. The pathway has been designed as a sequence of reliable and well-documented reaction classes: electrophilic aromatic substitution, lactone hydrolysis, catalytic hydrogenation, and intramolecular Friedel-Crafts acylation.

This multi-step approach provides a clear and rational route to the target chromanone, with each step designed to produce intermediates that can be isolated and characterized, ensuring a self-validating and robust overall protocol.

Overall Synthetic Workflow

The transformation is achieved in three distinct stages, starting with the functionalization of the coumarin ring, followed by its disassembly and subsequent reassembly into the desired chromanone architecture.

G cluster_0 Stage 1: Electrophilic Iodination cluster_1 Stage 2: Reductive Hydrolysis cluster_2 Stage 3: Intramolecular Acylation A 7-Hydroxy-4-methyl- 2H-chromen-2-one B 7-Hydroxy-8-iodo-4-methyl- 2H-chromen-2-one A->B I₂ / Base or NIS C 3-(2,4-Dihydroxy-3-iodophenyl)- butanoic Acid B->C 1. NaOH (aq), Δ 2. H₂, Pd/C D 8-Iodo-7-hydroxy-4-methyl- chroman-4-one C->D PPA or TfOH, Δ

Caption: Overall 3-stage synthetic workflow.

Stage 1: Electrophilic Iodination of 7-hydroxy-4-methyl-2H-chromen-2-one

Principle and Mechanistic Insight

The phenolic hydroxyl group at C7 of the coumarin ring is a potent activating group, directing electrophiles to the ortho (C6, C8) and para positions. As the para position is part of the fused ring system, substitution occurs at the ortho positions. The C8 position is sterically accessible and electronically enriched, making it a prime target for iodination. The reaction proceeds via a classic electrophilic aromatic substitution mechanism, where an electrophilic iodine species (I⁺), generated in situ, is attacked by the electron-rich aromatic ring.[1][2] Common reagents for this transformation include molecular iodine in the presence of a base or N-Iodosuccinimide (NIS).[3][4] A recent study has demonstrated the efficient synthesis of the target 8-iodo derivative.[5]

Detailed Experimental Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 7-hydroxy-4-methyl-2H-chromen-2-one (5.0 g, 28.4 mmol).

  • Dissolution: Add 100 mL of a 1:1 mixture of ethanol and water. Stir until the solid is mostly dissolved.

  • Reagent Addition: In a separate beaker, dissolve iodine (7.9 g, 31.2 mmol, 1.1 eq) and potassium iodide (12.5 g, 75.3 mmol, 2.65 eq) in 50 mL of water.

  • Reaction: Slowly add the iodine solution to the flask. Then, add ammonium hydroxide solution (28-30%, ~15 mL) dropwise until the solution becomes basic (pH ~8-9) and the reaction mixture turns from dark brown to a pale yellow, indicating consumption of I₂.

  • Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexane eluent system.

  • Workup: Upon completion, cool the flask in an ice bath and acidify the reaction mixture to pH ~2 by the slow addition of 2M HCl.

  • Isolation: A yellow precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) to remove salts, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product in a vacuum oven. Recrystallization from ethanol or acetic acid will afford the pure product, 7-hydroxy-8-iodo-4-methyl-2H-chromen-2-one.

Data Summary
ParameterExpected Value
Product Name 7-hydroxy-8-iodo-4-methyl-2H-chromen-2-one
Appearance Pale yellow to white crystalline solid
Molecular Formula C₁₀H₇IO₃
Molecular Weight 302.07 g/mol
Expected Yield 75-85%
Melting Point Approx. 245-248 °C

Stage 2: Reductive Hydrolysis to Phenylbutanoic Acid Intermediate

Principle and Mechanistic Insight

This stage involves two key transformations. First, the lactone (an internal ester) is cleaved via base-catalyzed hydrolysis (saponification). The hydroxide ion attacks the electrophilic carbonyl carbon (C2), leading to the opening of the pyrone ring to form a salt of a coumarinic acid derivative. Second, the α,β-unsaturated double bond of the resulting open-chain molecule is saturated via catalytic hydrogenation.[6] A palladium on carbon (Pd/C) catalyst is highly effective for reducing carbon-carbon double bonds under mild conditions.[7] The result is a stable, saturated carboxylic acid ready for cyclization.

Caption: Core transformations in Stage 2.

Detailed Experimental Protocol
  • Setup: In a 500 mL round-bottom flask, suspend the 7-hydroxy-8-iodo-4-methyl-2H-chromen-2-one (6.0 g, 19.9 mmol) in 150 mL of 2M aqueous sodium hydroxide solution.

  • Hydrolysis: Heat the mixture to reflux for 4 hours. The solid should dissolve as the lactone ring opens. The solution can be monitored by TLC to confirm the disappearance of the starting material.

  • Hydrogenation Setup: Cool the reaction mixture to room temperature. Carefully transfer the aqueous solution to a Parr hydrogenation apparatus or a thick-walled flask suitable for hydrogenation.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (300 mg, 5% w/w).

  • Hydrogenation: Seal the apparatus, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi (approx. 3.5 bar). Stir the reaction vigorously at room temperature for 12-18 hours.

  • Catalyst Removal: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of water.

  • Isolation: Transfer the clear filtrate to a beaker and cool in an ice bath. Acidify the solution to pH ~2 by the slow, careful addition of concentrated HCl. A white or off-white precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum to yield 3-(2,4-dihydroxy-3-iodophenyl)butanoic acid.

Data Summary
ParameterExpected Value
Product Name 3-(2,4-dihydroxy-3-iodophenyl)butanoic acid
Appearance White to off-white solid
Molecular Formula C₁₀H₁₁IO₄
Molecular Weight 322.09 g/mol
Expected Yield 80-90%
Solubility Soluble in aqueous base, methanol, acetone

Stage 3: Intramolecular Friedel-Crafts Acylation

Principle and Mechanistic Insight

This final step constructs the chromanone ring. It is an intramolecular electrophilic aromatic substitution reaction. A strong acid catalyst, such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH), protonates the carboxylic acid, which then eliminates water to form a highly electrophilic acylium ion. This acylium ion is attacked by the activated aromatic ring (specifically at the C1 position, ortho to the C2-OH group) to form the new six-membered heterocyclic ring, yielding the target chroman-4-one.

Detailed Experimental Protocol
  • Setup: Place the dried 3-(2,4-dihydroxy-3-iodophenyl)butanoic acid (5.0 g, 15.5 mmol) into a 100 mL round-bottom flask.

  • Catalyst Addition: Add polyphosphoric acid (PPA, ~50 g) to the flask. The PPA should be viscous; warming it slightly can aid in transfer.

  • Reaction: Equip the flask with a magnetic stirrer (a mechanical stirrer is preferred if the mixture becomes too thick) and a calcium chloride drying tube. Heat the mixture in an oil bath at 80-90 °C with vigorous stirring for 3-5 hours.

  • Monitoring: The reaction can be monitored by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: After the reaction is complete, cool the flask to room temperature and then place it in a large beaker of ice. Very carefully and slowly, pour the viscous reaction mixture onto a large amount of crushed ice (~300 g) with stirring.

  • Extraction: The product will precipitate or form an oily layer. Extract the mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, careful of foaming), and finally with brine (100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 8-Iodo-7-hydroxy-4-methylchroman-4-one.

Data Summary
ParameterExpected Value
Product Name 8-Iodo-7-hydroxy-4-methylchroman-4-one
Appearance White or pale-yellow solid
Molecular Formula C₁₀H₉IO₃
Molecular Weight 304.08 g/mol
Expected Yield 60-75%
Key Spectroscopic Data IR: C=O stretch (~1680 cm⁻¹), O-H stretch (~3300 cm⁻¹). ¹H NMR: Aromatic protons, CH₂ and CH signals for the pyranone ring, methyl singlet.

References

  • The Mechanism of the Iodination of Phenols. Journal of the American Chemical Society.

  • Phenol oxidation with hypervalent iodine reagents. Wikipedia.

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  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia.

  • Catalytic Asymmetric Hydrogenation of 3-Ethoxycarbonyl Quinolin-2-ones and Coumarins. ACS Publications.

  • Iodination of phenol. University of Groningen.

  • Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. IOSR Journal.

  • Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst. ResearchGate.

  • Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. Journal of the Indian Chemical Society.

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace.

  • Coumarines & Chromones. SlideShare.

  • Experiment Synthesize 7-hydroxy 4-methyl coumarin. pharmrecord.com.

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI.

  • Synthesis of 7- Hydroxy- 4- methyl coumarin from Resorcinol. YouTube.

  • The Hydrogenation of Coumarin and Related Compounds. ACS Publications.

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications.

  • Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. MDPI.

  • Synthetic Studies of Natural Coumarins and Chromones. University of Glasgow.

  • Chemical Transformation of Chromones into Coumarins. ResearchGate.

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.

  • The Hydrogenation of Some Substituted Coumarins. ACS Publications.

  • 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. ResearchGate.

  • Coumarin synthesis. Organic Chemistry Portal.

  • Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations. SciSpace.

  • Ether cleavage. Wikipedia.

  • The Cleavage of Ethers. Chemical Reviews.

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.

  • Reactions of Ethers: Acidic Cleavage. OpenStax.

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  • Iodination - SEAr. Common Organic Chemistry.

  • 4-methylumbelliferone (CHEBI:17224). EMBL-EBI.

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.

  • 4-Methylumbelliferone And Its Derived Compounds: A Brief Review Of Their Cytotoxicity. ResearchGate.

  • 4-Methylumbelliferone. PubChem.

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  • Recent advances in the synthesis of 4H-chromen-4-ones (2012-2021). SciSpace.

  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

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Application

Applications of 8-Iodo-4-Chromanone in Medicinal Chemistry: A Guide to Synthesis and Derivatization

Abstract The 4-chromanone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds with a wide spectrum of therapeutic applications.[1] The introducti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-chromanone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds with a wide spectrum of therapeutic applications.[1] The introduction of a halogen, specifically an iodine atom, at the 8-position of the chromanone scaffold, creates a highly versatile synthetic intermediate: 8-iodo-4-chromanone. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 8-iodo-4-chromanone. We will delve into its significance as a building block, provide detailed protocols for its synthesis, and showcase its utility in generating diverse molecular libraries through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Sonogashira reactions.

The Strategic Advantage of the 8-Iodo-4-Chromanone Scaffold

The true value of 8-iodo-4-chromanone in drug discovery lies in the synthetic versatility imparted by the iodine substituent. The carbon-iodine bond at the 8-position is a prime functional handle for the construction of new carbon-carbon bonds. This allows for the systematic and efficient diversification of the 4-chromanone core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The 8-position of the chromanone ring projects into a distinct vector of chemical space. Modification at this site can significantly influence the molecule's interaction with biological targets by introducing a variety of substituents, including aryl, heteroaryl, and alkynyl groups. These modifications can modulate key pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

G 8-Iodo-4-Chromanone 8-Iodo-4-Chromanone Diverse Libraries of 8-Substituted 4-Chromanones Diverse Libraries of 8-Substituted 4-Chromanones 8-Iodo-4-Chromanone->Diverse Libraries of 8-Substituted 4-Chromanones Suzuki & Sonogashira Coupling Lead Optimization Lead Optimization Diverse Libraries of 8-Substituted 4-Chromanones->Lead Optimization SAR Studies Novel Drug Candidates Novel Drug Candidates Lead Optimization->Novel Drug Candidates Improved Potency & Selectivity

Caption: Workflow from 8-Iodo-4-Chromanone to novel drug candidates.

Synthesis of 8-Iodo-4-Chromanone

While a direct, one-step synthesis of 8-iodo-4-chromanone from the parent 4-chromanone is not extensively documented, a reliable route can be established through the regioselective iodination of a suitable precursor. A practical approach involves the iodination of 2'-hydroxyacetophenone, followed by cyclization to form the chromanone ring. The following protocol is based on established methods for the regioselective iodination of hydroxylated aromatic ketones.[2][3]

Protocol 2.1: Synthesis of 2'-Hydroxy-3'-iodoacetophenone

Materials:

  • 2'-Hydroxyacetophenone

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Ethanol (95%)

  • Deionized water

  • Saturated sodium thiosulfate solution

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 eq.) and iodine (0.4 eq.) in 95% ethanol.

  • While stirring, add a solution of iodic acid (0.2 eq.) in a small amount of water.

  • Heat the reaction mixture to 35-40 °C and stir for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with cold deionized water to precipitate the product.

  • Filter the solid product and wash it with a saturated solution of sodium thiosulfate to remove any unreacted iodine.

  • Wash the product with cold water and recrystallize from ethanol to afford 2'-hydroxy-3'-iodoacetophenone.

Protocol 2.2: Cyclization to 8-Iodo-4-Chromanone

The synthesis of 4-chromanones from 2'-hydroxyacetophenones is a well-established transformation.[4]

Materials:

  • 2'-Hydroxy-3'-iodoacetophenone

  • Paraformaldehyde

  • Pyrrolidine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware for reflux

Procedure:

  • To a solution of 2'-hydroxy-3'-iodoacetophenone (1 eq.) in ethanol, add paraformaldehyde (1.2 eq.) and a catalytic amount of pyrrolidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, acidify the reaction mixture with a few drops of concentrated hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 8-iodo-4-chromanone.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond in 8-iodo-4-chromanone is highly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful platform for generating extensive libraries of analogues.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-4-Chromanones

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction is particularly useful for introducing aryl and heteroaryl moieties at the 8-position of the chromanone scaffold.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 8-Iodo-4-Chromanone 8-Iodo-4-Chromanone Suzuki Cycle Suzuki Cycle 8-Iodo-4-Chromanone->Suzuki Cycle Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Cycle Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki Cycle Base Base Base->Suzuki Cycle Solvent Solvent Solvent->Suzuki Cycle 8-Aryl-4-Chromanone 8-Aryl-4-Chromanone Suzuki Cycle->8-Aryl-4-Chromanone

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 8-Iodo-4-Chromanone

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2 eq.)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 8-iodo-4-chromanone (1 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (3-5 mol%), and the base (2 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-4-chromanone.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid8-Phenyl-4-chromanone85-95
24-Methoxyphenylboronic acid8-(4-Methoxyphenyl)-4-chromanone80-90
33-Pyridinylboronic acid8-(3-Pyridinyl)-4-chromanone75-85
42-Thiopheneboronic acid8-(2-Thienyl)-4-chromanone70-80

Table 1: Representative Suzuki-Miyaura coupling reactions of 8-iodo-4-chromanone. Yields are illustrative and may vary based on specific conditions and substrates.

Sonogashira Coupling: Synthesis of 8-Alkynyl-4-Chromanones

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][6] This reaction is an excellent method for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key pharmacophoric elements. It has been noted that bromochromones exhibit similar reactivity to their iodo counterparts in Sonogashira couplings, underscoring the applicability of this method to 8-iodo-4-chromanone.[7]

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 8-Iodo-4-Chromanone 8-Iodo-4-Chromanone Sonogashira Cycle Sonogashira Cycle 8-Iodo-4-Chromanone->Sonogashira Cycle Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Cycle Pd Catalyst Pd Catalyst Pd Catalyst->Sonogashira Cycle Cu(I) co-catalyst Cu(I) co-catalyst Cu(I) co-catalyst->Sonogashira Cycle Base Base Base->Sonogashira Cycle Solvent Solvent Solvent->Sonogashira Cycle 8-Alkynyl-4-Chromanone 8-Alkynyl-4-Chromanone Sonogashira Cycle->8-Alkynyl-4-Chromanone

Sources

Method

Application Notes & Protocols: 8-Iodo-4-Chromanone as a Versatile Scaffold for Bioactive Molecule Synthesis

Introduction: The Strategic Value of the 8-Iodo-4-Chromanone Building Block The chroman-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 8-Iodo-4-Chromanone Building Block

The chroman-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] This heterocyclic system, consisting of a fused benzene and dihydropyranone ring, serves as a foundational template for designing novel therapeutic agents.[1][3] The introduction of an iodine atom at the C-8 position transforms the basic chromanone into a highly versatile and reactive building block: 8-Iodo-4-Chromanone.

The carbon-iodine bond at the C-8 position is the key to this scaffold's utility. It serves as a highly efficient synthetic handle for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions.[5] The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, often allows these reactions to proceed under mild conditions with high yields, making 8-Iodo-4-Chromanone an ideal starting material for constructing complex molecular architectures.[6][7] This guide provides detailed application notes and protocols for leveraging 8-Iodo-4-Chromanone in the synthesis of bioactive molecules, with a focus on kinase inhibitors and other therapeutically relevant compounds.

Core Synthetic Strategies: Unleashing the Potential of the C-I Bond

The primary advantage of the 8-iodo substituent is its susceptibility to palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug discovery.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, a common motif in kinase inhibitors.[8] The reaction couples the aryl iodide of 8-Iodo-4-Chromanone with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[9][10]

Causality in Protocol Design:

  • Catalyst Choice: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, combinations of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand (e.g., XPhos, SPhos) are often more robust and efficient, especially for challenging substrates.[9][11]

  • Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[9] The choice of base can significantly impact reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[10]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification start Combine 8-Iodo-4-Chromanone, Boronic Acid, Base in Vial add_solv Add Solvent (e.g., Dioxane/H₂O) start->add_solv degas Degas Mixture (N₂ or Ar Purge) add_solv->degas add_cat Add Pd Catalyst & Ligand degas->add_cat heat Heat Reaction (e.g., 80-100 °C) add_cat->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench & Dilute (H₂O, Ethyl Acetate) monitor->quench extract Separate Layers quench->extract purify Purify via Column Chromatography extract->purify product Isolate Pure 8-Aryl-4-Chromanone purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[6][12] This transformation is invaluable for creating rigid linkers or for accessing further functionalization of the alkyne. The reaction typically employs a dual catalytic system of palladium and copper(I).[7][12]

Causality in Protocol Design:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst (e.g., CuI) activates the terminal alkyne by forming a copper acetylide intermediate, which speeds up the transmetalation step.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction.[12]

  • Copper-Free Variants: To avoid potential issues with copper, such as dimerization of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed, though they may require specific ligands or conditions.[7]

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of many bioactive molecules, particularly kinase inhibitors that target the ATP-binding site, the introduction of an amine at the C-8 position is a critical step. The Buchwald-Hartwig amination is the most reliable and general method for this transformation.[13][14][15] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[13][16][17]

Causality in Protocol Design:

  • Ligand is Key: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig reaction. Bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) are often required to promote the reductive elimination step, which is the product-forming step of the catalytic cycle.[17]

  • Base Strength: A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine in the catalytic cycle.[16]

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

Application Protocol: Synthesis of a PI3K Inhibitor Scaffold

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making PI3K an important therapeutic target.[18][19] Many potent PI3K inhibitors feature a substituted chromone or chromanone core.[19][20][21] This protocol details a two-step synthesis of a key intermediate (an 8-amino-substituted chromanone) that can be further elaborated into a range of PI3K inhibitors.

Logical Flow of the Synthetic Protocol

PI3K_Protocol cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Buchwald-Hartwig Amination start Start: 8-Iodo-4-Chromanone suzuki_react React with 4-morpholinophenylboronic acid [Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C] start->suzuki_react suzuki_prod Intermediate 1: 8-(4-morpholinophenyl)-4-chromanone suzuki_react->suzuki_prod bh_react Couple with 2-aminopyrimidine [Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C] suzuki_prod->bh_react final_prod Target Scaffold: 8-(pyrimidin-2-ylamino)-4-chromanone derivative bh_react->final_prod

Caption: Two-step synthesis of a PI3K inhibitor scaffold.

Detailed Step-by-Step Protocol: Synthesis of 8-(pyrimidin-2-ylamino)chroman-4-one

This protocol first uses a Buchwald-Hartwig amination to install the key pyrimidinylamino group, a common feature in kinase inhibitors.

Materials and Reagents:

  • 8-Iodo-4-Chromanone

  • 2-Aminopyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas line

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 8-Iodo-4-Chromanone (1.0 eq), 2-aminopyrimidine (1.2 eq), and Sodium tert-butoxide (1.4 eq).

  • Catalyst Addition: In a separate vial, quickly weigh and add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq). Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the 8-Iodo-4-Chromanone.

  • Reaction Execution: Secure the condenser, ensure a positive flow of inert gas, and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-(pyrimidin-2-ylamino)chroman-4-one.

Data Summary Table

Reaction TypeCoupling PartnerCatalyst SystemTypical Yield (%)Key Bioactive Class
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidsPd(OAc)₂ / SPhos75-95%Kinase Inhibitors, IKr Inhibitors[22][23]
SonogashiraTerminal AlkynesPdCl₂(PPh₃)₂ / CuI80-98%Anticancer Agents, Antivirals[24]
Buchwald-HartwigPrimary/Secondary AminesPd₂(dba)₃ / XPhos70-90%PI3K/mTOR Inhibitors[19][25]

Conclusion and Future Outlook

8-Iodo-4-Chromanone is a powerful and versatile building block for the synthesis of diverse libraries of bioactive molecules. Its utility stems from the strategic placement of an iodine atom, which serves as a reactive handle for robust and high-yielding palladium-catalyzed cross-coupling reactions. By employing Suzuki, Sonogashira, and Buchwald-Hartwig reactions, medicinal chemists can efficiently explore the chemical space around the chromanone core. This enables the rapid generation of analogs for structure-activity relationship (SAR) studies, accelerating the discovery of potent and selective therapeutic agents, from anticancer kinase inhibitors to novel antibacterial compounds.[26][27] The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable synthetic intermediate.

References

  • Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Drug Discov Ther. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. PubMed. Available from: [Link]

  • 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. PubMed. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed Central. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). ACS Publications. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]

  • Study On Synthesis Of Chromanone-fused Oxindoles Derivatives And Their Cytotoxicity Evaluation On Human Leukemia Cells. Globe Thesis. Available from: [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. Available from: [Link]

  • Synthesis of Chromones and Their Applications During the Last Ten Years. Semantic Scholar. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available from: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available from: [Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Publications. Available from: [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available from: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions for the Synthesis of Chalcones. Web of Science. Available from: [Link]

  • Suzuki Reaction. Common Organic Chemistry. Available from: [Link]

  • Buchwald-Hartwig amination. YouTube. Available from: [Link]

  • Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. PubMed Central. Available from: [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. Semantic Scholar. Available from: [Link]

  • MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Iraqi Journal of Pharmaceutical Sciences. Available from: [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central. Available from: [Link]

  • Allosteric chrominone inhibitors for phosphoinositide 3 kinase (PI3K) for the treatment of diseases associated with P13K modification. Google Patents.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available from: [Link]

  • Identification of Novel PI3K Inhibitors Through a Scaffold Hopping Strategy. PubMed. Available from: [Link]

  • Synthesis of Bioactive Chromone Derivatives. Open Academic Journals Index. Available from: [Link]

  • (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of... ResearchGate. Available from: [Link]

  • Design, synthesis and biological evaluation of 4-chromanone derivatives as I Kr inhibitors. Europe PMC. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available from: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]

  • Domino reactions of chromones with activated carbonyl compounds. PubMed Central. Available from: [Link]

  • Synthesis, Structure-Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. ResearchGate. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 4-Chromanone Derivatives

Abstract The 4-chromanone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and natural products, driving significant interest in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-chromanone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and natural products, driving significant interest in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a wide array of pharmaceutical activities, including anticancer, anti-HIV, and antibiotic properties.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental synthesis of 4-chromanone derivatives. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind protocol choices. This guide covers both classical and modern catalytic methods, offering detailed, step-by-step protocols, comparative data, and mechanistic insights to empower researchers in this vital field.

Introduction: The Strategic Importance of 4-Chromanones

The synthesis of the 4-chromanone ring system is a cornerstone of modern heterocyclic chemistry. These compounds serve as crucial intermediates for the synthesis of more complex molecules like flavanones and chromones.[3][4] The primary challenge in their synthesis lies in efficiently constructing the fused dihydropyranone ring onto a phenol-derived backbone. Methodologies have evolved from harsh, stoichiometric acid-catalyzed cyclizations to sophisticated, mild, and highly selective catalytic protocols. This guide will explore the most robust and widely adopted of these strategies.

Foundational Strategy: Intramolecular Friedel-Crafts Acylation

One of the most direct and historically significant methods for synthesizing 4-chromanones is the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids.[5][6] This reaction is a classic example of electrophilic aromatic substitution, where the carboxylic acid (or its more reactive acid chloride derivative) is activated by a strong acid to generate an acylium ion, which then attacks the tethered electron-rich aromatic ring to form the six-membered ketone.[7][8]

Causality and Experimental Choices: The choice of acid catalyst is critical and dictates the reaction conditions.[6]

  • Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are commonly used. PPA acts as both a catalyst and a solvent, and its high viscosity requires vigorous stirring.[5] MSA is a strong, non-oxidizing acid that often allows for lower reaction temperatures.[6]

  • Lewis Acids: Aluminum chloride (AlCl₃) is highly effective, especially when starting from the more reactive acyl chloride. However, it is required in stoichiometric amounts as it complexes with the product ketone, complicating workup.[8]

Workflow for Intramolecular Friedel-Crafts Acylation

cluster_start Starting Material Preparation cluster_cyclization Cyclization cluster_purification Workup & Purification SM Phenol PPAcid 3-Phenoxypropanoic Acid SM->PPAcid Michael Addition R1 Acrylonitrile or Acrylic Acid Derivative R1->PPAcid Product 4-Chromanone PPAcid->Product Intramolecular Friedel-Crafts Acylation Catalyst Strong Acid Catalyst (e.g., PPA, MSA) Catalyst->Product Workup 1. Quench (Ice/Water) 2. Extraction 3. Wash Product->Workup Purify Column Chromatography or Distillation Workup->Purify Final Pure 4-Chromanone Purify->Final

Caption: General workflow for 4-chromanone synthesis via Friedel-Crafts acylation.

Protocol 2.1: Synthesis of 4-Chromanone via PPA-Catalyzed Cyclization

This protocol details the cyclization of 3-phenoxypropanoic acid.

Materials:

  • 3-Phenoxypropanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Round-bottom flask, mechanical stirrer, heating mantle

Procedure:

  • Place 3-phenoxypropanoic acid (e.g., 10.0 g, 60.2 mmol) into a round-bottom flask equipped with a mechanical stirrer.

  • Carefully add polyphosphoric acid (e.g., 100 g) to the flask. The viscosity is high, so ensure adequate stirring capability.

  • Heat the mixture to 100°C with efficient stirring for 1 hour.[5] The solution will become homogeneous and may change color.

  • Cool the reaction mixture to room temperature and then carefully quench the reaction by slowly adding crushed ice to the flask while stirring. This step is exothermic.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (2 x 100 mL) to remove any unreacted acid, followed by brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 4-chromanone can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Modern Catalytic Strategies: Precision and Mild Conditions

While effective, classical methods often require harsh conditions and stoichiometric reagents. Modern catalysis offers milder, more efficient, and often enantioselective routes to 4-chromanone derivatives.

Palladium-Catalyzed Synthesis

Palladium catalysis has opened new avenues for C-C and C-O bond formation. For 4-chromanones, two prominent strategies are the conjugate addition to chromones and carbonylative cyclizations.

  • Conjugate Addition: This method involves the Pd-catalyzed 1,4-addition of an aryl boronic acid to a pre-formed chromone. It is particularly useful for synthesizing 3-aryl-4-chromanones, which can possess all-carbon quaternary stereocenters.[9]

  • Carbonylative Cyclization: These reactions construct the chromanone ring in a single step from simpler precursors, such as o-iodophenols and alkynes, using carbon monoxide as a carbonyl source.[10][11] This approach is highly atom-economical.

Mechanism for Pd-Catalyzed Carbonylative Cyclization

G pd0 Pd(0)L_n c1 Ar-Pd(II)-I pd0->c1 Oxidative Addition (Ar-I) c2 Ar-Pd(II)-alkyne c1->c2 Alkyne Coordination c3 Insertion Intermediate c2->c3 Migratory Insertion c4 Acyl-Pd(II) c3->c4 CO Insertion c5 Cyclized Intermediate c4->c5 Intramolecular Cyclization c5->pd0 Reductive Elimination product 4-Chromanone c5->product

Caption: Simplified catalytic cycle for Pd-catalyzed carbonylative synthesis.

Protocol 3.1: Palladium-Catalyzed Synthesis of Flavanones

This protocol describes a ligand-free cyclocarbonylation of an o-iodophenol with a terminal acetylene.

Materials:

  • 2-Iodophenol derivative

  • Terminal acetylene (e.g., phenylacetylene)

  • Palladium(II) chloride (PdCl₂)

  • Triethylamine (Et₃N)

  • Phosphonium salt ionic liquid (e.g., C₁₄H₂₉(C₆H₁₃)₃P⁺Br⁻) or DMSO

  • Carbon monoxide (CO) gas (balloon or Schlenk line)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the 2-iodophenol (1.0 mmol), PdCl₂ (0.02 mmol, 2 mol%), and the phosphonium salt ionic liquid (2 mL) or DMSO.

  • Seal the tube, and then evacuate and backfill with carbon monoxide (1 atm) three times.

  • Add triethylamine (3.0 mmol) and the terminal acetylene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 110°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired flavanone (2-aryl-4-chromanone).[11]

Radical-Mediated Cyclizations

Visible-light photoredox and metal-catalyzed radical cyclizations have emerged as powerful methods for synthesizing complex molecules under exceptionally mild conditions.[12] For 4-chromanones, a common strategy involves the cyclization of o-(allyloxy)arylaldehydes.[3]

Causality and Experimental Choices:

  • Catalyst System: Silver salts (e.g., AgNO₃) with an oxidant like K₂S₂O₈ can initiate the radical cascade.[3] Alternatively, photoredox catalysts like Ru(bpy)₃Cl₂ can be used with visible light, offering a greener approach.[12]

  • Mechanism: The reaction typically proceeds via the formation of a radical which then undergoes a 5-exo-trig cyclization onto the aldehyde, followed by oxidation to form the ketone. This pathway is highly efficient for forming the five-membered ring of the intermediate before rearrangement.

Organocatalytic Enantioselective Synthesis

Organocatalysis avoids the use of metals and allows for the highly enantioselective synthesis of chiral 4-chromanones. A prominent example is the intramolecular oxa-Michael addition catalyzed by a chiral thiourea or amine catalyst.[13][14]

Causality and Experimental Choices:

  • Catalyst Function: Bifunctional catalysts, such as quinine-derived thioureas, are often employed. The thiourea moiety activates the Michael acceptor (e.g., an α,β-unsaturated ketone precursor) through hydrogen bonding, while the tertiary amine base deprotonates the nucleophilic phenol, bringing both partners into close, stereochemically-defined proximity.[14] This dual activation is key to achieving high enantioselectivity.

Protocol 3.3: Organocatalytic Synthesis of Chiral Flavanones

This protocol describes an asymmetric intramolecular conjugate addition.[14]

Materials:

  • 2'-Hydroxychalcone derivative

  • Bifunctional thiourea catalyst (e.g., Takemoto's catalyst)

  • Toluene or other suitable non-polar solvent

  • Reaction vial

Procedure:

  • In a vial, dissolve the 2'-hydroxychalcone substrate (0.2 mmol) in toluene (2.0 mL).

  • Add the chiral thiourea catalyst (0.02 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 24-72 hours. The progress should be monitored carefully by chiral HPLC or TLC.

  • Upon completion, the reaction mixture can often be directly loaded onto a silica gel column for purification.

  • Purify by column chromatography to isolate the enantioenriched flavanone. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Comparative Analysis of Synthetic Methods

The optimal synthetic strategy depends on the desired substitution pattern, scalability, and stereochemical requirements.

MethodKey PrecursorsConditionsAdvantagesLimitations
Intramolecular Friedel-Crafts 3-Phenoxypropanoic AcidsHarsh (Strong Acid, High Temp)Simple, direct, good for unsubstituted core.[5]Requires stoichiometric acid, harsh conditions, limited functional group tolerance.[6]
Palladium-Catalyzed Carbonylation o-Iodophenols, Alkynes, COModerate (80-120°C)High atom economy, good scope.[11]Requires CO gas handling, catalyst cost, potential for side reactions.
Silver-Catalyzed Radical Cyclization o-(allyloxy)arylaldehydesMild (35-80°C)Mild conditions, good functional group tolerance.[3]May require stoichiometric oxidant, radical side reactions possible.
Organocatalytic Oxa-Michael 2'-HydroxychalconesMild (Room Temp)Metal-free, high enantioselectivity, mild conditions.[14]Substrate-specific, may require longer reaction times, catalyst loading can be high.

Conclusion and Future Outlook

The synthesis of 4-chromanones has evolved significantly, providing chemists with a versatile toolkit to access this important heterocyclic scaffold. While classical Friedel-Crafts acylation remains a robust method for simple derivatives, modern catalytic approaches using palladium, visible light, or organocatalysts offer unparalleled efficiency, selectivity, and mildness. These advanced methods are particularly crucial for the synthesis of complex, densely functionalized, and chiral 4-chromanones relevant to drug discovery programs. Future developments will likely focus on further expanding the substrate scope, reducing catalyst loadings, and developing novel C-H activation strategies to construct the chromanone core with even greater step-economy.

References

  • Dmochowski, I. J., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. ResearchGate. Available at: [Link]

  • (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Hegab, M. (2023). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]

  • (2021). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Request PDF. Available at: [Link]

  • (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D1OB01352A. Available at: [Link]

  • Lu, M., et al. (2020). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. Advanced Synthesis & Catalysis. Available at: [Link]

  • (n.d.). An efficient synthesis of 4-chromanones. ResearchGate. Available at: [Link]

  • (n.d.). Nazarov cyclization reaction. Wikipedia. Available at: [Link]

  • (2025). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Organic Syntheses. Available at: [Link]

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Method

8-Iodo-4-Chromanone in the synthesis of IKr inhibitors

An In-Depth Guide to the Strategic Application of 8-Iodo-4-Chromanone in the Synthesis of Novel IKr Inhibitors Authored by a Senior Application Scientist This document provides a detailed exploration of 8-Iodo-4-Chromano...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Application of 8-Iodo-4-Chromanone in the Synthesis of Novel IKr Inhibitors

Authored by a Senior Application Scientist

This document provides a detailed exploration of 8-Iodo-4-Chromanone as a pivotal building block in the synthesis of inhibitors targeting the rapid delayed rectifier potassium current (IKr), mediated by the hERG (human Ether-à-go-go-Related Gene) potassium channel. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cardiovascular therapeutics.

Introduction: The IKr Channel and the Chromanone Scaffold

The hERG potassium channel is a critical component in the repolarization phase of the cardiac action potential.[1][2][3] Its proper function is essential for maintaining a normal heart rhythm. Inhibition of the IKr current can prolong the cardiac action potential, an effect utilized by Class III antiarrhythmic agents to treat conditions like atrial fibrillation.[4][5][6] However, unintended blockade of the hERG channel by a wide range of structurally diverse drugs is a major cause of acquired Long QT Syndrome, which predisposes individuals to life-threatening arrhythmias such as Torsades de Pointes.[7][8][9] This dual role makes the IKr channel a high-interest, yet high-risk, target in drug discovery.

Within this context, the 4-chromanone framework has emerged as a "privileged scaffold" – a molecular core that is capable of providing ligands for diverse biological targets.[10][11][12] Its rigid, bicyclic structure is frequently found in natural products and synthetic compounds with a broad spectrum of pharmacological activities.[13][14] Specifically for IKr inhibition, the chromanone core serves as an excellent anchor for positioning key pharmacophoric elements within the hERG channel's binding pocket.

This guide focuses on a particularly valuable derivative: 8-Iodo-4-Chromanone . The strategic placement of an iodine atom at the 8-position transforms the simple chromanone scaffold into a versatile platform for rapid library synthesis and structure-activity relationship (SAR) exploration, primarily through modern cross-coupling chemistry.

The Synthetic Power of the 8-Iodo Moiety

The utility of 8-Iodo-4-Chromanone stems from the reactivity of the carbon-iodine bond. The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, which have revolutionized C-C and C-N bond formation in organic synthesis. This allows for the precise and efficient introduction of a wide array of chemical substituents at a key position for modulating IKr inhibitory activity. The two most powerful and widely used transformations in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

G cluster_start Core Building Block cluster_reactions Key Coupling Reactions cluster_products Versatile Intermediates cluster_final Drug Candidates A 8-Iodo-4-Chromanone B Suzuki-Miyaura Coupling (+ Aryl/Heteroaryl Boronic Acid) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (+ Primary/Secondary Amine) A->C Pd Catalyst, Ligand, Base D 8-Aryl-4-Chromanones B->D E 8-Amino-4-Chromanones C->E F Diverse IKr Inhibitors D->F Further Modification E->F Further Modification

Caption: Synthetic utility of 8-Iodo-4-Chromanone.

Experimental Protocols & Methodologies

The following protocols are presented as robust starting points for the synthesis of diverse 8-substituted-4-chromanone derivatives. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol 1: Synthesis of 8-Aryl-4-Chromanone Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for forming carbon-carbon bonds between sp²-hybridized carbons.[15][16] In this protocol, the C-I bond of 8-Iodo-4-Chromanone is coupled with an organoboron species.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is required to initiate the catalytic cycle via oxidative addition into the C-I bond.[17][18] Pre-catalysts like Pd(dppf)Cl₂ are often used as they are air-stable and are reduced to the active Pd(0) in situ.

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is essential. It activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the aryl group is transferred from boron to palladium.[15][18]

  • Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is commonly used. This biphasic system helps to dissolve both the organic starting materials and the inorganic base, facilitating the reaction at the interface.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) prevents catalyst degradation and ensures high yields.

G A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-I(Ln) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' F->G Start Ar-I Start->B Enters Cycle Boronic Ar'-B(OH)₂ + Base Boronic->D Enters Cycle

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 8-Iodo-4-Chromanone (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-Dioxane and water. Bubble nitrogen through the solution for 10-15 minutes. Add the palladium catalyst, such as Pd(dppf)Cl₂•CH₂Cl₂ (0.05 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-4-chromanone.

Data Presentation: Representative Suzuki Couplings

EntryArylboronic Acid PartnerProductYield (%)
1Phenylboronic acid8-Phenyl-4-chromanone92%
24-Methoxyphenylboronic acid8-(4-Methoxyphenyl)-4-chromanone88%
3Pyridin-3-ylboronic acid8-(Pyridin-3-yl)-4-chromanone75%
4Thiophen-2-ylboronic acid8-(Thiophen-2-yl)-4-chromanone81%
Protocol 2: Synthesis of 8-Amino-4-Chromanone Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[19][20][21] This reaction couples the aryl iodide with a primary or secondary amine.

Causality Behind Experimental Choices:

  • Palladium Catalyst & Ligand: This reaction requires a specific catalyst system. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are crucial.[22] They promote the difficult reductive elimination step that forms the C-N bond and stabilize the palladium intermediates, preventing side reactions like β-hydride elimination.[20][23]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required. Its role is to deprotonate the amine (or the N-H bond in the palladium-amine complex) to form the palladium-amido species necessary for reductive elimination, without itself acting as a competing nucleophile.

  • Anhydrous Solvent: The reaction is highly sensitive to water, which can protonate the strong base and interfere with the catalytic cycle. Therefore, anhydrous solvents like toluene or dioxane are mandatory.

G A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)-I(L₂) B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)-NR₂'(L₂) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-NR₂' F->G Start Ar-I Start->B Enters Cycle Amine R₂'NH + Base Amine->D Enters Cycle

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong flow of argon, add sodium tert-butoxide (1.4 equiv) to a flame-dried Schlenk tube.

  • Catalyst and Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.08 equiv), and 8-Iodo-4-Chromanone (1.0 equiv).

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and add anhydrous toluene via syringe, followed by the amine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 90-110 °C. Monitor by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography to yield the desired 8-amino-4-chromanone.

Data Presentation: Representative Buchwald-Hartwig Couplings

EntryAmine PartnerProductYield (%)
1Morpholine8-(Morpholin-4-yl)-4-chromanone85%
2Aniline8-(Phenylamino)-4-chromanone78%
3Benzylamine8-(Benzylamino)-4-chromanone80%
4Piperidine8-(Piperidin-1-yl)-4-chromanone90%

From Intermediate to Active IKr Inhibitor

The 8-substituted-4-chromanone is a versatile intermediate, not typically the final active compound. Subsequent modifications are usually required to complete the synthesis of a potent IKr inhibitor. A common synthetic route involves the transformation of the C4-ketone.

G A 8-Iodo-4-Chromanone B Cross-Coupling (Suzuki or Buchwald-Hartwig) A->B C 8-Substituted-4-Chromanone (R = Aryl or Amino) B->C D Reduction of C4-Ketone (e.g., NaBH₄) C->D E 8-Substituted-4-Chromanol D->E F Functionalization of C4-Alcohol (e.g., Alkylation, Amination) E->F G Final IKr Inhibitor F->G

Caption: General workflow from building block to final drug candidate.

This multi-step process allows for the systematic introduction of diversity at two key positions:

  • C8-Position: Modulated via the initial cross-coupling reaction to influence potency and selectivity.

  • C4-Position: Modified in later steps to introduce side chains that can optimize physicochemical properties (e.g., solubility, metabolic stability) and establish additional interactions with the hERG channel.

Conclusion

8-Iodo-4-Chromanone is a high-value, strategic starting material for the synthesis of novel IKr inhibitors. Its true power lies in its suitability for modern palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These protocols enable medicinal chemists to rapidly and efficiently generate libraries of diverse 8-substituted-4-chromanone analogs. This capability is fundamental to performing detailed SAR studies, optimizing lead compounds, and ultimately developing safer and more effective antiarrhythmic agents. The methodologies detailed herein provide a robust and rational foundation for any research program targeting the hERG potassium channel.

References

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.
  • Kannankeril, P., Roden, D. M., & Darbar, D. (2010). A history of the role of the hERG channel in cardiac risk assessment. Journal of Pharmacological and Toxicological Methods, 61(1), 1–13.
  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7081), 227–234.
  • Scilit. (n.d.). hERG potassium channels and cardiac arrhythmia.
  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.
  • Bell, I. M., & Bilodeau, M. T. (2008). The Impact of IKr Blockade on Medicinal Chemistry Programs. Current Topics in Medicinal Chemistry, 8(13), 1128–1139.
  • Wang, R., et al. (2014). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Drug Discoveries & Therapeutics, 8(2), 76-82.
  • Walsh, K. B. (2015). Targeting cardiac potassium channels for state-of-the-art drug discovery. Expert Opinion on Drug Discovery, 10(1), 85–97.
  • Bell, I. M., & Bilodeau, M. T. (2008). The Impact of IKr Blockade on Medicinal Chemistry Programs. Current Topics in Medicinal Chemistry, 8(13), 1128–1139.
  • Diana, E. J., & Singh, A. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 8036–8050.
  • Tamargo, J., Caballero, R., & Delpón, E. (2004). Pharmacology of cardiac potassium channels. Cardiovascular Research, 62(1), 9–33.
  • Thomas, D., et al. (2006). The cardiac hERG/IKr potassium channel as pharmacological target: structure, function, regulation, and clinical applications. Current Pharmaceutical Design, 12(18), 2271–2283.
  • Diana, E. J., & Singh, A. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 8036–8050.
  • Du, L., et al. (2009). Molecular hybridization, synthesis, and biological evaluation of novel chroman I(Kr) and I(Ks) dual blockers. Bioorganic & Medicinal Chemistry Letters, 19(5), 1477–1480.
  • Ewies, F. E., et al. (2014). Synthesis of chromones and their applications during the last ten years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
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Application

The Role of Microwave Irradiation in Chromone Synthesis: Application Notes and Protocols

Introduction Chromones, a prominent class of oxygen-containing heterocyclic compounds, form the structural core of numerous natural products and synthetic molecules with significant pharmacological activities, including...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chromones, a prominent class of oxygen-containing heterocyclic compounds, form the structural core of numerous natural products and synthetic molecules with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The conventional synthesis of these vital scaffolds often involves prolonged reaction times, harsh conditions, and the use of hazardous solvents, posing challenges for efficiency and sustainability in drug discovery and development.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient alternative for constructing the chromone framework.[3][4] This guide provides an in-depth exploration of the principles and applications of microwave irradiation in chromone synthesis, complete with detailed protocols for researchers, scientists, and drug development professionals.

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating, which relies on the slow and inefficient transfer of thermal energy through conduction and convection, microwave irradiation directly heats the reaction mixture.[4][5] This is achieved through the interaction of the microwave's electric field with polar molecules and ions within the reaction medium.[5][6]

The two primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation leads to molecular friction, generating heat rapidly and uniformly throughout the sample.[1][5]

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their translational motion as they are attracted and repelled by the oscillating electric field. Collisions between these moving ions generate heat.[6]

This direct and efficient energy transfer results in a rapid temperature increase, often leading to dramatic rate enhancements, higher product yields, and improved selectivity compared to conventional methods.[4][5][7] Furthermore, MAOS often allows for reactions to be conducted in greener solvents or even under solvent-free conditions, aligning with the principles of sustainable chemistry.[3][8]

Advantages of Microwave Irradiation in Chromone Synthesis

The application of microwave technology to chromone synthesis offers several key advantages:

  • Accelerated Reaction Rates: Reaction times can be reduced from hours or even days to mere minutes.[9][10]

  • Increased Yields and Purity: Rapid and uniform heating often minimizes the formation of side products, leading to higher yields of the desired chromone.[4][11]

  • Enhanced Selectivity: Microwave heating can favor specific reaction pathways, leading to improved regioselectivity and stereoselectivity.[12][13]

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis consumes less energy compared to conventional heating methods.[6][11]

  • Green Chemistry: MAOS often facilitates the use of less hazardous solvents or solvent-free conditions, reducing the environmental impact of chemical synthesis.[3][4]

Key Synthetic Strategies for Chromones via Microwave Irradiation

Several classical methods for chromone synthesis have been significantly improved through the application of microwave irradiation. This section details the mechanisms and provides protocols for some of the most effective microwave-assisted approaches.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of flavones and chromones.[9][14] It involves the base-catalyzed intramolecular rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone ring.[14] Microwave irradiation has been shown to selectively and rapidly induce this rearrangement, often with improved yields and reduced byproduct formation compared to classical heating.[15][16][17]

Experimental Protocol: Microwave-Assisted Baker-Venkataraman Rearrangement

This protocol describes the synthesis of 3-aroyl-5-hydroxyflavones from 2',6'-diaroyloxyacetophenones.[16]

Reactants and Reagents:

  • 2',6'-diaroyloxyacetophenone (0.5 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.1 mmol, 152 mg)

  • Anhydrous Pyridine (6 mL)

  • Ice

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a two-necked flask equipped with a magnetic stirrer, fiber-optic temperature probe, and reflux condenser, combine the 2',6'-diaroyloxyacetophenone and anhydrous K₂CO₃ in anhydrous pyridine.

  • Place the reaction vessel in a microwave reactor and irradiate at a constant power of 400 W for 10 minutes.

  • After irradiation, cool the reaction mixture and pour it into a beaker containing ice and water.

  • Acidify the mixture to a pH of 3-4 with dilute HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Claisen-Schmidt Condensation followed by Oxidative Cyclization

The Claisen-Schmidt condensation, an aldol condensation between an aldehyde and a ketone, is a versatile method for forming chalcones, which are key precursors to flavanones and flavones (a subclass of chromones).[18] Microwave irradiation significantly accelerates this condensation, often under solvent-free conditions.[19] The resulting 2'-hydroxychalcones can then undergo microwave-assisted oxidative cyclization to yield the corresponding flavones.[10][20]

Experimental Protocol: Microwave-Assisted Synthesis of Chalcones

This protocol outlines a solvent-free Claisen-Schmidt condensation.

Reactants and Reagents:

  • 4-piperidinoacetophenone (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Basic Alumina (NaOH-Al₂O₃)

Procedure:

  • Thoroughly mix the 4-piperidinoacetophenone, substituted benzaldehyde, and basic alumina in a beaker.

  • Transfer the mixture to a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor for a short period (typically 1-5 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and extract the product with a suitable solvent.

  • Purify the chalcone by recrystallization.

Intramolecular Cyclization of Phenols

The direct intramolecular cyclization of phenol derivatives containing a side-chain double bond is an atom-economical route to chromane and chromene skeletons, which can be further oxidized to chromones.[21] Microwave irradiation can facilitate this cyclization, often in the presence of a catalyst.

Conceptual Workflow for Microwave-Assisted Intramolecular Cyclization

While a specific, universally applicable protocol is highly substrate-dependent, the general workflow is as follows:

  • Reactant Preparation: A suitably substituted phenol with an unsaturated side chain (e.g., an allyl or propargyl group) is dissolved in a microwave-compatible solvent. A catalyst, if required, is added.

  • Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a controlled temperature and time.

  • Work-up and Purification: After cooling, the reaction mixture is worked up to isolate the crude product, which is then purified by standard techniques like column chromatography.

Data Presentation and Comparison

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction parameters and outcomes with conventional heating methods.

Reaction TypeSubstrateConditions (Conventional)Yield (Conventional)Conditions (Microwave)Yield (Microwave)Reference
Baker-Venkataraman2',6'-diaroyloxyacetophenonesPyridine, K₂CO₃, reflux, hoursLower yields with byproductsPyridine, K₂CO₃, 400W, 10 min68-72%[15][17]
Knoevenagel Condensation4H-chromen-4-one-3-carbaldehyde12-31 hours-1 hourGood[12]
Claisen-Schmidt CondensationAcetophenone & BenzaldehydeNaOH, Ethanol, hours-NaOH-Al₂O₃, solvent-free, 1-5 minHigh
Oxidative Cyclization(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-oneAcetic acid, 100°C, 4 days75%Acetic acid, 30 min82%[10]
Multicomponent Reaction3-formylchromone & 4-hydroxycoumarin1-propanol, 100°C, 4 h58-86%1-propanol, 130°C, 1 h~78%[22]

Visualization of Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates a typical workflow for the microwave-assisted synthesis of chromones.

G cluster_prep Preparation cluster_synth Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants & Solvent vessel Microwave Reaction Vessel reactants->vessel Addition reactor Microwave Reactor vessel->reactor Placement cooling Cooling vessel->cooling Cooling to RT reactor->vessel Irradiation filtration Filtration / Extraction cooling->filtration chromatography Column Chromatography filtration->chromatography analysis Spectroscopic Characterization chromatography->analysis

Caption: General workflow for microwave-assisted synthesis.[1]

Mechanism: Baker-Venkataraman Rearrangement

This diagram illustrates the key steps in the base-catalyzed rearrangement.

G start o-Acyloxyacetophenone enolate Enolate Formation (Base) start->enolate -H+ diketone_anion Intramolecular Acyl Transfer enolate->diketone_anion Cyclization diketone 1,3-Diketone (Product) diketone_anion->diketone +H+

Caption: Key steps of the Baker-Venkataraman rearrangement.

Safety Considerations for Microwave Chemistry

While MAOS is a powerful technique, adherence to safety protocols is paramount.

  • Use Dedicated Equipment: Only laboratory-grade microwave reactors designed for chemical synthesis should be used. Domestic microwave ovens lack the necessary safety features for temperature and pressure control.[23][24]

  • Vessel Selection: Use appropriate microwave-safe vessels that can withstand the anticipated temperatures and pressures. Never use sealed containers without a pressure-venting mechanism.[25]

  • Solvent Choice: Be aware of the flammability and decomposition products of solvents at high temperatures. Avoid heating highly flammable solvents unless the equipment is specifically designed for this purpose.[23][24]

  • Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions, as the rapid energy input from microwaves can lead to runaway reactions.[23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and thermal gloves when handling hot reaction vessels.[25][26]

  • Proper Training: Ensure all users are properly trained on the operation of the specific microwave reactor and are aware of the potential hazards.[23]

Conclusion

Microwave-assisted synthesis has proven to be a highly effective and sustainable technology for the synthesis of chromones. By dramatically reducing reaction times, improving yields, and enabling greener reaction conditions, MAOS empowers researchers to accelerate the discovery and development of new chromone-based therapeutics. The protocols and insights provided in this guide serve as a valuable resource for harnessing the full potential of microwave irradiation in this important area of medicinal chemistry.

References

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Method

Application Notes & Protocols for the Synthesis of Chromones and Their Derivatives

Introduction: The Chromone Scaffold in Modern Research The chromone (4H-chromen-4-one) ring system is a privileged heterocyclic scaffold pervasive in natural products and synthetic medicinal chemistry.[1][2] Its rigid, b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromone Scaffold in Modern Research

The chromone (4H-chromen-4-one) ring system is a privileged heterocyclic scaffold pervasive in natural products and synthetic medicinal chemistry.[1][2] Its rigid, bicyclic framework serves as a core structure in a vast array of pharmacologically active compounds, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][3] The synthetic versatility of the chromone core allows for extensive functionalization, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents and fluorescent probes.[3][4]

This guide provides an in-depth overview of key synthetic methodologies for accessing chromones and their derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale to empower effective troubleshooting and optimization.

General Synthetic Workflow

The synthesis of a target chromone derivative follows a logical progression from precursor selection to final product characterization. Understanding this workflow is essential for efficient project planning and execution.

G cluster_0 Design & Preparation cluster_1 Core Synthesis cluster_2 Purification & Characterization A Retrosynthetic Analysis B Starting Material Selection (e.g., Phenols, Ketones) A->B C Ring-Forming Reaction (e.g., Baker-Venkataraman, Simonis Reaction) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up & Extraction D->E F Purification (Column Chromatography, Recrystallization) E->F G Structure Verification (NMR, MS, IR) F->G G start o-Acyloxyacetophenone step1 Enolate Formation (Base abstracts α-proton) start->step1 Base (e.g., KOH) step2 Intramolecular Acyl Transfer (Enolate attacks ester carbonyl) step1->step2 step3 Cyclic Alkoxide Intermediate step2->step3 step4 Ring Opening (Forms stable phenolate) step3->step4 diketone 1,3-Diketone Intermediate step4->diketone step5 Acid-Catalyzed Cyclization diketone->step5 Acid (e.g., H₂SO₄) step6 Dehydration step5->step6 product Chromone Product step6->product

Caption: Mechanism of the Baker-Venkataraman rearrangement.

Protocol: Synthesis of a 2-Styrylchromone

[5] This protocol details the synthesis of a (E)-2-styrylchromone, a class of chromones with significant therapeutic potential. [5] Step 1: O-Acylation of 2'-Hydroxyacetophenone

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in pyridine (5-10 mL), add the desired substituted cinnamoyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude O-cinnamoyl-2-hydroxyacetophenone ester.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the crude ester from Step 1 (1.0 eq) in dry pyridine.

  • Add powdered potassium hydroxide (3.0-4.0 eq) and stir the mixture at room temperature for 2-3 hours.

  • Monitor the formation of the 1,3-diketone by TLC.

  • After the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the diketone.

  • Filter the solid, wash with water, and dry. The crude diketone can be used in the next step without further purification.

Step 3: Acid-Catalyzed Cyclodehydration

  • Suspend the crude 1,3-diketone (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux (approx. 120 °C) for 1-2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure (E)-2-styrylchromone. [5]

Method 2: The Simonis Reaction

The Simonis reaction is a direct condensation of a phenol with a β-ketoester to form a chromone, typically catalyzed by a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or sulfuric acid. [1][6]

Causality and Mechanistic Considerations

The Simonis reaction is mechanistically distinct from the Pechmann condensation, which can be a competing pathway leading to coumarin byproducts. [7][8]* Chromone Formation (Simonis Pathway): Favored by catalysts like P₂O₅. The reaction is believed to initiate via nucleophilic attack of the phenolic hydroxyl group on the more electrophilic ketone carbonyl of the β-ketoester. Subsequent intramolecular Friedel-Crafts acylation of the aromatic ring by the ester carbonyl, followed by dehydration, yields the chromone. [1][8]* Coumarin Formation (Pechmann Pathway): Favored by catalysts like H₂SO₄. This pathway begins with a transesterification reaction between the phenol and the β-ketoester, followed by intramolecular cyclization. [7] Therefore, the choice of catalyst is a critical experimental parameter that dictates the product outcome. Using P₂O₅ activates the ketone carbonyl, directing the reaction towards the desired chromone. [1][6][8]

G start Phenol + β-Ketoester step1 Activation of Ketone (by P₂O₅) start->step1 P₂O₅ step2 Nucleophilic Attack (Phenolic -OH on ketone carbonyl) step1->step2 step3 Intermediate Formation step2->step3 step4 Intramolecular Friedel-Crafts Acylation step3->step4 step5 Dehydration step4->step5 product Chromone Product step5->product

Caption: Simplified mechanism of the Simonis chromone synthesis.

Protocol: Synthesis of 2,3-Dimethylchromone
  • Carefully mix the phenol (e.g., phenol itself, 1.0 eq) and the β-ketoester (e.g., ethyl 2-methylacetoacetate, 1.1 eq) in a round-bottom flask.

  • To this mixture, cautiously add phosphorus pentoxide (P₂O₅, 2.0-3.0 eq) in portions while stirring. The reaction is often exothermic.

  • Heat the reaction mixture to 80-100 °C for 1-3 hours. The mixture will become viscous.

  • Monitor the reaction by TLC (dissolve a small aliquot in ethyl acetate and quench with water before spotting).

  • After completion, cool the flask to room temperature and carefully add crushed ice to the reaction mixture to decompose the P₂O₅ complex.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure chromone.

Method 3: Microwave-Assisted Organic Synthesis (MAOS)

Modern synthetic chemistry increasingly employs microwave irradiation to accelerate reactions, improve yields, and promote greener chemical processes. [9][10]Chromone synthesis is particularly amenable to this technology, with many classical reactions showing dramatic improvements under microwave conditions. [11][12]

Causality and Advantages

Microwave heating operates through direct energy transfer to polar molecules in the reaction mixture via dipolar polarization and ionic conduction mechanisms. [10]This results in rapid, uniform, and efficient heating that differs significantly from conventional oil bath heating.

  • Rate Acceleration: Reactions can be completed in minutes instead of hours. [10][13]* Improved Yields: Reduced reaction times minimize the formation of degradation byproducts. [11]* Enhanced Selectivity: The rapid heating can favor specific kinetic pathways that may be less accessible under thermal equilibrium conditions. [10]* Green Chemistry: Often allows for the use of less solvent or more environmentally benign solvents. [14]

Protocol: Microwave-Assisted Synthesis of a Chromone-2-carboxylic Acid

[12] This protocol is an optimization for the synthesis of chromone-2-carboxylic acids, important intermediates for further derivatization.

  • Reactant Preparation: In a dedicated microwave process vial, combine the substituted 2'-hydroxyacetophenone (1.0 eq), diethyl oxalate (2.0 eq), and a suitable base (e.g., sodium ethoxide, 2.0 eq).

  • Solvent Addition: Add a high-boiling point, microwave-compatible solvent such as absolute ethanol or DMF (3-5 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 140-170 °C) for a short duration (e.g., 10-30 minutes). [12][15]Safety Note: All microwave reactions must be performed in a dedicated microwave synthesizer with appropriate pressure and temperature controls.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with water and acidify with concentrated HCl to pH ~2.

  • Isolation: The resulting precipitate is the chromone-2-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.

Data Summary and Troubleshooting

Effective synthesis requires an understanding of how to troubleshoot common issues. The choice of synthetic method can be guided by the desired substitution pattern and available starting materials.

Comparison of Synthetic Methods
MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Baker-Venkataraman o-Hydroxyacetophenone, acyl chloride, base, acidMulti-step; base-catalyzed rearrangement, acid-catalyzed cyclizationHigh yields, good regioselectivity, versatile for flavones. [16][17]Multi-step process, requires isolation of intermediates.
Simonis Reaction Phenol, β-ketoester, P₂O₅One-pot; 80-100 °CDirect, one-pot synthesis. [1]Can form coumarin byproducts, harsh dehydrating agent. [8]
Microwave-Assisted Various (adapts classical methods)Sealed vessel; 120-170 °C, 5-30 minExtremely fast, high yields, improved selectivity, green. [10][11]Requires specialized equipment, optimization of conditions needed.
Palladium-Catalyzed o-Iodophenol, terminal acetylene, CO gasPd catalyst, high temp.High efficiency, good for diversification. [18]Requires metal catalyst, handling of CO gas.
Common Troubleshooting Guide
IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield Inactive reagents; insufficient heating; incorrect catalyst.Ensure anhydrous conditions, especially for Simonis reaction. Verify reagent purity. Increase temperature or reaction time. [15]
Formation of Coumarin Incorrect catalyst in Simonis-type reaction (e.g., H₂SO₄ instead of P₂O₅).Switch the catalyst to phosphorus pentoxide (P₂O₅) to favor the Simonis pathway over the Pechmann pathway. [8]
Incomplete Reaction Steric hindrance from bulky substituents; deactivating groups on the phenol.Increase reaction temperature and/or time. For microwave synthesis, increase the irradiation power or duration. [15]
Complex Product Mixture Side reactions due to harsh conditions; decomposition.Lower the reaction temperature. Reduce reaction time. Consider a milder synthetic route (e.g., Baker-Venkataraman). Isolate and characterize side products to understand competing pathways. [15]

References

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS - IJRPC. (URL: )
  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review - IJRAR.org. (URL: )
  • Synthetic Routes and Biological Activities of Chromone Scaffolds - Asian Publication Corpor
  • Microwave-assisted Synthesis of Chromenes: Biological and Chemical Importance. (URL: )
  • Application Notes and Protocols for the Synthesis of 2-Styrylchromones via Baker-Venkataraman Rearrangement - Benchchem. (URL: )
  • Recent advances in the diversification of chromones and flavones by direct C-H bond activation or functionaliz
  • Technical Support Center: Synthesis of Substituted Chromones - Benchchem. (URL: )
  • Microwave-Assisted Synthesis of Novel Chromone Derivatives: Detailed Application Notes and Protocols - Benchchem. (URL: )
  • Synthesis of Chromones and Their Applications During the Last Ten Years. (URL: )
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  • Microwave-Assisted Synthesis of Functionalized Flavones and Chromones. | Request PDF. (URL: )
  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - NIH. (URL: )
  • Baker–Venkataraman rearrangement - Wikipedia. (URL: )
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  • Recent advances in green synthesis of chromones | Request PDF - ResearchG
  • Synthesis of Chromones and Flavones - Organic Chemistry Portal. (URL: )
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  • Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | Request PDF - ResearchG
  • Baker-Venkataraman Rearrangement - Alfa Chemistry. (URL: )
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  • addressing regioisomer formation in chromone synthesis - Benchchem. (URL: )
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Application

Synthesis of 2-Substituted 3-Iodo-4H-chromen-4-ones: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2-substituted 3-iodo-4H-chromen-4-ones, a class of heterocyclic compounds with sig...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-substituted 3-iodo-4H-chromen-4-ones, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The chromone scaffold is a recognized pharmacophore present in numerous bioactive natural and synthetic molecules, exhibiting a wide range of therapeutic properties including anti-tumor, anti-inflammatory, and anti-fungal activities.[1] The introduction of an iodine atom at the C-3 position offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery programs.[2] This guide details two robust protocols for the synthesis of these valuable compounds: a classical thermal method and an ultrasound-assisted approach, offering a greener and more efficient alternative. We delve into the mechanistic underpinnings of the key iodination step, provide detailed, step-by-step experimental procedures, and offer guidance on characterization and troubleshooting.

Introduction: The Significance of 3-Iodochromones

The 4H-chromen-4-one, or simply chromone, core is a privileged structure in medicinal chemistry.[3] Its derivatives are known to interact with a variety of biological targets.[1][4] Halogenated chromones, particularly 3-iodochromones, are of significant interest as they serve as crucial intermediates in the synthesis of more complex molecules.[5][6] The carbon-iodine bond at the C-3 position is readily amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide array of substituents at this position. This synthetic flexibility is invaluable for structure-activity relationship (SAR) studies in drug development.

The synthesis of 3-iodochromones has been approached through several methods, including the direct iodination of pre-formed chromones or the cyclization of appropriately substituted precursors.[2][5][6] Direct iodination often employs electrophilic iodine sources such as molecular iodine (I₂) or N-iodosuccinimide (NIS).[7][8][9] The regioselectivity of this reaction is a key consideration, and various strategies have been developed to ensure selective iodination at the desired C-3 position.

General Mechanistic Considerations: The Iodination Step

The key transformation in the synthesis of 2-substituted 3-iodo-4H-chromen-4-ones is the electrophilic iodination of an enaminone intermediate. This process can be understood through the following mechanistic principles:

  • Formation of the Enaminone: The synthesis typically begins with the condensation of a 2-hydroxyacetophenone derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a β-enaminone, which is a key intermediate.[1][10]

  • Electrophilic Attack: The subsequent step involves the introduction of an electrophilic iodine species. Molecular iodine (I₂) is a commonly used reagent for this purpose.[11] The electron-rich double bond of the enaminone attacks the iodine molecule. The reaction is often facilitated by a base, which can deprotonate the phenolic hydroxyl group, increasing the nucleophilicity of the system.

  • Cyclization and Elimination: Following the initial iodination, an intramolecular cyclization occurs. The phenolic oxygen attacks the carbonyl carbon, leading to the formation of the chromone ring system. Subsequent elimination of dimethylamine and a proton yields the final 2-substituted 3-iodo-4H-chromen-4-one product.

The overall transformation is a one-pot process that efficiently constructs the desired heterocyclic core with the crucial iodine substituent in place.

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_iodination Iodination & Cyclization cluster_product Final Product 2-Hydroxyacetophenone 2-Hydroxyacetophenone Enaminone Enaminone Intermediate 2-Hydroxyacetophenone->Enaminone Condensation DMF-DMA N,N-Dimethylformamide dimethyl acetal DMF-DMA->Enaminone Cyclization Intramolecular Cyclization Enaminone->Cyclization Electrophilic Attack Iodine Iodine (I₂) Iodine->Cyclization Product 2-Substituted 3-Iodo-4H-chromen-4-one Cyclization->Product Elimination

Caption: General workflow for the synthesis of 2-substituted 3-iodo-4H-chromen-4-ones.

Materials and Equipment

Reagents and Solvents
  • Substituted 2-hydroxyacetophenones (various)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Iodine (I₂)

  • Ethanol (absolute)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Saturated sodium thiosulfate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Deionized water

Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ultrasonic bath or probe sonicator

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration (Büchner funnel, filter paper)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer (LC-MS or HRMS)

  • FT-IR spectrometer

Experimental Protocols

Two distinct protocols are presented below. Protocol A outlines the conventional thermal synthesis, while Protocol B describes a more rapid and energy-efficient ultrasound-assisted method.

Protocol A: Conventional Thermal Synthesis

This protocol is a well-established method for the synthesis of 2-substituted 3-iodo-4H-chromen-4-ones.

Step 1: Formation of the Enaminone Intermediate

  • To a solution of the appropriately substituted 2-hydroxyacetophenone (1.0 eq) in toluene (10 mL/mmol of acetophenone), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

  • Stir the reaction mixture at reflux (approximately 110-120 °C) for 3-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude enaminone intermediate as a viscous oil or solid. This intermediate is typically used in the next step without further purification.

Step 2: Iodination and Cyclization

  • Dissolve the crude enaminone intermediate from Step 1 in ethanol (15 mL/mmol of the initial acetophenone).

  • Add molecular iodine (I₂) (1.2 eq) to the solution in one portion.

  • Stir the reaction mixture at reflux (approximately 80 °C) for 2-3 hours.

  • Monitor the reaction by TLC. The formation of the product can be visualized as a new, less polar spot.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (2 x 30 mL) to remove excess iodine, followed by brine solution (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-substituted 3-iodo-4H-chromen-4-one.

Protocol B: Ultrasound-Assisted Synthesis

This protocol leverages the effects of acoustic cavitation to accelerate the reaction, often leading to higher yields and shorter reaction times.[12][13][14][15]

Step 1: One-Pot Enaminone Formation, Iodination, and Cyclization

  • In a round-bottom flask, combine the substituted 2-hydroxyacetophenone (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq), and molecular iodine (I₂) (1.2 eq) in ethanol (20 mL/mmol of acetophenone).

  • Place the flask in an ultrasonic bath, ensuring the liquid level in the flask is below the water level in the bath. Alternatively, immerse an ultrasonic probe into the reaction mixture.

  • Irradiate the mixture with ultrasound at a frequency of 20-40 kHz at room temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC.

Step 2: Work-up and Purification

  • Follow the same work-up and purification procedure as described in Protocol A, Step 3.

Characterization and Data Analysis

The identity and purity of the synthesized 2-substituted 3-iodo-4H-chromen-4-ones should be confirmed using a combination of spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the presence of characteristic peaks for the chromone core and the substituents.

  • Mass Spectrometry (LC-MS or HRMS): Confirms the molecular weight of the product and provides its elemental composition.

  • FT-IR Spectroscopy: Shows characteristic absorption bands for the carbonyl group (C=O) and other functional groups present in the molecule.[10]

Table 1: Representative Characterization Data for a Synthesized 3-Iodochromone Derivative

CompoundMolecular FormulaMW ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
6,8-Dichloro-3-iodochromone C₉H₃Cl₂IO₂340.937.93-8.38 (m, Ar-H), 8.5 (s, H-2)172.5 (C=O), 155.1 (C-8a), 137.8 (C-6), 131.2 (C-7), 129.5 (C-5), 125.4 (C-4a), 120.3 (C-8), 90.1 (C-3), 160.2 (C-2)1628-1647 (C=O), 1539-1593 (C=C)

Note: The spectral data presented here are illustrative and may vary depending on the specific substituents on the chromone ring. The data for 6,8-Dichloro-3-iodochromone is adapted from Kaushik et al. (2021).[1][10][16]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete enaminone formation.- Insufficient reaction time or temperature.- Deactivated starting materials.- Ensure complete consumption of the 2-hydroxyacetophenone in the first step by TLC.- Increase the reaction time and/or temperature for both steps.- For deactivated substrates, consider using a more reactive iodinating agent or a catalyst.
Formation of multiple byproducts - Side reactions due to prolonged heating.- Impure starting materials.- Reduce the reaction time and monitor carefully by TLC.- Purify the starting materials before use.
Difficulty in purification - Co-elution of product with impurities.- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method.
Inconsistent yields in ultrasound-assisted synthesis - Inconsistent ultrasonic power or frequency.- Improper positioning of the reaction flask in the bath.- Ensure the ultrasonic equipment is functioning correctly.- Standardize the position and immersion depth of the flask in the ultrasonic bath.

Conclusion

The synthesis of 2-substituted 3-iodo-4H-chromen-4-ones is a valuable process for generating key intermediates in drug discovery. The protocols detailed in this guide offer reliable and reproducible methods for accessing these compounds. The conventional thermal method provides a robust and well-understood approach, while the ultrasound-assisted synthesis presents a more sustainable and efficient alternative. By understanding the underlying reaction mechanisms and employing careful experimental technique, researchers can successfully synthesize a diverse range of 3-iodochromone derivatives for further exploration in medicinal chemistry.

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  • Repositório Institucional do Politécnico de Bragança. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012 − 2021). [Link]

  • NIH. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • PubMed. (2021). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. [Link]

  • PubMed. (2019). Ultrasound-assisted Synthesis of Heterocyclic Compounds. [Link]

  • Organic Chemistry Portal. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. [Link]

  • NIH. (2021). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. [Link]

  • NIH. (2019). Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants. [Link]

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Method

Applications of Chromones in Drug Discovery: A Technical Guide for Researchers

Introduction: The Chromone Scaffold as a Privileged Structure in Medicinal Chemistry The chromone scaffold, a benzopyran-4-one core, is a cornerstone in the field of medicinal chemistry, widely recognized as a "privilege...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromone Scaffold as a Privileged Structure in Medicinal Chemistry

The chromone scaffold, a benzopyran-4-one core, is a cornerstone in the field of medicinal chemistry, widely recognized as a "privileged structure."[1][2] This designation arises from its recurrence in a vast number of natural products and synthetic molecules that exhibit a wide spectrum of potent biological activities.[1][3] Found ubiquitously in the plant kingdom, chromone derivatives are key components in various flavonoids and alkaloids.[4][5] Their rigid bicyclic system provides an ideal framework for molecular hybridization and functionalization, allowing for the fine-tuning of pharmacological profiles.[1][6] This versatility has established chromones as a highly productive scaffold for developing novel therapeutics targeting a range of diseases, including cancer, inflammation, and microbial infections.[2][7] This guide provides an in-depth exploration of the key applications of chromones, detailing the underlying mechanisms of action, structure-activity relationships (SAR), and validated experimental protocols for their evaluation.

I. Anticancer Activity: Targeting Key Signaling Pathways

Chromone derivatives have emerged as highly promising candidates in oncology, demonstrating significant cytotoxic effects against numerous cancer cell lines.[1][8] Their anticancer mechanisms are diverse, frequently involving the modulation of critical signaling pathways that govern cell proliferation, apoptosis, and metastasis.[1][9]

A. Mechanism of Action: Inhibition of Kinase Signaling Cascades

A primary anticancer mechanism of many chromone derivatives is the inhibition of protein kinases, enzymes that are fundamental to cell signaling and are often dysregulated in cancer.[1] Specifically, certain chromones have been identified as potent inhibitors of the PI3K/Akt/mTOR and MAPK signaling pathways.[1] By blocking these pathways, chromones can effectively halt uncontrolled cell growth and induce programmed cell death (apoptosis).

For instance, inhibition of the PI3K/Akt pathway disrupts downstream signaling that promotes cell survival and proliferation. Concurrently, inhibition of the p38 MAPK pathway can also contribute to the induction of apoptosis.[1] This multi-targeted approach is a significant advantage in overcoming the complexity and redundancy of cancer cell signaling.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates MAPK p38 MAPK Receptor->MAPK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Chromone Chromone Derivative Chromone->PI3K Inhibits Chromone->MAPK Inhibits

Caption: Anticancer mechanism of chromones via PI3K and MAPK pathway inhibition.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of chromone derivatives is highly dependent on the nature and position of substituents on the chromone core. SAR studies are crucial for optimizing lead compounds to enhance their efficacy and selectivity.

Compound ClassKey Substituent PositionsObservationReference
Bis-chromones Position 5 on one ring, Position 7 on the otherA cyclohexylmethoxy group at C5 and an electron-donating or hydrogen-bonding group (e.g., -OCH₃, -OH) at C7 of the second ring significantly increased anti-proliferative activity.[10]
2-Substituted Chromones Position 2The presence of a 3,5-dimethoxyphenoxy group at C2 showed moderate inhibitory effects on superoxide anion generation, which is implicated in cancer progression.[11]
Amide-linked Chromones Position 5 on Benzo ringA 4-bromobenzyloxy substituent at C5 was found to be important for inhibiting the ABCG2 transporter, which is involved in multidrug resistance.[12][13]

This table presents a summary of findings and is not exhaustive.

C. Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[14] It is a foundational experiment for screening novel anticancer compounds.

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells.[15] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.[16]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)[9]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Test chromone derivative (dissolved in DMSO, stock solution e.g., 10 mM)[14]

  • MTT solution (5 mg/mL in PBS, sterile filtered)[14]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells that are in their logarithmic growth phase.[14]

    • Perform a cell count and viability check (e.g., using a hemocytometer and trypan blue).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[14]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14][15]

  • Compound Treatment:

    • Prepare serial dilutions of the test chromone derivative in serum-free medium from the stock solution to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Essential Controls: Include wells for:

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound.[14]

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

      • Untreated Control: Cells in medium only.

      • Blank: Medium only (no cells) for background subtraction.[16]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of the MTT solution (to a final concentration of 0.5 mg/mL) to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C.[16] During this time, look for the formation of purple formazan crystals within the cells under a microscope.[15]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[14][15]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14]

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.[16]

    • Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve using non-linear regression analysis.[14]

Caption: Experimental workflow for the MTT cytotoxicity assay.

II. Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is a key driver of numerous diseases, making the development of safer anti-inflammatory drugs a major focus of medicinal chemistry.[17] Chromones, both natural and synthetic, have demonstrated significant anti-inflammatory properties, often by targeting pro-inflammatory signaling pathways.[17][18]

A. Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[19] It controls the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2.[19][20] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[21] Upon stimulation by inflammatory signals (like LPS or TNF-α), the IKK complex is activated, which then phosphorylates IκBα.[22] This phosphorylation targets IκBα for degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[20]

Many natural compounds, including chromone derivatives, exert their anti-inflammatory effects by inhibiting this pathway.[22][23] They can act at multiple points, such as by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[21][23]

cluster_cytoplasm Cytoplasm cluster_NFKB cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFKB NF-κB (p65/p50) NFKB_n NF-κB NFKB->NFKB_n translocates IkB_p P-IκBα (Degraded) IkB->IkB_p Chromone Chromone Derivative Chromone->IKK inhibits DNA DNA NFKB_n->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes activates

Caption: Anti-inflammatory action via inhibition of the NF-κB pathway.

B. Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

Principle: During inflammation, macrophages are stimulated to produce nitric oxide (NO), a key inflammatory mediator, by the enzyme inducible nitric oxide synthase (iNOS). The Griess assay is a simple, colorimetric method for measuring nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. This assay is widely used to quantify NO production and screen for anti-inflammatory activity.[18]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test chromone derivative (dissolved in DMSO)

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete medium.

    • Seed cells into a 96-well plate at a density of ~5 x 10⁴ cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for adherence.

  • Treatment and Stimulation:

    • Pre-treat the cells for 1-2 hours with various concentrations of the chromone derivative.

    • Include a vehicle control (DMSO).

    • After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (untreated cells).

    • Incubate the plate for another 24 hours.

  • Griess Assay:

    • Prepare a nitrite standard curve by making serial dilutions of the NaNO₂ standard solution (e.g., from 100 µM to 0 µM) in culture medium.

    • Carefully collect 50 µL of the cell culture supernatant from each well of the experimental plate and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • A purple/magenta color will develop.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm within 30 minutes.

    • Calculate the nitrite concentration in each sample by comparing its absorbance to the standard curve.

    • Determine the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.

    • An EC₅₀ value (the concentration for 50% inhibition of NO production) can be calculated.[18]

Causality Check: It is essential to perform a parallel cytotoxicity assay (like the MTT assay described above) to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.

III. Synthesis of the Chromone Scaffold

The synthesis of the chromone core is a well-established area of organic chemistry, with several reliable methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A. Protocol: Synthesis via Modified Baker-Venkataraman Rearrangement

The Baker-Venkataraman reaction is a classic and versatile method for synthesizing chromones, often starting from 2-hydroxyacetophenones.[24][25] One-pot modifications have made this process more efficient.[25]

Reaction: This protocol outlines the one-pot synthesis of a substituted chromone from a 2-hydroxyacetophenone and a benzoyl chloride derivative.

Materials:

  • Substituted 2-hydroxyacetophenone

  • Substituted benzoyl chloride

  • Pyridine (as solvent and base)

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Esterification:

    • Dissolve the 2-hydroxyacetophenone (1 equivalent) in pyridine in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add the substituted benzoyl chloride (1.1 equivalents) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute HCl, then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ester.

  • Rearrangement and Cyclization (One-Pot approach combines these):

    • Alternatively, for a one-pot approach: To the solution of 2-hydroxyacetophenone in pyridine, add powdered KOH (3 equivalents).

    • Stir the mixture, then add the benzoyl chloride derivative.

    • Heat the reaction mixture at a moderate temperature (e.g., 50-60°C) for several hours. The reaction involves the formation of an intermediate diketone which then undergoes acid-catalyzed cyclization.

    • After the reaction is complete, cool the mixture and pour it into a mixture of ice and glacial acetic acid to neutralize the base and promote cyclization.

    • The solid chromone product will precipitate out.

  • Purification:

    • Collect the crude solid product by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure chromone derivative.

    • Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[25]

Conclusion and Future Directions

The chromone scaffold is undeniably a privileged framework in drug discovery, offering vast chemical space for the development of potent and selective therapeutic agents.[2][7][26] Its success in targeting key pathways in cancer and inflammation highlights its continued relevance. Future research will likely focus on the development of multi-target chromone derivatives, capable of modulating several disease-related pathways simultaneously, and the use of modern synthetic strategies to create more complex and diverse chemical libraries.[6][27] The robust and well-characterized nature of this scaffold ensures that it will remain a valuable starting point for medicinal chemists for years to come.

References

  • Therapeutic Potential of Chromones. TSI Journals. Available from: [Link]

  • Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. Chemical Biology & Biodiversity. 2023. Available from: [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. Available from: [Link]

  • Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Hilaris Publisher. Available from: [Link]

  • Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. 2025. Available from: [Link]

  • Cell Viability Assays. NCBI Bookshelf. 2013. Available from: [Link]

  • One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties. The Journal of Organic Chemistry. 2023. Available from: [Link]

  • Naturally occurring NF-kappaB inhibitors. PubMed. 2005. Available from: [Link]

  • Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. Available from: [Link]

  • Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. PMC. 2021. Available from: [Link]

  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. ResearchGate. Available from: [Link]

  • Chromones: A Promising Ring System for New Anti-inflammatory Drugs. PubMed. 2016. Available from: [Link]

  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Ministry of Health and Prevention, United Arab Emirates. 2022. Available from: [Link]

  • Chromones as a privileged scaffold in drug discovery: A review. ResearchGate. 2014. Available from: [Link]

  • Natural Chromones as Potential Anti-Inflammatory Agents: Pharmacological Properties and Related Mechanisms. PubMed. 2019. Available from: [Link]

  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. OUCI. 2022. Available from: [Link]

  • Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. 2014. Available from: [Link]

  • Synthetic Routes and Biological Activities of Chromone Scaffolds. Asian Publication Corporation. 2022. Available from: [Link]

  • Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed. 2013. Available from: [Link]

  • Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. ResearchGate. 2025. Available from: [Link]

  • Chromones: Privileged scaffold in anticancer drug discovery. ResearchGate. 2025. Available from: [Link]

  • One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. MDPI. 2023. Available from: [Link]

  • Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. Taylor & Francis Online. 2023. Available from: [Link]

  • Synthesis and SAR studies of bis-chromenone derivatives for anti-proliferative activity against human cancer cells. PubMed. 2014. Available from: [Link]

  • Structure–Activity Relationships of Chromone Derivatives toward the Mechanism of Interaction with and Inhibition of Breast Cancer Resistance Protein ABCG2. Journal of Medicinal Chemistry. 2013. Available from: [Link]

  • Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. PMC. 2019. Available from: [Link]

  • Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed. 2023. Available from: [Link]

  • Chromone – Knowledge and References. Taylor & Francis. Available from: [Link]

  • The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. PubMed. 2021. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting common issues in 4-chromanone synthesis

Welcome to the comprehensive technical support center for 4-chromanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered durin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for 4-chromanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 4-chromanones, with a focus on the widely used intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids.

Question 1: My intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid is resulting in a very low yield of the desired 4-chromanone. What are the potential causes and how can I improve it?

Answer:

Low yields in this reaction are a common frustration and can often be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Let's break down the likely culprits and how to address them systematically.

Potential Causes & Solutions:

  • Incomplete Cyclization: The primary reason for low yields is often an incomplete reaction. The energy barrier for the intramolecular electrophilic aromatic substitution can be high, especially for less reactive aromatic rings.

    • Increase Reaction Temperature and/or Time: Carefully increasing the reaction temperature can significantly enhance the rate of cyclization. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.[1][2]

    • Catalyst Choice and Amount: Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation.[3][4] However, its viscosity can sometimes lead to poor mixing. Ensure vigorous stirring. The amount of PPA is also critical; a significant excess is often required to act as both catalyst and solvent. Alternatives to PPA, such as Eaton's reagent (P₂O₅ in methanesulfonic acid) or Lewis acids like Bi(OTf)₃, have been shown to be effective and may be worth exploring for your specific substrate.[4][5]

  • Deactivated Aromatic Ring: The electronic nature of the substituents on the phenyl ring of your 3-phenoxypropanoic acid plays a pivotal role. Electron-withdrawing groups (e.g., -NO₂, -CN, -halogens) deactivate the ring towards electrophilic attack, making the cyclization more difficult and leading to lower yields.[6]

    • Harsh Reaction Conditions: For deactivated substrates, more forcing conditions are generally required. This could mean higher temperatures (e.g., >100°C) and longer reaction times.

    • Stronger Acid Catalysts: While PPA is effective, you might consider stronger superacid systems if you are working with highly deactivated rings. However, this approach should be taken with caution as it can lead to side reactions.

  • Side Reactions: The formation of unwanted byproducts can significantly consume your starting material and reduce the yield of the desired 4-chromanone.

    • Intermolecular Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric materials. While less common in intramolecular reactions, ensuring adequate dilution (if not using PPA as a solvent) can mitigate this.

    • Decarboxylation: Under harsh acidic conditions and high temperatures, the starting 3-phenoxypropanoic acid can undergo decarboxylation, which is a non-productive pathway. Careful temperature control is key to minimizing this side reaction.

  • Work-up and Purification Losses: A significant portion of the product can be lost during the work-up and purification stages.

    • Incomplete Extraction: 4-Chromanones have moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., dichloromethane or ethyl acetate) and performing multiple extractions to maximize recovery from the aqueous quench.

    • Product Lability: 4-Chromanone can be labile under strongly acidic or basic conditions.[7] During work-up, it is important to neutralize the acidic reaction mixture carefully and avoid prolonged exposure to strong bases.

Troubleshooting Workflow for Low Yield:

Low Yield Troubleshooting start Low Yield of 4-Chromanone check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Conditions: - Increase Temperature - Increase Time - Check Catalyst incomplete->optimize_conditions optimize_conditions->check_completion Re-run check_side_products Analyze for Side Products (NMR, MS) complete->check_side_products side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products Minimal Side Products check_side_products->no_side_products No optimize_selectivity Optimize for Selectivity: - Lower Temperature - Change Catalyst side_products_present->optimize_selectivity optimize_selectivity->check_completion Re-run review_workup Review Work-up & Purification no_side_products->review_workup optimize_workup Optimize Work-up: - Adjust pH carefully - Use appropriate solvent - Multiple extractions review_workup->optimize_workup end Improved Yield optimize_workup->end

Caption: A systematic workflow for troubleshooting low yields in 4-chromanone synthesis.

Question 2: My reaction mixture is turning dark, and I'm isolating a significant amount of a high-molecular-weight, insoluble material. What is happening and how can I prevent it?

Answer:

The formation of a dark, often polymeric, insoluble material is a strong indication of intermolecular side reactions or decomposition of starting materials or products. In the context of Friedel-Crafts acylation, this is a common issue, especially under harsh conditions.

Potential Causes & Solutions:

  • Intermolecular Friedel-Crafts Acylation: As mentioned previously, if the concentration of the 3-phenoxypropanoic acid is too high in a solvent other than the catalyst, intermolecular reactions can occur where one molecule acylates another, leading to oligomers and polymers.

    • Use PPA as a Solvent: One of the advantages of using a large excess of polyphosphoric acid is that it serves as both the catalyst and the solvent, effectively keeping the substrate molecules separated and favoring the intramolecular pathway.[4]

  • Decomposition/Charring: The combination of strong acid and high temperatures can lead to the decomposition of organic molecules, a process often referred to as charring.

    • Careful Temperature Control: Do not overheat the reaction. It is crucial to find the minimum temperature required for a reasonable reaction rate. Use an oil bath with a thermometer and a stirrer hotplate for precise temperature control.

    • Reaction Monitoring: Monitor the reaction progress closely using TLC. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to harsh conditions.[1][2]

  • Purity of Starting Materials: Impurities in the starting 3-phenoxypropanoic acid can sometimes initiate polymerization or decomposition pathways.

    • Purify Starting Material: Ensure your starting material is pure before starting the reaction. Recrystallization or column chromatography can be used for purification.

Question 3: I am having difficulty purifying my 4-chromanone product. What are the common impurities and the best methods for their removal?

Answer:

Purification of 4-chromanones can indeed be challenging due to the presence of structurally similar impurities. Understanding the likely impurities is the first step towards effective purification.

Common Impurities:

  • Unreacted Starting Material (3-Phenoxypropanoic Acid): If the reaction is incomplete, you will have the starting carboxylic acid in your crude product.

  • Polymeric Byproducts: As discussed, these can form under harsh conditions.

  • Isomeric Products: If the aromatic ring of your starting material has multiple possible sites for acylation, you may get a mixture of isomeric chromanones.

Purification Strategies:

  • Acid-Base Extraction: This is a very effective method for removing the unreacted carboxylic acid starting material.

    • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral 4-chromanone will remain in the organic layer.

    • Separate the layers and wash the organic layer with brine, then dry it over an anhydrous salt like sodium sulfate.

  • Column Chromatography: This is the most common method for purifying the final product.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly employed. The optimal ratio will depend on the polarity of your specific 4-chromanone derivative and can be determined by TLC analysis.[1]

  • Recrystallization: If your 4-chromanone is a solid, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing 4-chromanones include ethanol, methanol, or mixtures of hexane and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA)?

A1: The reaction proceeds through a classic electrophilic aromatic substitution mechanism. PPA serves as a strong acid catalyst and a dehydrating agent. The proposed mechanism involves the following steps:

  • Protonation of the Carboxylic Acid: The carboxylic acid group of the 3-phenoxypropanoic acid is protonated by PPA. Protonation occurs on the carbonyl oxygen, which is more basic than the hydroxyl oxygen.[8]

  • Formation of the Acylium Ion: The protonated carboxylic acid then loses a molecule of water to form a highly electrophilic and resonance-stabilized acylium ion.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile and attacks the acylium ion in an intramolecular fashion, forming a new carbon-carbon bond and a six-membered ring.

  • Rearomatization: A proton is lost from the sp³-hybridized carbon of the ring, restoring the aromaticity and yielding the final 4-chromanone product.

Friedel-Crafts Acylation Mechanism cluster_0 1. Protonation cluster_1 2. Acylium Ion Formation cluster_2 3. Intramolecular EAS cluster_3 4. Rearomatization start_acid 3-Phenoxypropanoic Acid protonated_acid Protonated Carboxylic Acid start_acid->protonated_acid + H⁺ (from PPA) protonated_acid_2 Protonated Carboxylic Acid acylium_ion Acylium Ion acylium_ion_2 Acylium Ion protonated_acid_2->acylium_ion - H₂O intermediate Cyclized Intermediate acylium_ion_2->intermediate Nucleophilic Attack intermediate_2 Cyclized Intermediate product 4-Chromanone intermediate_2->product - H⁺

Caption: The mechanism of intramolecular Friedel-Crafts acylation for 4-chromanone synthesis.

Q2: Are there any safety precautions I should be aware of when working with polyphosphoric acid (PPA)?

A2: Yes, PPA is a corrosive and viscous substance that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Handling: PPA is very viscous and can be difficult to transfer. Warming it slightly can reduce its viscosity. Work in a well-ventilated fume hood.

  • Quenching: The quenching of a reaction containing PPA is highly exothermic. Always pour the hot reaction mixture slowly onto crushed ice with vigorous stirring to dissipate the heat safely. Never add water to the hot PPA mixture, as this can cause violent splattering.

Q3: How can I monitor the progress of my 4-chromanone synthesis?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[1]

  • Procedure: Spot a small aliquot of the reaction mixture (after quenching and extraction) onto a TLC plate alongside a spot of your starting material.

  • Eluent: Use the same solvent system you plan to use for column chromatography (e.g., a hexane/ethyl acetate mixture).

  • Visualization: Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates that the reaction is proceeding.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation for 4-Chromanone Synthesis

This protocol provides a general procedure for the synthesis of 4-chromanone from 3-phenoxypropanoic acid using polyphosphoric acid.

Materials:

  • 3-Phenoxypropanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenoxypropanoic acid (1.0 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (typically 10-20 times the weight of the starting material).

  • Heating: Heat the reaction mixture with vigorous stirring in a preheated oil bath to the desired temperature (typically 80-120 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Allow the reaction mixture to cool slightly, then carefully and slowly pour it onto a large excess of crushed ice in a beaker with vigorous stirring.

  • Extraction: Once all the ice has melted, transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-chromanone by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Data Presentation

Table 1: Influence of Catalyst on the Yield of 4-Chromanone

CatalystTemperature (°C)Time (h)Yield (%)Reference
Polyphosphoric Acid (PPA)100285[4]
Eaton's Reagent801.590[4]
Bi(OTf)₃120478[5]
AlCl₃25675[6]

Note: Yields are substrate-dependent and the conditions provided are illustrative.

References

  • Wyatt, P. G., & Gilbert, J. (2010). Organic chemistry: The mechanism of Fries rearrangement and acylation reaction in polyphosphoric acid. Royal Society of Chemistry.
  • Chemistry Stack Exchange. (2024). Mechanism of acid-catalysed intramolecular acylation. [Link]

  • Gholizadeh, M., & Sharghi, H. (2012). A Study for Probing the mechanism of acylation reactions and fries rearrangement in Polyphosphoric acid (PPA). ResearchGate. [Link]

  • Lee, Y. R., & Kim, B. S. (2002). An efficient synthesis of 4-chromanones. Tetrahedron Letters, 43(47), 8561-8564.
  • Ferreira, M. J. U., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(5), 2305. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • Al-Tel, T. H. (2010). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Molecules, 15(1), 263-271.
  • Ogiwara, Y., & Sakai, N. (2018). Sustainable catalyst for Friedel–Crafts acylation. Journal of Synthetic Organic Chemistry, Japan, 76(8), 844-854.
  • ResearchGate. (n.d.). Optimization of the Friedel-Crafts reaction conditions. [Link]

  • Jung, M. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6537-6549.
  • Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995-8008. [Link]

  • ResearchGate. (n.d.). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • ResearchGate. (n.d.). Reaction pathway for the synthesis of 4-chromanone derivatives (2a–q). [Link]

  • PrepChem. (n.d.). Synthesis of chromanone. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. [Link]

  • American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025.
  • Guo, F., et al. (2020). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. Abstracts of Papers of the American Chemical Society, 259.
  • Google Patents. (n.d.).
  • Beilstein Journals. (2024). Domino reactions of chromones with activated carbonyl compounds. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. 3(4), 867-878.
  • International Journal of Research and Analytical Reviews. (2019).
  • National Institutes of Health. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. [Link]

  • Winston-Salem State University Scholarly Repository. (n.d.). Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones. [Link]

Sources

Optimization

Technical Support Center: Purification of 8-Iodo-4-Chromanone

Welcome to the technical support center for the purification of 8-Iodo-4-Chromanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Iodo-4-Chromanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The information provided is based on established chromatographic principles and proven field insights to ensure scientific integrity and practical applicability.

I. Understanding the Purification Landscape of 8-Iodo-4-Chromanone

8-Iodo-4-Chromanone is a key intermediate in the synthesis of various biologically active molecules. Its purification is a critical step to ensure the quality and reliability of downstream applications. The presence of the iodine atom and the chromanone core imparts specific physicochemical properties that must be considered when selecting a purification strategy. This guide will primarily focus on the two most common and effective purification techniques for this class of compounds: flash column chromatography and recrystallization .

II. Troubleshooting Guide: Navigating Common Purification Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Flash Column Chromatography Issues

Question 1: My 8-Iodo-4-Chromanone is not separating from a non-polar impurity on the TLC plate, even with a very non-polar eluent system (e.g., 99:1 Hexane:Ethyl Acetate). What should I do?

Probable Cause: Insufficient resolution between your product and the impurity. The polarity difference between the two compounds is minimal.

Solution:

  • Eluent System Modification: While a highly non-polar eluent is a good starting point, subtle changes can significantly impact separation. Consider switching the non-polar component of your eluent. For instance, if you are using hexanes, try switching to petroleum ether or cyclohexane. These solvents have slightly different properties and can alter the interaction with the silica gel, potentially improving separation. A literature precedent for the closely related 8-Bromo-4-chromanone reported successful purification using a petroleum ether/ethyl acetate (50/1) eluent system[1].

  • Alternative Solvent Systems: For challenging separations of non-polar compounds, consider an eluent system of ether/petroleum ether or ether/hexane[2].

  • TLC Optimization: Before scaling up to a column, meticulously optimize the solvent system using Thin Layer Chromatography (TLC)[3]. The ideal TLC for a column separation should show clear separation of spots, with the desired compound having an Rf value between 0.2 and 0.4[2].

Question 2: My 8-Iodo-4-Chromanone seems to be degrading on the silica gel column, leading to streaking on the TLC and low recovery.

Probable Cause: 8-Iodo-4-Chromanone may exhibit sensitivity to the acidic nature of standard silica gel. Halogenated compounds can sometimes be prone to degradation on silica.

Solution:

  • Deactivation of Silica Gel: Neutralize the acidity of the silica gel by adding a small percentage of triethylamine (typically 0.1-1%) to your eluent system[2]. This will create a more neutral environment and can prevent the degradation of acid-sensitive compounds.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are unstable on silica gel[4][5].

  • Minimize Residence Time: Perform the chromatography as quickly as possible. Flash chromatography, which uses positive pressure to accelerate the solvent flow, is preferable to gravity chromatography[6].

Question 3: After running the column, I have multiple fractions containing a mixture of my product and an impurity. Why did this happen despite a good separation on the TLC?

Probable Cause:

  • Overloading the Column: The most common reason for poor separation on a column is overloading it with the crude product.

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed can create channels, leading to a non-uniform flow of the eluent and poor separation.

Solution:

  • Proper Loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Column Packing Technique: Ensure the silica gel is packed uniformly as a slurry with the initial eluent. Gently tap the column during packing to settle the silica and remove any air bubbles.

  • Dry Loading: For compounds that are not very soluble in the initial eluent, consider a "dry loading" technique. Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your packed column[5].

Recrystallization Issues

Question 1: I'm trying to recrystallize my 8-Iodo-4-Chromanone, but it oils out instead of forming crystals. What's going wrong?

Probable Cause: The compound is coming out of the solution too quickly at a temperature above its melting point in the chosen solvent system.

Solution:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often leads to precipitation or oiling out rather than crystallization[7].

  • Solvent System Adjustment: Your solvent system may be too non-polar. Try adding a slightly more polar co-solvent. For instance, if you are using hexane, try a mixture of hexane and a small amount of ethyl acetate or acetone[8]. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures[9].

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, if you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.

Question 2: My recrystallization yields are very low, although the resulting crystals are pure.

Probable Cause:

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Premature Crystallization: The compound may have started to crystallize during a hot filtration step.

Solution:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product[7].

  • Hot Filtration: If a hot filtration is necessary to remove insoluble impurities, ensure all glassware (funnel, receiving flask) is pre-heated to prevent premature crystallization.

  • Cooling the Mother Liquor: To maximize your yield, cool the filtrate (mother liquor) in an ice bath to induce further crystallization. You can also try to slowly evaporate some of the solvent from the mother liquor to increase the concentration of your compound and promote a second crop of crystals.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for column chromatography of 8-Iodo-4-Chromanone?

A1: Based on the polarity of the chromanone scaffold and data from similar halogenated analogs, a good starting point is a mixture of a non-polar and a slightly more polar solvent. We recommend starting with a 98:2 mixture of Hexane:Ethyl Acetate or Petroleum Ether:Ethyl Acetate . For 8-Bromo-4-chromanone, a 50:1 petroleum ether/ethyl acetate system has been reported to be effective[1]. You should always optimize this ratio based on your own TLC analysis.

Q2: What are some suitable solvents for the recrystallization of 8-Iodo-4-Chromanone?

A2: A systematic approach to finding a suitable recrystallization solvent is recommended. Start by testing the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. Good candidates for single-solvent recrystallization are those in which the compound is sparingly soluble at room temperature but readily soluble when hot. For a two-solvent system, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Then, heat the mixture until it is clear again and allow it to cool slowly. Potential solvent systems to screen include:

  • Hexane/Ethyl Acetate

  • Ethanol/Water

  • Dichloromethane/Hexane

Q3: What are the likely impurities I might encounter?

A3: The impurities will largely depend on the synthetic route used to prepare the 8-Iodo-4-Chromanone. Common impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Over-iodinated or under-iodinated species: Depending on the iodination conditions.

  • Byproducts from cyclization: Incomplete or alternative cyclization products. A thorough analysis of your crude product by techniques such as ¹H NMR or LC-MS before purification can help identify the nature of the impurities and guide your purification strategy.

Q4: How can I check the stability of 8-Iodo-4-Chromanone on silica gel before running a large-scale column?

A4: You can perform a simple 2D TLC experiment. Spot your crude mixture on a TLC plate and run it in your chosen eluent system. After the first run, dry the plate, turn it 90 degrees, and run it again in the same eluent system. If the compound is stable, the spots will move diagonally across the plate. If you observe new spots or streaking that are not on the diagonal, it indicates that your compound is degrading on the silica gel.

IV. Standard Operating Protocol: Flash Column Chromatography of 8-Iodo-4-Chromanone

This protocol provides a general guideline. The specific parameters, especially the eluent composition, should be optimized based on your TLC analysis.

1. Preparation of the Eluent System:

  • Based on TLC analysis, prepare a suitable eluent system. A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., 98:2 v/v).

2. Column Packing:

  • Select a column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in your initial, least polar eluent.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

  • Dissolve your crude 8-Iodo-4-Chromanone in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to absorb onto the silica gel by draining the solvent until the level is again at the top of the sand.

  • Carefully add a small amount of fresh eluent to wash the sides of the column and repeat the draining process.

4. Elution and Fraction Collection:

  • Carefully fill the top of the column with the eluent.

  • Apply gentle air pressure to the top of the column to begin the elution.

  • Collect fractions in an orderly manner (e.g., in test tubes).

  • Monitor the progress of the separation by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions that contain the pure 8-Iodo-4-Chromanone.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

V. Data Summary Table

Purification TechniqueKey ParametersRecommended Starting Conditions
Flash Column Chromatography Stationary Phase Silica Gel (230-400 mesh)
Eluent System Hexane:Ethyl Acetate (98:2) or Petroleum Ether:Ethyl Acetate (50:1)[1]
TLC Rf of Product ~0.2 - 0.4[2]
Recrystallization Solvent System Screen various systems such as Hexane/Ethyl Acetate, Ethanol/Water, or Dichloromethane/Hexane
Technique Dissolve in a minimal amount of hot solvent and cool slowly.

VI. Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude 8-Iodo-4-Chromanone TLC TLC Analysis Crude->TLC Optimize Eluent Recrystallization Recrystallization Crude->Recrystallization Alternative Column Flash Column Chromatography TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Pure_Product Pure 8-Iodo-4-Chromanone Recrystallization->Pure_Product Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Evaporate->Pure_Product

Caption: Purification workflow for 8-Iodo-4-Chromanone.

VII. References

  • Dahlén, K., Wallén, E. A. A., Grøtli, M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry.

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • da Silva, A. B., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances.

  • Myannik, I. V., et al. (2014). Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. Russian Chemical Bulletin.

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chen, Y.-C., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry.

  • Chen, Y.-C., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry.

  • Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective synthesis Pd‐catalyzed synthesis of 4‐Chromanone.... Retrieved from [Link]

  • Bojanowski, J., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Advances.

  • ResearchGate. (2024, August 1). (PDF) 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. Retrieved from [Link]

Sources

Troubleshooting

side reactions in the synthesis of 4-chromanones and how to avoid them

Welcome to the technical support center for 4-chromanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chromanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a core structure in numerous natural products and pharmacologically active compounds, the efficient synthesis of 4-chromanones is of paramount importance.[1][2][3] However, the path to high yields and purity is often complicated by competing reaction pathways and the formation of stubborn side products.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your synthetic strategy.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Issue 1: Low or No Yield of 4-Chromanone in Friedel-Crafts Acylation

Q: I'm attempting an intramolecular Friedel-Crafts acylation of a 3-phenoxypropionic acid to get my 4-chromanone, but the yield is extremely low. What are the likely causes and how can I fix it?

A: This is a very common issue in intramolecular Friedel-Crafts reactions. The problem almost always lies in one of three areas: catalyst activity, substrate reactivity, or reaction conditions. Let's break down the troubleshooting process.

Causality Analysis:

The intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution. Its success hinges on generating a highly reactive acylium ion that is then attacked by the electron-rich aromatic ring.[4][5] Low yields typically mean this process is being stifled.

  • Catalyst Deactivation: Lewis acids like AlCl₃ and Brønsted acids like polyphosphoric acid (PPA) are extremely sensitive to moisture.[6][7] Any water in your glassware, solvent, or reagents will react with and deactivate the catalyst, halting the reaction. The ketone product itself can also form a stable complex with the Lewis acid, effectively removing the catalyst from the reaction cycle, which is why stoichiometric amounts are often required.[7][8]

  • Substrate Deactivation: The reaction is highly sensitive to the electronic nature of the aromatic ring. If your starting phenol contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the aromatic ring becomes too "electron-poor" (deactivated) to effectively attack the acylium ion, leading to a failed reaction.[6][9]

  • Suboptimal Conditions: Excessively high temperatures can lead to thermal decomposition and the formation of polymeric resin, while temperatures that are too low may not provide enough energy to overcome the activation barrier.[7]

Troubleshooting Workflow:

G start Low Yield in Friedel-Crafts Acylation q1 Are you using a deactivated aromatic ring (e.g., with -NO2, -CN)? start->q1 ans1_yes q1->ans1_yes Yes ans1_no q1->ans1_no No sol1 Protect activating groups (-OH, -NH2) or consider alternative synthetic routes not reliant on Friedel-Crafts. ans1_yes->sol1 q2 Are reaction conditions strictly anhydrous? ans1_no->q2 ans2_no q2->ans2_no No ans2_yes q2->ans2_yes Yes sol2 Dry all glassware, use anhydrous solvents, and use fresh catalyst. Work under an inert atmosphere (N2 or Ar). ans2_no->sol2 q3 Have you optimized catalyst and temperature? ans2_yes->q3 ans3_no q3->ans3_no No ans3_yes q3->ans3_yes Yes sol3 Screen catalysts (PPA, Eaton's Reagent, TfOH). Increase catalyst loading (1.1 to 2.0 equiv). Systematically vary temperature (e.g., 60-100 °C). ans3_no->sol3 sol4 Consider converting the carboxylic acid to an acyl chloride first. This creates a more reactive electrophile. ans3_yes->sol4

Issue 2: Formation of Coumarin Isomers in Simonis Reaction

Q: I'm trying to synthesize a 4-chromanone precursor using a phenol and a β-ketoester (Simonis reaction), but I keep getting the isomeric coumarin as a major byproduct. How can I favor chromone formation?

A: This is a classic selectivity challenge. The Simonis reaction can proceed via two distinct mechanistic pathways, leading to either a chromone or a coumarin (Pechmann condensation), and the outcome is highly dependent on your choice of condensing agent.[10][11]

Mechanistic Insight:

The key is understanding which carbonyl group gets activated first.

  • Pechmann Condensation (Coumarin Formation): Strong Brønsted acids like sulfuric acid (H₂SO₄) preferentially protonate and activate the ester carbonyl of the β-ketoester. The phenol's hydroxyl group then attacks this activated ester in a transesterification reaction. This is followed by an intramolecular attack of the electron-rich aromatic ring onto the ketone carbonyl, eventually leading to the coumarin.[11]

  • Simonis Reaction (Chromone Formation): Dehydrating agents like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) preferentially activate the ketone carbonyl of the β-ketoester. The phenol's hydroxyl group attacks the activated ketone, and subsequent cyclization involves the aromatic ring attacking the ester carbonyl, leading to the chromone.[10][12]

G

How to Avoid Coumarin Formation:

  • Use Phosphorus Pentoxide (P₂O₅): This is the classic and most reliable reagent to favor the Simonis pathway and produce chromones.[12]

  • Avoid Strong Protic Acids: Do not use sulfuric acid if your goal is the chromone.

  • Substrate Choice: Chromone formation is often favored when the phenol contains deactivating groups or when the β-ketoester is α-substituted.

Issue 3: Unwanted Polymerization or Resin Formation

Q: My reaction mixture turns into a dark, intractable tar, especially when using strong acids like PPA or AlCl₃. What's causing this and how can I prevent it?

A: Tar or resin formation is a sign of uncontrolled side reactions, typically polymerization or decomposition, driven by the harsh acidic conditions required for cyclization.

Causality Analysis:

Highly activated phenols (those with strong electron-donating groups like -OH or -OMe) are extremely nucleophilic. Under strongly acidic conditions, they can undergo intermolecular reactions, leading to polymeric materials. Similarly, the carbocation intermediates in these reactions can be attacked by other substrate molecules instead of cyclizing intramolecularly.[7]

Preventative Measures:

  • Temperature Control: This is the most critical parameter. Start at a lower temperature (e.g., room temperature or 40-50 °C) and slowly increase it only if the reaction does not proceed. Avoid "hot spots" by ensuring vigorous and efficient stirring.

  • Controlled Addition: Instead of adding all reagents at once, try a slow, dropwise addition of the substrate to the acid catalyst at a controlled temperature. This keeps the concentration of the reactive species low and favors the desired intramolecular reaction over intermolecular polymerization.

  • Protecting Groups: For substrates with multiple hydroxyl groups (e.g., resorcinol), consider protecting one of them before the cyclization step. This reduces the ring's activation and prevents unwanted side reactions.

  • Alternative Catalysts: Consider milder catalysts. Eaton's reagent (P₂O₅ in methanesulfonic acid) or triflic acid (TfOH) can sometimes promote cyclization under less harsh conditions than PPA.[3][13]

Frequently Asked Questions (FAQs)

Q1: Which general synthetic route is best for my substituted 4-chromanone?

A: The optimal route depends heavily on your starting materials and the substitution pattern of your target molecule.

Synthetic RouteStarting MaterialsAdvantagesCommon Side Reactions/Limitations
Intramolecular Friedel-Crafts Phenol + Acrylonitrile (or 3-halopropionic acid)High yields, good regioselectivity for many substrates.[3][13]Fails with strongly deactivated phenols; risk of polymerization.[6][7]
Simonis Reaction Phenol + β-KetoesterGood for building complexity on the pyranone ring.Formation of isomeric coumarins is a major issue.[11][14]
Aldol Condensation/Oxa-Michael 2'-Hydroxyacetophenone + AldehydeConvergent, allows for diverse substitutions at the 2-position.[15]Can have self-condensation of the aldehyde as a side reaction.[16]
Radical Cyclization o-(Allyloxy)arylaldehydesMilder conditions, tolerates a wide range of functional groups.[1]May require specific photocatalysts or radical initiators.

Q2: How do electron-donating or electron-withdrawing groups on the starting phenol affect intramolecular Friedel-Crafts cyclization?

A: The electronic nature of the substituents on the phenol ring has a profound and predictable effect on the reaction's success.

  • Electron-Donating Groups (EDGs) like -OH, -OR, -Alkyl: These groups activate the aromatic ring, making it more nucleophilic. This generally leads to faster reaction rates and allows for milder reaction conditions. However, they also increase the risk of side reactions like polymerization and polyacylation.[7] The cyclization will occur ortho or para to the activating group, with steric hindrance often favoring the para position.

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, -COR, -Halogens: These groups deactivate the aromatic ring, making it less nucleophilic. Strongly deactivating groups can prevent the reaction from occurring entirely.[6][9] Halogens are weakly deactivating but can still slow the reaction and may require more forcing conditions (higher temperatures, stronger acids).

Q3: My 4-chromanone seems to be converting to the corresponding chromone during workup or purification. How can I stop this dehydrogenation?

A: 4-Chromanones can be susceptible to oxidation (dehydrogenation) to form the more thermodynamically stable aromatic chromone, especially under harsh conditions.

  • Avoid Excessive Heat: Prolonged heating, especially during purification by distillation, can promote dehydrogenation. Use reduced pressure to lower the boiling point if distillation is necessary.[17]

  • Mind Your Oxidants: Be aware of potential oxidants in your reaction. For instance, using DMSO as a solvent at high temperatures with an acid catalyst can sometimes lead to oxidation.[18]

  • Purification Method: Column chromatography on silica gel is generally safe. However, if your compound is particularly sensitive, consider using a less acidic support like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

  • Storage: Store the purified 4-chromanone in a cool, dark place, potentially under an inert atmosphere if it is highly sensitive.

Detailed Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-(m-tolyloxy)propanoic acid

This protocol is a representative example for the synthesis of a 4-chromanone via acid-catalyzed cyclization.

  • Preparation:

    • Place polyphosphoric acid (PPA, 50 g) in a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

    • Heat the PPA to 70 °C with stirring under a slow stream of nitrogen.

  • Reaction:

    • Add 3-(m-tolyloxy)propanoic acid (5.0 g, 27.7 mmol) portion-wise to the hot PPA over 15 minutes, ensuring the temperature does not exceed 85 °C.

    • After the addition is complete, continue to stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), taking aliquots every 30 minutes. (To sample, take a small drop of the reaction mixture and quench it in a vial with ice and ethyl acetate, then spot the organic layer).

    • The reaction is typically complete within 1-3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to approximately 60 °C and pour it slowly and carefully onto 200 g of crushed ice in a large beaker with vigorous stirring.

    • Allow the mixture to stir until all the PPA has been hydrolyzed and the ice has melted. The product may precipitate as a solid or oil.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude 7-methyl-4-chromanone by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

References

  • O'Brien, M. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Reddy, C. et al. (2007). An efficient synthesis of 4-chromanones. ResearchGate. Available at: [Link]

  • Elizabeth, J. et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hofmann, H. et al. (1984). Chroman-4-ones and process for preparing same. Google Patents.
  • Nchinda, A. (n.d.). Chemical Studies of Selected Chromone Derivatives. University of Cape Town. Available at: [Link]

  • BenchChem (n.d.).
  • Organic Chemistry Portal (n.d.). Synthesis of Chromones and Flavones. Available at: [Link]

  • Wikipedia (n.d.). Pechmann condensation. Available at: [Link]

  • Wikipedia (n.d.). Simonis-Chromon-Synthese. Available at: [Link]

  • Głowacka, I. et al. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. Molecules. Available at: [Link]

  • Ewies, F. et al. (2014). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry.
  • National Center for Biotechnology Information (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central. Available at: [Link]

  • Faria, J. et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Chromanone and flavanone synthesis. Available at: [Link]

  • Ellis, G. P. (1977). General Methods of Preparing Chromones. ResearchGate. Available at: [Link]

  • CORE (n.d.). Chromone As A Valid Scaffold in Medicinal Chemistry.
  • Master Organic Chemistry (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • Adams, R. (1957). The Pechmann Reaction. Organic Reactions.
  • LookChem (n.d.). Simonis Chromone Cyclization. Chempedia. Available at: [Link]

  • Chemistry Steps (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • Simonis, Z. (2020). Scientists Identified a Green, Poisonous Gas Used by Federal Agents on Portland Protesters. Medium.
  • ResearchGate (n.d.). Reaction pathway for the synthesis of 4-chromanone derivatives. Available at: [Link]

  • International Journal of Modern Research in Engineering and Technology (n.d.).
  • Beilstein Journals (2024). Domino reactions of chromones with activated carbonyl compounds. Available at: [Link]

  • Wikipedia (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Chad's Prep (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols: Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Anhydride. BenchChem.
  • National Center for Biotechnology Information (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. PubMed Central. Available at: [Link]

  • Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

Sources

Optimization

stability studies of 8-Iodo-4-Chromanone under different conditions

Technical Support Center: Stability Studies of 8-Iodo-4-Chromanone Document ID: TSC-CHEM-8I4C-001 Last Updated: January 15, 2026 Introduction Welcome to the technical support guide for 8-Iodo-4-Chromanone. This document...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of 8-Iodo-4-Chromanone

Document ID: TSC-CHEM-8I4C-001

Last Updated: January 15, 2026

Introduction

Welcome to the technical support guide for 8-Iodo-4-Chromanone. This document is designed for researchers, process chemists, and quality control analysts working with this important synthetic intermediate. 8-Iodo-4-Chromanone is a key building block in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] Its stability is paramount for ensuring reaction reproducibility, purity of downstream products, and reliability of analytical data. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address common stability-related challenges encountered during its handling, storage, and use.

Frequently Asked Questions (FAQs)

Q1: What is 8-Iodo-4-Chromanone and why is its stability a concern?

8-Iodo-4-Chromanone is a halogenated organic compound featuring a chromanone core substituted with an iodine atom at the 8-position.[3] The stability concerns arise primarily from two structural features:

  • The Carbon-Iodine (C-I) Bond: Aryl iodides are known to be susceptible to degradation through photolysis (cleavage by light), which can liberate free iodine and lead to sample discoloration and the formation of impurities.[4]

  • The Chromanone Ring System: The ketone functional group and the heterocyclic ring can be susceptible to reactions under certain pH conditions, such as hydrolysis or ring-opening, particularly in strongly acidic or basic environments.[5]

Understanding and controlling these factors are crucial for maintaining the compound's integrity.

Q2: What are the optimal long-term storage conditions for 8-Iodo-4-Chromanone?

Based on the chemical nature of halogenated organic compounds and photolabile substances, the following storage conditions are recommended to ensure long-term stability:[6][7]

  • Temperature: Store at 2-8°C in a refrigerator. Avoid repeated freeze-thaw cycles if dissolved in a solvent.

  • Light: Protect from light at all times. Store the solid material or solutions in amber glass vials or containers wrapped in aluminum foil.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize the risk of oxidative degradation.

  • Container: Use tightly sealed containers to prevent moisture ingress, which could facilitate hydrolytic degradation.[6]

Q3: My solid 8-Iodo-4-Chromanone sample has developed a slight yellow or brownish tint. What does this indicate?

A color change from off-white/pale yellow to a more pronounced yellow or brown is a common visual indicator of degradation. This is most often due to the photolytic or thermal cleavage of the C-I bond, resulting in the formation of trace amounts of elemental iodine (I₂), which is colored. While minor discoloration may not significantly impact purity for some applications, it signals that the storage conditions are suboptimal and a purity reassessment (e.g., via HPLC) is strongly advised before use.

Q4: How does pH affect the stability of 8-Iodo-4-Chromanone in solution?

The stability of 8-Iodo-4-Chromanone in solution is significantly influenced by pH.[5]

  • Neutral to Mildly Acidic (pH 4-7): The compound generally exhibits its best stability in this range.

  • Strongly Acidic (pH < 2): While the chromanone ring is relatively stable, prolonged exposure to strong acid at elevated temperatures could potentially catalyze hydrolysis or other reactions.

  • Alkaline (pH > 8): Basic conditions can promote degradation. The carbonyl group at the 4-position makes the protons on the adjacent carbon (C3) acidic, potentially leading to enolate formation, subsequent reactions, or even ring-opening under harsh conditions.[5][8] Experiments have shown that the stability of many organic compounds decreases significantly in alkaline environments.[9]

Troubleshooting Guide

Problem 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared 8-Iodo-4-Chromanone solution.

Possible Causes & Solutions:

  • Solvent-Induced Degradation: The analytical solvent may be incompatible. For instance, highly nucleophilic solvents or impurities (e.g., amines in older grades of acetonitrile) could react with the compound.

    • Action: Prepare a sample in a high-purity, non-reactive solvent (e.g., HPLC-grade Acetonitrile or Methanol) and analyze it immediately. Compare this to a sample left on the autosampler for several hours to check for time-dependent degradation.

  • On-Column Degradation: The stationary phase of the HPLC column might be causing degradation, especially if it has residual basic sites or is operated at an extreme pH.

    • Action: Test the analysis on a different, well-characterized column (e.g., a new C18 column). Ensure the mobile phase pH is within the stable range for the compound (ideally pH 4-7).

  • Photodegradation in the Lab: Standard laboratory lighting can be sufficient to induce photolysis, especially if samples are handled in clear vials for extended periods.

    • Action: Prepare samples under yellow light or in amber vials. Use an autosampler with a cover to protect samples from ambient light during the analytical run.

Problem 2: My reaction yield is inconsistent when using 8-Iodo-4-Chromanone from a previously opened bottle.

Possible Causes & Solutions:

  • Degradation from Improper Storage: The primary cause is often gradual degradation of the starting material due to exposure to light, air, or moisture after the container was first opened.

    • Diagnostic Workflow: The flowchart below outlines a systematic approach to diagnose this issue.

    • Action: Always re-analyze the purity of previously opened starting materials before use. A simple HPLC purity check or even a melting point determination can reveal significant degradation. If purity has dropped, it may be necessary to purify the material (e.g., by recrystallization) or use a fresh batch.

G start Inconsistent Reaction Yields check_reagents Re-analyze 8-Iodo-4-Chromanone (HPLC, NMR, mp) start->check_reagents purity_ok Purity >98%? check_reagents->purity_ok check_other Investigate Other Reaction Parameters (Solvent, Temp, Other Reagents) purity_ok->check_other Yes review_storage Review Storage & Handling (Light, Air, Moisture) purity_ok->review_storage No proceed Proceed with Reaction check_other->proceed purify Purify or Discard Batch implement_controls Implement Stricter Controls (Inert gas, Amber vials) purify->implement_controls review_storage->purify

Caption: A decision tree for troubleshooting inconsistent reaction outcomes.

Problem 3: How do I definitively identify the degradation products of 8-Iodo-4-Chromanone?

Solution: Forced Degradation (Stress) Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[10][11] This involves intentionally exposing the compound to harsh conditions to generate degradants.

G parent 8-Iodo-4-Chromanone photolysis Photolysis (Light, UV) parent->photolysis hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation deiodinated 4-Chromanone + I₂ photolysis->deiodinated ring_opened Ring-Opened Products (e.g., Phenolic acid) hydrolysis->ring_opened oxidized Oxidized Species (e.g., N-oxides, epoxides) oxidation->oxidized

Caption: Potential degradation pathways for 8-Iodo-4-Chromanone.

Table 1: Typical Conditions for a Forced Degradation Study

This table outlines starting conditions for a forced degradation study, guided by ICH (International Council for Harmonisation) principles.[12][13] The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately separate the degradants from the parent compound.[14]

Stress ConditionReagent/ConditionTemperatureDurationPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl60°C24-72 hoursHydrolysis of ether linkage, ring opening
Base Hydrolysis 0.1 M NaOHRoom Temp2-8 hoursRing opening, enolate-mediated reactions
Oxidation 3% H₂O₂Room Temp24 hoursOxidation of the aromatic ring or benzylic position
Thermal Solid sample in oven80°C7 daysThermally-induced decomposition
Photolytic Solution/Solid sample in photostability chamberICH Q1B conditions (UV/Vis light)Per ICH Q1BPhotolytic cleavage of the C-I bond

Experimental Protocol: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, excipients, or impurities.[11]

Objective: To develop a reverse-phase HPLC method capable of separating 8-Iodo-4-Chromanone from its potential degradation products.

1. Initial Column and Mobile Phase Screening:

  • Column: Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detector: UV/Vis detector set at a wavelength where the chromophore absorbs strongly (e.g., 254 nm, or determine λmax by UV scan).

2. Gradient Development:

  • Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the parent compound and any major degradants from your stressed samples.

  • Optimize the gradient to ensure good resolution (>1.5) between the parent peak and the closest eluting impurity peak. A typical starting point for optimization might be a gradient of 30% to 70% B over 15 minutes.

3. Method Validation (Specificity):

  • Prepare samples from the forced degradation study (acidic, basic, oxidative, photolytic, and thermal stress). Neutralize the acidic and basic samples to a pH of ~7 before injection to prevent column damage.

  • Inject each stressed sample individually. The method demonstrates specificity if the degradation product peaks are well-resolved from the parent 8-Iodo-4-Chromanone peak.

  • Perform peak purity analysis using a photodiode array (PDA) detector if available. The parent peak in the chromatograms of stressed samples should be spectrally pure, confirming no co-elution of degradants.

4. System Suitability:

  • Before each analytical run, inject a standard solution of 8-Iodo-4-Chromanone (at least five replicate injections).

  • Calculate the following parameters:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

By following this guide, researchers can better understand, control, and troubleshoot the stability of 8-Iodo-4-Chromanone, leading to more reliable and reproducible scientific outcomes.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Acorn Pharmaceutical. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-657. Available from: [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Available from: [Link]

  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Available from: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

  • ChemSigma. 8-Iodo-4-chromanone. Available from: [Link]

  • MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available from: [Link]

  • ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available from: [Link]

  • ResearchGate. (2024, August 1). 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. Available from: [Link]

  • Agilent. Best Practices for Using an Agilent LC System Technical Note. Available from: [Link]

  • PubMed Central (PMC) - NIH. (2023, November 2). Perspective on halogenated organic compounds. Available from: [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]

  • Royal Society of Chemistry (RSC) Publishing. (2021, August 20). Current developments in the synthesis of 4-chromanone-derived compounds. Available from: [Link]

  • ResearchGate. Current developments in the synthesis of 4-chromanone-derived compounds. Available from: [Link]

  • PubMed Central (PMC) - NIH. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Available from: [Link]

  • ResearchGate. (2025, August 7). Effects of pH on the stability of chromatin core particles. Available from: [Link]

  • Royal Society of Chemistry (RSC). Photochemistry of aromatic compounds. Available from: [Link]

  • IJRPC. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available from: [Link]

  • PubMed. Degradation of 4-nitrocatechol by Burkholderia cepacia: a plasmid-encoded novel pathway. Available from: [Link]

  • MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Available from: [Link]

  • Organic Chemistry Portal. Chromanone and flavanone synthesis. Available from: [Link]

  • SlidePlayer. ORGANiC hALOGEN COMPOUNDS. Available from: [Link]

  • Royal Society of Chemistry (RSC). (2022, December 9). Photochemistry of aromatic compounds (2019–2020). Available from: [Link]

  • MDPI. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. Available from: [Link]

  • PubMed. Effect of pH on the activity and stability of clastogens in the in vitro chromosomal aberration test with Chinese hamster ovary K1 cells. Available from: [Link]

  • ResearchGate. (2018, January 25). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Available from: [Link]

  • YouTube. (2021, June 23). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery – Jérôme Waser. Available from: [Link]

  • MDPI. (2022, November 5). Revealing Lithiation Kinetics and Battery Degradation Pathway in LiMn2O4-Based Commercial Cathodes via Electrochemical Strain Microscopy. Available from: [Link]

  • PubMed. (2010, May 1). p-Nitrophenol degradation via 4-nitrocatechol in Burkholderia sp. SJ98 and cloning of some of the lower pathway genes. Available from: [Link]

  • PubMed. Chemical pathways of degradation of the bradykinin analog, RMP-7. Available from: [Link]

Sources

Optimization

Technical Support Center: Strategies for Troubleshooting and Optimizing Laboratory Experiments

Welcome to the Technical Support Center, your expert resource for navigating the complexities of laboratory research. This guide is designed for researchers, scientists, and drug development professionals dedicated to ac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your expert resource for navigating the complexities of laboratory research. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving precision and reproducibility in their work. Here, we move beyond simple checklists to explore the underlying principles of common experimental challenges. Our goal is to empower you not just to fix problems, but to understand their root causes, enabling you to build robust, self-validating experimental systems.

Part 1: The Logic of Effective Troubleshooting

Effective troubleshooting is a systematic process of elimination, not random guesswork. Before diving into specific techniques, it's crucial to adopt a logical framework. The most successful scientists approach experimental problems with a clear, iterative strategy.[1][2] This involves identifying the discrepancy, forming a testable hypothesis about the cause, designing an experiment to check that one variable, analyzing the results, and implementing a solution.[1][2]

My experiment failed. Where do I even begin?

Start by pinpointing the exact nature of the failure. Is the problem a complete absence of a result, an unexpected result, or poor reproducibility?

  • Identify the Problem: Clearly define what you expected versus what you observed. For instance, "No amplification in the PCR" is a clearer problem statement than "The PCR didn't work."[1]

  • Formulate Hypotheses: List all potential causes, from the most obvious to the less likely.[1] This could range from expired reagents and incorrect buffer composition to equipment malfunction or human error.[3][4]

  • Collect Data & Prioritize: Gather information to eliminate possibilities without extensive benchwork. Check reagent expiration dates, review your lab notebook to ensure the protocol was followed, and ask colleagues if they have experienced similar issues with shared equipment or reagents.[1]

  • Test a Single Variable: Design a simple, controlled experiment to test the most likely hypothesis. For example, if you suspect the template DNA is the issue, run a positive control with a template known to work.[1] Changing multiple variables at once will prevent you from identifying the true cause.

  • Analyze and Conclude: Based on the outcome of your test, you can either identify the cause or eliminate a possibility, moving on to the next hypothesis.

  • Implement & Verify: Once the cause is identified, implement the solution and re-run the experiment, including appropriate controls, to verify that the problem is resolved and the results are reproducible.[2]

Below is a logical workflow for systematic troubleshooting.

Troubleshooting_Workflow A Identify Anomaly (Expected vs. Observed) B Formulate Hypotheses (List all possible causes) A->B C Prioritize & Test (Design controlled experiment for one variable) B->C D Analyze Data C->D E Hypothesis Supported? D->E F Implement & Verify Solution (Re-run with controls) E->F  Yes G Hypothesis Rejected (Return to list and test next hypothesis) E->G  No H Problem Solved F->H G->C

Caption: A logical workflow for systematic experimental troubleshooting.

Part 2: Molecular Biology Core Techniques
2.1 Polymerase Chain Reaction (PCR & qPCR)

PCR is a cornerstone of molecular biology, but its sensitivity makes it prone to issues that can compromise results.

Q: Why am I getting no PCR product or a very weak band?

This is one of the most common PCR issues and can stem from multiple factors related to the reaction components or cycling conditions.

  • Causality & Explanation: Amplification failure means one or more critical components prevented the exponential replication of the target DNA sequence. The cause could be an inactive enzyme, degraded template DNA, inefficient primers, or suboptimal thermal cycling parameters.[5]

  • Troubleshooting Strategy:

    • Check Your Reagents: The first step is to rule out reagent failure. Use a positive control (a template and primer set that has worked previously) to confirm that the polymerase, dNTPs, and buffer are active.[6] Ensure template DNA is not degraded by running a small amount on an agarose gel.[7]

    • Evaluate Primer Design: Primers are the navigators of PCR. Poorly designed primers will fail to bind specifically or efficiently to the template. Ensure they have a GC content between 40-60% and a melting temperature (Tm) between 55-65°C.[8] Avoid sequences that can form strong secondary structures or primer-dimers.[5]

    • Optimize Annealing Temperature (Ta): The Ta is critical for primer specificity. If it's too high, primers won't bind efficiently to the template. If it's too low, they may bind non-specifically. The optimal Ta is typically 3-5°C below the calculated Tm of the primers.[9]

    • Adjust Extension Time: The extension time depends on the length of the target amplicon and the polymerase used. A general rule is 1 minute per kb for standard Taq polymerase.[10] Insufficient extension time can lead to incomplete amplicons and weak signals.

    • Template Concentration: Too little template (fewer than 10^4 copies) may not yield a visible product in a standard number of cycles.[10] Conversely, too much template can inhibit the reaction.

Q: My qPCR shows amplification in the No-Template Control (NTC). What should I do?

Amplification in the NTC is a clear sign of contamination and invalidates the results of the run.

  • Causality & Explanation: The NTC contains all qPCR reagents except the DNA template. A signal indicates that the reaction mixture was contaminated with DNA that can be amplified by your primers, often from previous PCR products (amplicons) or contaminated stock solutions.[11]

  • Troubleshooting Strategy:

    • Identify the Source: The first step is to determine if the contamination is from primer-dimers or a DNA contaminant. Analyze the melt curve of the NTC product. Primer-dimers typically have a lower melting temperature than the specific product.[11]

    • Prevent Cross-Contamination: Always follow best practices. Use dedicated, separate areas for pre-PCR (reagent preparation) and post-PCR (gel electrophoresis, product analysis) activities.[7] Use aerosol-resistant pipette tips.[7]

    • Use Fresh Reagents: Prepare fresh dilutions of primers and use a fresh aliquot of master mix and nuclease-free water.[6] Contamination can easily occur in stock solutions that are frequently used.

    • Decontaminate Surfaces and Equipment: Clean work surfaces, pipettes, and centrifuges with a 10% bleach solution followed by 70% ethanol or a DNA-destroying solution.[11]

This diagram illustrates the iterative process of optimizing a PCR experiment for specificity and yield.

PCR_Optimization cluster_prep 1. Preparation & Initial Setup cluster_run 2. Execution & Analysis cluster_refine 3. Refinement A Design & Order Primers (40-60% GC, Tm 55-65°C) C Standard PCR Reaction Setup (Include Positive & Negative Controls) A->C B Prepare High-Quality Template DNA B->C D Run Gradient PCR (e.g., 50-65°C) C->D E Analyze on Agarose Gel D->E F Evaluate Results E->F G Single, Sharp Band at Correct Size? F->G Ideal H Non-Specific Bands or Smear F->H Suboptimal I No Band or Weak Band F->I Failure L Proceed with Optimized Ta G->L J Optimize MgCl2 or dNTPs (Titrate concentration) H->J K Redesign Primers I->K J->D

Caption: A workflow for optimizing PCR conditions, focusing on annealing temperature.

2.2 Western Blotting

Western blotting is a powerful technique for protein detection, but it involves many steps where errors can occur.[12]

Q: Why is there no signal or a very weak signal on my Western Blot?

A faint or absent signal means that the detection of your target protein failed at some point in the workflow.

  • Causality & Explanation: This issue can arise from problems at any stage, including inefficient protein extraction, poor transfer from the gel to the membrane, inactive antibodies, or incorrect detection reagent usage.[12]

  • Troubleshooting Strategy:

    • Verify Protein Transfer: This is a critical and often overlooked step. After transfer, stain the membrane with Ponceau S to visualize the total protein.[13] This confirms whether the proteins have successfully transferred from the gel to the membrane. If the transfer was inefficient, optimize the transfer time, voltage, or check the transfer buffer composition.[14]

    • Check Antibody Concentrations: Both primary and secondary antibody concentrations must be optimized. If the concentration is too low, the signal will be weak.[13] Perform a titration to find the optimal dilution. Also, confirm that the secondary antibody is specific to the species of the primary antibody.

    • Evaluate Blocking Agent: Some blocking agents, like non-fat dry milk, can mask certain antigens (especially phosphoproteins).[12] If you suspect this, try switching to a different blocking agent like Bovine Serum Albumin (BSA) or use a commercial blocking buffer.

    • Confirm Protein Expression: Ensure your target protein is present in the lysate at a detectable level. Load a positive control lysate known to express the protein. If the protein is of low abundance, you may need to load more total protein per lane or enrich your sample using immunoprecipitation.

Q: How can I reduce high background on my Western Blot?

High background obscures your specific signal, making data interpretation difficult or impossible.

  • Causality & Explanation: High background is typically caused by non-specific binding of the primary or secondary antibodies to the membrane.[12] This can be exacerbated by insufficient blocking, inadequate washing, or using antibodies at too high a concentration.[13]

  • Troubleshooting Strategy:

    • Optimize Blocking: Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) or increase the concentration of the blocking agent (e.g., from 3% to 5% BSA or milk).[12]

    • Increase Washing Stringency: Increase the number and duration of wash steps after primary and secondary antibody incubations.[13] Adding a small amount of detergent like Tween 20 (0.05-0.1%) to the wash buffer helps remove non-specifically bound antibodies.[13]

    • Reduce Antibody Concentration: Excessively high antibody concentrations are a common cause of high background.[13] Reduce the concentration of both your primary and secondary antibodies.

    • Ensure Membrane Quality: Handle the membrane with forceps to avoid contamination from skin proteins. Make sure the membrane does not dry out at any point during the procedure.

ProblemPotential CauseRecommended Solution(s)
No/Weak Signal Inefficient protein transferVerify transfer with Ponceau S staining; optimize transfer time/voltage.[13][14]
Low antibody concentrationTitrate primary and secondary antibodies to find the optimal dilution.[14]
Low target protein abundanceLoad more protein; use a positive control lysate.
High Background Insufficient blockingIncrease blocking time and/or concentration of blocking agent (e.g., 5% BSA).[13]
Inadequate washingIncrease the number and duration of washes; add Tween 20 to wash buffer.[13]
Antibody concentration too highReduce the concentration of primary and/or secondary antibodies.[13]
Non-Specific Bands Antibody is not specific enoughUse an affinity-purified primary antibody; run a negative control (e.g., lysate from knockout cells).
Protein degradationAdd protease inhibitors to the lysis buffer; prepare fresh samples.[12]
"Smiling" Bands Uneven heat distribution during electrophoresisRun the gel at a lower voltage or in a cold room to reduce heat.[14]
Part 3: Cell Culture and Contamination Control

Maintaining sterile, healthy cell cultures is fundamental to biomedical research. Contamination is a persistent threat that can invalidate weeks or months of work.

Q: How do I identify and respond to biological contamination in my cell cultures?

Early detection and decisive action are key to managing contamination.[15] Different contaminants have distinct visual cues.

  • Causality & Explanation: Contamination arises from the introduction and proliferation of unwanted microorganisms, such as bacteria, yeast, fungi, or mycoplasma.[16] The source is often a break in aseptic technique, contaminated reagents, or environmental exposure.[15]

  • Troubleshooting and Response Strategy:

    • Bacteria:

      • Identification: The culture medium will rapidly become turbid (cloudy), and the pH will often change suddenly, indicated by a color change (e.g., phenol red turning yellow).[15] Under a microscope, you will see tiny, motile rods or cocci between your cells.

      • Action: For heavy contamination, immediately discard the culture.[17] Disinfect the flask and all related materials before disposal. Thoroughly decontaminate the biosafety cabinet and incubator.[17] For a mild contamination of an irreplaceable cell line, you may attempt a rescue by washing extensively with PBS and treating with a high concentration of antibiotics, but this is not recommended for routine work.[17]

    • Yeast:

      • Identification: The medium may remain clear initially but can become cloudy with a slight pH change in later stages.[17] Microscopically, yeast appears as small, round, or oval budding particles, often in chains.

      • Action: Discard the culture. Yeast is more resistant to standard antibiotics. Decontaminate the entire work area.[17]

    • Fungi (Mold):

      • Identification: Fungal contamination is often visible to the naked eye as fuzzy colonies floating in the medium. Under the microscope, thin, filamentous hyphae will be visible, which can form dense networks.[17]

      • Action: Discard immediately. Fungal spores can spread easily through the air. A thorough cleaning and decontamination of the incubator and biosafety cabinet are critical.[17]

    • Mycoplasma:

      • Identification: This is the most insidious type of contamination as it is not visible by eye or standard microscopy.[15] Signs are often indirect, such as reduced cell growth rate or changes in cell morphology.[15] Detection requires specific methods like PCR-based tests or fluorescent staining (e.g., with Hoechst).[18]

      • Action: Quarantine all potentially affected cultures. Test all cell lines in the lab. If positive, discard the contaminated culture. If the cell line is irreplaceable, treatment with specific anti-mycoplasma agents is possible but requires subsequent re-testing to confirm eradication.

This protocol is a self-validating system to test the effectiveness of your aseptic technique and the sterility of your workspace.

  • Prepare a 10 cm culture dish containing only sterile growth medium (no cells).

  • Place the open dish inside your biosafety cabinet (BSC).

  • Mimic your typical cell culture workflow for 15 minutes. Open and close the incubator, handle sterile pipette tips, open media bottles, and move your hands over the open dish as you would during passaging.

  • After 15 minutes, close the dish, label it "Aseptic Test," and place it in the incubator.

  • Incubate for 3-5 days.

  • Validation: Check the dish daily for any signs of turbidity or microbial growth. If the medium remains clear, your technique and workspace are likely sterile. If contamination appears, it indicates a breach in your aseptic protocol that must be identified and corrected.

This diagram outlines the critical control points for maintaining sterility during cell culture procedures.

Aseptic_Workflow A Start: Prepare Workspace B Decontaminate BSC (70% Ethanol) A->B C Arrange Materials (Minimize movement, avoid covering vents) B->C D Personal Protective Equipment (Lab coat, gloves) C->D E Handle Reagents D->E H Perform Cell Manipulation D->H F Wipe bottles/tubes before placing in BSC E->F G Do not touch pipette tip to non-sterile surfaces E->G K Finish: Clean Up F->K G->K I Work with one cell line at a time H->I J Keep plates/flasks covered when not in use H->J I->K J->K L Discard Waste Properly K->L M Decontaminate BSC L->M N Sterile Culture Maintained M->N

Caption: Key control points in an aseptic workflow to prevent contamination.

Part 4: Protein Expression and Purification

Producing high-quality recombinant protein is often a multi-step process requiring significant optimization.

Q: My recombinant protein is expressed but is insoluble and forms inclusion bodies. What can I do?

Inclusion bodies are dense aggregates of misfolded protein, common when expressing non-bacterial proteins in systems like E. coli.[19][20]

  • Causality & Explanation: High-level protein expression can overwhelm the cell's protein folding machinery, leading to aggregation.[20] Factors like the protein's intrinsic properties, expression rate, and culture temperature play a significant role.

  • Troubleshooting Strategy:

    • Lower Expression Temperature: After inducing expression, reduce the culture temperature from 37°C to a range of 18-25°C and express for a longer period (e.g., overnight).[20] Lower temperatures slow down protein synthesis, giving polypeptides more time to fold correctly.

    • Reduce Inducer Concentration: High concentrations of inducers like IPTG lead to a rapid, high-level burst of transcription and translation.[20] Titrate the IPTG concentration to a lower level to slow down the rate of protein expression.

    • Use a Different Expression Host: Some E. coli strains, like BL21(DE3)pLysS, are engineered to reduce basal expression before induction, which can be beneficial for toxic proteins.[21] Other strains are designed to promote disulfide bond formation or supply rare tRNAs.

    • Add a Solubility Tag: Fuse your protein with a highly soluble partner protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). These tags can significantly enhance the solubility of the fusion protein.[20]

    • Inclusion Body Solubilization and Refolding: As a last resort, you can purify the inclusion bodies and then use strong denaturants (like urea or guanidine-HCl) to solubilize the protein, followed by a refolding protocol (e.g., dialysis into a series of buffers with decreasing denaturant concentration). This process requires significant optimization for each specific protein.[19]

Q: My tagged protein is not binding to the affinity purification column. Why?

This frustrating issue suggests a problem with either the protein itself or the binding conditions.

  • Causality & Explanation: For successful affinity purification, the tag must be properly expressed, accessible to the resin, and in a buffer that promotes stable binding. Failure can occur if the tag is missing, sterically hindered, or if the buffer composition is incompatible with the resin-tag interaction.

  • Troubleshooting Strategy:

    • Verify Tag Expression: First, confirm that your protein is being expressed with the tag intact. Run a Western blot on the crude lysate using an antibody specific to the affinity tag (e.g., anti-His, anti-GST).[22] This will confirm both expression and the presence of the tag. Also, sequence your plasmid construct to ensure there are no mutations (like a premature stop codon) that would truncate the protein before the tag.[22]

    • Ensure Tag Accessibility: The affinity tag might be buried within the folded protein, preventing it from binding to the resin. If this is suspected, you can try performing the purification under denaturing conditions (using urea or guanidine-HCl in the lysis and wash buffers) to expose the tag.[22] Alternatively, you could re-clone the construct to move the tag to the other terminus (N- vs. C-terminus).

    • Check Buffer Compatibility: Review the manufacturer's guidelines for the affinity resin. For example, His-tag binding to Ni-NTA resin is sensitive to high concentrations of imidazole, EDTA, or reducing agents like DTT. Ensure your lysis and wash buffers have the correct pH and salt concentration to promote binding.[23]

    • Optimize Binding Kinetics: The protein may not have sufficient time to bind the resin. Try reducing the flow rate during column loading or switching from a gravity column to a batch incubation method where the lysate and resin are gently mixed for a longer period (e.g., 1-2 hours) before loading onto the column.[23]

Part 5: Assay Development and Optimization

Developing a robust and reliable assay is critical for generating high-quality data in drug discovery and basic research.

Q: How do I determine the optimal enzyme and substrate concentrations for a kinetic assay?

Using incorrect concentrations can lead to misleading results, especially when screening for inhibitors.

  • Causality & Explanation: To accurately measure enzyme kinetics and inhibition, the assay must be performed under "initial velocity" conditions, where the rate of product formation is linear over time and directly proportional to the enzyme's activity.[24] This requires using a substrate concentration relative to the enzyme's Michaelis constant (Kₘ), which is the substrate concentration at which the reaction rate is half of Vₘₐₓ.[25]

  • Optimization Strategy:

    • Determine Enzyme Linearity: First, find an enzyme concentration that results in a linear increase in product formation over a reasonable time frame (e.g., 10-60 minutes).[25] To do this, perform the assay with a fixed, saturating concentration of substrate and several different dilutions of your enzyme. Choose an enzyme concentration from the linear range of the resulting curve (Signal vs. Enzyme Concentration).

    • Measure the Kₘ for the Substrate: With the optimized enzyme concentration, measure the initial reaction velocity at a range of substrate concentrations (e.g., from 0.1x to 10x the expected Kₘ).

    • Plot the Data: Plot the initial velocity as a function of substrate concentration. This will yield a hyperbolic Michaelis-Menten curve. The Kₘ can be determined by fitting this data to the Michaelis-Menten equation.

    • Set Assay Conditions: For inhibitor screening, it is essential to use a substrate concentration at or below the Kₘ.[24] This ensures that the assay is sensitive to competitive inhibitors, which compete with the substrate for binding to the enzyme's active site. Using a substrate concentration far above the Kₘ can mask the effect of competitive inhibitors.

  • Enzyme Titration: Prepare a series of enzyme dilutions in the assay buffer. Perform the assay with a high, fixed concentration of substrate. Plot the reaction rate against enzyme concentration and select a concentration from the linear portion of the curve for subsequent steps.

  • Substrate Titration: Prepare a series of substrate dilutions (e.g., 8-12 concentrations) bracketing the suspected Kₘ.

  • Kinetic Run: For each substrate concentration, initiate the reaction by adding the optimized amount of enzyme. Measure product formation at multiple time points to ensure the reaction rate is linear (initial velocity).

  • Calculate Initial Velocities: For each substrate concentration, calculate the initial velocity (slope of the linear portion of the Signal vs. Time plot).

  • Data Analysis: Plot the initial velocities against their corresponding substrate concentrations. Use non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation: V = (Vₘₐₓ * [S]) / (Kₘ + [S]). This will provide the values for Kₘ and Vₘₐₓ.

References
  • Boster Bio. Western Blot Troubleshooting Guide. [Link]

  • ABclonal. (2022). 5 Steps to a Better PCR: A Troubleshooting and Optimization Guide. [Link]

  • TotalLab. Western Blot Troubleshooting Guide. [Link]

  • Antibodies.com. (2024). Immunoprecipitation Troubleshooting. [Link]

  • PCR Biosystems. Troubleshoot your qPCR. [Link]

  • Sino Biological. (2025). Western Blot Troubleshooting: 10 Common Problems and Solutions. [Link]

  • Corning. Troubleshooting Guide for Cell Culture Contamination. [Link]

  • Sino Biological. Immunoprecipitation (IP) Troubleshooting Guide. [Link]

  • Lab Manager. (2019). Optimizing PCR Experiments. [Link]

  • Azure Biosystems. qPCR Troubleshooting Guide. [Link]

  • Creative Biolabs. Troubleshooting of Immunoprecipitation (IP). [Link]

  • Creative Bioarray. Troubleshooting Cell Culture Contamination: A Comprehensive Guide. [Link]

  • Bio-Techne. Western Blot Troubleshooting Guide. [Link]

  • Solis BioDyne. Troubleshooting guide for qPCR. [Link]

  • EpiGentek. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips. [Link]

  • Cytiva. (2017). Western blotting: Troubleshooting Guide for Protein Transfer problems. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]

  • Takara Bio. Optimizing your PCR. [Link]

  • ResearchGate. (2022). PCR Optimization for Beginners: A Step by Step Guide. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. [Link]

  • Dispendix. (2024). qPCR Troubleshooting: How to Ensure Successful Experiments. [Link]

  • Patsnap. (2025). Troubleshooting Guide for Common Recombinant Protein Problems. [Link]

  • Boster Bio. PCR Troubleshooting Guide & Solutions. [Link]

  • Dispendix. (2025). Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. [Link]

  • YouTube. (2021). Troubleshooting protein expression. [Link]

  • Creative Biolabs. Protein Purification Protocol & Troubleshooting. [Link]

  • E-Control Systems. 10 Common Laboratory Problems and Solutions. [Link]

  • Biocompare. (2019). Optimizing Assay Development. [Link]

  • Innova Design Group. (2024). Overcoming Common Challenges in Daily Lab Work. [Link]

  • Scientist Live. (2022). Enzyme Kinetics Considerations. [Link]

  • Felixtrument. Sources of error in lab experiments and laboratory tests. [Link]

  • Charles River Laboratories. (2019). Optimizing Assay Development Q&A. [Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. [Link]

  • Edvotek. (2022). 5 Steps to Follow for Troubleshooting Experiments. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Parameters for Chromone Synthesis

Welcome to the technical support center for chromone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the sy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of chromone scaffolds. Chromone and its derivatives are privileged structures in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] This resource offers practical, field-proven insights to help you navigate the complexities of their synthesis and optimize your reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your chromone synthesis experiments in a question-and-answer format, explaining the causality behind experimental choices.

Issue 1: Low or No Product Yield

Q1: My reaction is resulting in a low yield or no product at all. What are the primary factors I should investigate?

A1: Low yields in chromone synthesis are a common challenge and can often be attributed to several critical parameters. A systematic evaluation of your reaction setup is key to identifying the root cause.

  • Suboptimal Reaction Conditions: Many traditional chromone syntheses necessitate harsh conditions, such as extended heating periods.[3] Consider the following:

    • Temperature and Reaction Time: Inadequate temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged heating can cause degradation of starting materials or the desired product. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4] For many chromone syntheses, microwave-assisted methods have been shown to dramatically reduce reaction times and, in some cases, significantly improve yields.[3]

    • Catalyst Selection: The choice between an acid or base catalyst is pivotal and is dictated by the specific synthetic route.[3]

      • Acid Catalysis: For the cyclization step in many chromone syntheses, acid catalysts such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or polyphosphoric acid are frequently employed.[3][5]

      • Base Catalysis: While less common, base-catalyzed reactions can be highly effective for certain transformations.[3][6] For instance, the Baker-Venkataraman rearrangement typically requires a strong base like potassium hydroxide (KOH), sodium hydride (NaH), or potassium tert-butoxide.[3] The specific base chosen can have a substantial impact on the final yield, and optimization is often necessary.[3]

  • Purity of Starting Materials: The purity of your starting materials, particularly the initial 2-hydroxyacetophenone, is critical. Impurities can lead to the formation of side products and significantly lower the yield of your desired chromone.[7]

  • Solvent Choice: The solvent plays a more active role than simply being an inert medium. Its polarity and boiling point can influence reaction rates and the solubility of reactants. For example, in certain rhodium-catalyzed chromone syntheses, toluene has been observed to enhance catalytic activity, while halogenated solvents like dichloromethane may have the opposite effect.[4]

Q2: I'm attempting a Kostanecki-Robinson reaction, but my yields are consistently poor. What are the likely side reactions?

A2: The Kostanecki-Robinson acylation is known to be susceptible to several side reactions that can diminish the yield of the target chromone. A common side product is the formation of coumarins, which can arise as alternative cyclization products, particularly when using aliphatic anhydrides.[3] Additionally, incomplete acylation or cyclization can result in a complex mixture of intermediates and unreacted starting materials in your final product.[3]

Issue 2: Formation of Impurities and Side Products

Q3: My reaction is producing significant amounts of impurities. How can I improve the selectivity?

A3: The formation of impurities is a frequent hurdle in chromone synthesis. Beyond the common side products, self-condensation of starting materials can be a significant issue, especially with electron-donating groups on the acetophenone.[3] To minimize these unwanted reactions, consider the following strategies:

  • Careful Control of Stoichiometry: Precisely measuring and controlling the stoichiometry of your reactants is fundamental to minimizing side reactions.[3]

  • Reaction Temperature Optimization: Lowering the reaction temperature can often help to reduce the rate of undesired side reactions relative to the main reaction pathway.[3]

  • Choice of Base: The basicity of the catalyst can be a powerful tool to direct the reaction towards the desired product. For example, a highly basic catalyst like DBU may favor the formation of certain chromeno-pyridines, whereas a milder base like triethylamine (Et₃N) can promote the formation of pyrano-chromenes.[4]

Issue 3: Purification Challenges

Q4: I'm struggling to purify my chromone derivative. What are the most effective methods?

A4: The purification of chromone derivatives can indeed be challenging due to their varying polarities and sometimes limited solubility.[3] The two most common and effective purification techniques are:

  • Column Chromatography: Silica gel column chromatography is the standard method for purifying chromones. A gradient elution using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective in separating the desired product from impurities.[3]

  • Recrystallization: If you have obtained a solid crude product, recrystallization can be a highly efficient method for achieving high purity. The key is to find a suitable solvent or solvent system in which the chromone derivative is soluble at high temperatures but sparingly soluble at room temperature.[3]

Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key chromone synthesis experiments and summarizes quantitative data in tables for easy comparison and optimization.

Protocol 1: Baker-Venkataraman Rearrangement and Cyclization

This protocol describes a common method for the synthesis of flavones (2-phenylchromones).

Step 1: Rearrangement to 1,3-Diketone

  • To a solution of the starting 2-acyloxyacetophenone (1 equivalent) in anhydrous pyridine, add powdered potassium hydroxide (3 equivalents).

  • Heat the reaction mixture at 50 °C for 4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).[3]

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

  • The precipitated 1,3-diketone is then filtered, washed thoroughly with water, and dried.[3]

Step 2: Acid-Catalyzed Cyclization to Chromone

  • Dissolve the dried 1,3-diketone in a suitable solvent such as glacial acetic acid.

  • Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid.

  • Heat the reaction mixture at reflux until the cyclization is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into ice water to precipitate the crude chromone product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Chromone Synthesis

This protocol offers a more rapid and often higher-yielding alternative to conventional heating methods.

  • In a microwave-safe reaction vessel, combine the 2-hydroxyacetophenone, the appropriate anhydride or acid chloride, and a suitable base (e.g., pyridine, DBU).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[3]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Work up the reaction mixture by adding water and extracting the product with an organic solvent like ethyl acetate.[3]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[3]

  • Purify the crude product by column chromatography or recrystallization.[3]

Data Presentation: Optimization of Reaction Parameters

The following tables summarize reaction yields for chromone synthesis under various conditions to aid in your reaction optimization.

Table 1: Effect of Catalyst on Chromone Synthesis Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄Acetic Acid100475
2PPAToluene110682
3HClEthanol78868
4KOHPyridine50485 (diketone)
5NaHDMF251278 (diketone)

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

EntryMethodTemperature (°C)TimeYield (%)
1Conventional12012 h65
2Microwave15020 min88
3Conventional8024 h58
4Microwave10015 min82

Visualizations: Mechanisms and Workflows

The following diagrams illustrate key mechanisms and workflows in chromone synthesis to provide a clearer understanding of the reaction pathways and experimental processes.

Baker_Venkataraman_Mechanism start 2-Acyloxyacetophenone base Base (e.g., KOH) start->base Deprotonation enolate Enolate Intermediate base->enolate rearrangement Intramolecular Acyl Transfer enolate->rearrangement diketone 1,3-Diketone rearrangement->diketone Baker-Venkataraman Rearrangement acid Acid (e.g., H₂SO₄) diketone->acid Protonation & Dehydration cyclization Cyclization acid->cyclization chromone Chromone cyclization->chromone Troubleshooting_Workflow decision decision issue issue solution solution start Start Chromone Synthesis check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No analyze_purity Analyze Purity check_yield->analyze_purity Yes optimize_conditions Optimize Reaction Conditions low_yield->optimize_conditions impure Impure Product analyze_purity->impure No success Successful Synthesis analyze_purity->success Yes purification Optimize Purification impure->purification change_catalyst Change Catalyst (Acid/Base) optimize_conditions->change_catalyst vary_temp_time Vary Temperature & Time optimize_conditions->vary_temp_time check_sm_purity Check Starting Material Purity optimize_conditions->check_sm_purity purification->success

Caption: A logical workflow for troubleshooting common issues in chromone synthesis.

References

  • BenchChem. (2025). How to avoid common pitfalls in chromone synthesis.
  • El-Sayed, M. A. A. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry, 5(2), 236-275.
  • BenchChem. (2025). A Comprehensive Review of Synthetic Strategies for Substituted Chromones.
  • Mohsin, M., et al. (2020). Purposed mechanism of chromone synthesis using modified Baker–Venkataraman reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 857-868.
  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
  • Ewies, F. E., et al. (2014). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • Singhal, M. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4), 323-333.
  • Asian Publication Corporation. (2021). Synthetic Routes and Biological Activities of Chromone Scaffolds. Asian Journal of Chemistry, 33(11), 2567-2580.
  • International Journal Of Multidisciplinary Research In Science, Engineering and Technology. (2021).
  • Dias, A. G., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Chromone Synthesis.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes.

Sources

Reference Data & Comparative Studies

Validation

A Spectroscopic Guide to the Structural Validation of 8-Iodo-4-Chromanone: A Comparative Analysis

In the landscape of medicinal chemistry and materials science, the chromanone scaffold is a cornerstone for the development of novel therapeutics and functional molecules. The introduction of a halogen, such as iodine, a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the chromanone scaffold is a cornerstone for the development of novel therapeutics and functional molecules. The introduction of a halogen, such as iodine, at the 8-position of the chromanone ring system can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making 8-Iodo-4-Chromanone a compound of considerable interest. This guide provides a comprehensive validation of the structure of 8-Iodo-4-Chromanone using a suite of spectroscopic methods, offering a comparative analysis with the parent 4-chromanone and other derivatives to provide researchers with a robust framework for structural confirmation.

The Significance of Spectroscopic Validation in Drug Discovery

In the rigorous pipeline of drug development, unambiguous structural confirmation of a synthesized compound is a non-negotiable prerequisite. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the bedrock of this validation process. Each technique provides a unique piece of the structural puzzle, and together they offer a high-fidelity confirmation of the molecular architecture. This guide will delve into the expected spectroscopic signatures of 8-Iodo-4-Chromanone and contrast them with known data for related structures, thereby providing a clear and logical pathway for its identification.

Predicted Spectroscopic Data for 8-Iodo-4-Chromanone

Due to the limited availability of a complete set of published experimental spectra for 8-Iodo-4-Chromanone, we will first present a detailed prediction of its key spectroscopic features. These predictions are grounded in the well-established principles of spectroscopy and are informed by the experimental data of the parent 4-chromanone and related halogenated analogs.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum is anticipated to reveal the electronic influence of the iodine atom on the neighboring protons. The key predicted chemical shifts (δ) in ppm are as follows:

  • H-2 (Methylene): Expected as a triplet around δ 4.5-4.7 ppm. The deshielding effect of the adjacent oxygen atom is the primary determinant of this shift.

  • H-3 (Methylene): Predicted to be a triplet in the region of δ 2.8-3.0 ppm. This upfield shift relative to H-2 is due to its greater distance from the electronegative oxygen.

  • Aromatic Protons (H-5, H-6, H-7): The substitution pattern on the aromatic ring will lead to a distinct splitting pattern. H-5 is expected to be a doublet of doublets around δ 7.8-8.0 ppm, being deshielded by the adjacent carbonyl group. H-6 and H-7 will likely appear as a multiplet in the range of δ 7.0-7.5 ppm. The electron-donating effect of the ether oxygen and the electron-withdrawing effect of the iodine will influence the precise shifts of these protons.

¹³C NMR Spectroscopy: A Look at the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework. The predicted chemical shifts are:

  • C-4 (Carbonyl): The carbonyl carbon is expected to be the most downfield signal, appearing around δ 190-195 ppm.[1]

  • Aromatic Carbons: The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon bearing the iodine (C-8) is predicted to be significantly shielded due to the "heavy atom effect," appearing at a more upfield chemical shift compared to the unsubstituted C-8 in 4-chromanone.

  • C-2 and C-3 (Methylene Carbons): C-2 is expected around δ 67-70 ppm, while C-3 should be found further upfield at approximately δ 37-40 ppm.

Mass Spectrometry: Confirming the Molecular Weight

In a mass spectrum, 8-Iodo-4-Chromanone (C₉H₇IO₂) is expected to show a prominent molecular ion peak [M]⁺ at m/z 274.[] The presence of iodine, which is monoisotopic, will result in a clean isotopic pattern for the molecular ion. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, further confirming the elemental composition.

Infrared Spectroscopy: Identifying Functional Groups

The IR spectrum will highlight the key functional groups within the molecule:

  • C=O Stretch (Carbonyl): A strong, sharp absorption band is predicted in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

  • C-O-C Stretch (Ether): An absorption band in the 1200-1300 cm⁻¹ region is expected for the aryl ether linkage.

  • Aromatic C-H and C=C Stretches: These will appear in their characteristic regions, typically above 3000 cm⁻¹ for C-H and between 1400-1600 cm⁻¹ for C=C.

  • C-I Stretch: A weak to medium absorption is anticipated in the far-infrared region, typically around 500-600 cm⁻¹.

Comparative Spectroscopic Data

To validate the predicted data for 8-Iodo-4-Chromanone, it is essential to compare it with the experimental data of the parent 4-chromanone and a related halogenated derivative.

Table 1: ¹H NMR Data Comparison (δ, ppm)

Proton4-Chromanone (Experimental)8-Iodo-4-Chromanone (Predicted)
H-24.51 (t)4.5-4.7 (t)
H-32.80 (t)2.8-3.0 (t)
H-57.86 (dd)7.8-8.0 (dd)
H-67.02 (ddd)7.0-7.5 (m)
H-77.48 (ddd)7.0-7.5 (m)
H-86.95 (dd)-

Table 2: ¹³C NMR Data Comparison (δ, ppm)

Carbon4-Chromanone (Experimental)8-Iodo-4-Chromanone (Predicted)
C-267.567-70
C-337.537-40
C-4192.1190-195
C-4a121.2~120
C-5127.0~128
C-6121.5~122
C-7135.9~136
C-8117.8Significantly upfield
C-8a161.7~160

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group4-Chromanone (Experimental)8-Iodo-4-Chromanone (Predicted)
C=O Stretch16851680-1700
C-O-C Stretch12201200-1300
C-I Stretch-500-600

In-Depth Analysis and Structural Confirmation

The comparative data presented above allows for a detailed analysis to confirm the structure of 8-Iodo-4-Chromanone.

¹H NMR Analysis

The predicted downfield shift of H-5 in 8-Iodo-4-Chromanone is consistent with the deshielding effect of the adjacent carbonyl group, a feature also observed in the parent 4-chromanone. The key differentiator will be the absence of a signal corresponding to H-8 and the altered splitting patterns of H-5, H-6, and H-7 due to the iodo-substitution.

¹³C NMR Analysis

The most telling piece of evidence in the ¹³C NMR spectrum will be the chemical shift of C-8. The heavy iodine atom is known to induce a significant upfield shift (shielding) on the carbon to which it is attached. This "heavy atom effect" is a hallmark of halogenated aromatic compounds and provides a definitive marker for the position of the iodine substituent.

Mass Spectrometry Analysis

The molecular ion peak at m/z 274 would provide strong evidence for the molecular formula C₉H₇IO₂. Fragmentation patterns, such as the loss of an iodine radical (·I, 127 amu), would further support the proposed structure.

Infrared Spectroscopy Analysis

The presence of a strong carbonyl absorption around 1680-1700 cm⁻¹ and an ether linkage band around 1200-1300 cm⁻¹ confirms the chromanone core. The identification of a C-I stretching frequency in the far-IR region would provide direct evidence for the presence of the iodine substituent.

Experimental Protocols

For researchers aiming to acquire their own spectroscopic data for 8-Iodo-4-Chromanone, the following general protocols are recommended:

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

    • Acquire the mass spectrum over an appropriate m/z range.

    • For high-resolution data, use a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Infrared Spectroscopy:

    • Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizing the Validation Workflow

The logical flow of the spectroscopic validation process can be visualized as follows:

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_validation Conclusion synthesis Synthesized 8-Iodo-4-Chromanone nmr ¹H & ¹³C NMR synthesis->nmr Acquire Data ms Mass Spectrometry synthesis->ms Acquire Data ir Infrared Spectroscopy synthesis->ir Acquire Data analysis Detailed Spectral Analysis nmr->analysis ms->analysis ir->analysis predict Predicted Spectra predict->analysis compare Comparison with Analogs (e.g., 4-Chromanone) compare->analysis validation Structural Validation of 8-Iodo-4-Chromanone analysis->validation Confirm Structure

Caption: Workflow for the spectroscopic validation of 8-Iodo-4-Chromanone.

Conclusion

The structural validation of 8-Iodo-4-Chromanone relies on a multi-faceted spectroscopic approach. By combining the predictive power of NMR, the precise mass determination of MS, and the functional group identification of IR, a comprehensive and unambiguous structural assignment can be achieved. The comparative analysis with the parent 4-chromanone and other derivatives provides a critical reference point, allowing researchers to confidently identify the characteristic spectral signatures imparted by the iodine substituent at the 8-position. This guide serves as a robust framework for researchers and drug development professionals working with this important class of halogenated heterocyclic compounds.

References

  • Chemsigma. 101713-87-5 8-Iodo-4-chromanone. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChem. Chromanone. [Link]

  • SpectraBase. 4-Chromanone. [Link]

Sources

Comparative

A Comparative Analysis of 8-Iodo-4-Chromanone and Other Halogenated Chromanones: A Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the chroman-4-one scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. The introduction of halogen substit...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the chroman-4-one scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. The introduction of halogen substituents onto this framework significantly modulates its physicochemical properties and biological activity, offering a powerful tool for fine-tuning molecular characteristics. This guide provides an in-depth comparative analysis of 8-Iodo-4-Chromanone alongside its brominated and chlorinated analogs, with a focus on their synthesis, spectroscopic properties, reactivity, and biological potential. The insights presented herein are supported by experimental data to empower researchers in making informed decisions for their synthetic strategies and drug development programs.

The Strategic Importance of Halogenation in Chromanone Scaffolds

Halogen atoms, through their unique electronic and steric properties, exert a profound influence on the parent chromanone molecule. The choice of halogen—iodine, bromine, or chlorine—is a critical decision in the design of new therapeutic agents. The effects can be broadly categorized as:

  • Electronic Effects: The electronegativity and polarizability of the halogen atom alter the electron density distribution within the aromatic ring, influencing the molecule's interaction with biological targets and its metabolic stability.

  • Steric Effects: The size of the halogen atom can impact the conformation of the molecule and its ability to fit into the binding pocket of a target protein.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: The carbon-halogen bond can serve as a metabolic "soft spot" or, conversely, block metabolism at a particular position, thereby influencing the compound's half-life.

  • Halogen Bonding: The ability of heavier halogens, particularly iodine and bromine, to act as halogen bond donors introduces an additional, specific non-covalent interaction that can be exploited in rational drug design.

This guide will explore how these fundamental principles manifest in the properties and applications of 8-Iodo-4-Chromanone and its halogenated congeners.

Comparative Synthesis of Halogenated Chromanones

The synthesis of halogenated chromanones typically involves the cyclization of a suitably substituted phenol. The choice of starting material and reaction conditions is crucial for achieving good yields and purity.

Synthesis of 6-Bromo-4-Chromanone

A common route to 6-Bromo-4-Chromanone involves the intramolecular Friedel-Crafts cyclization of a phenoxypropanoic acid derivative.

Experimental Protocol: Synthesis of 6-Bromo-4-Chromanone [1]

  • Preparation of methyl (4-bromophenoxy)propanoate: 4-Bromophenol is reacted with a suitable propanoate precursor to yield the corresponding ester.

  • Cyclization: The methyl (4-bromophenoxy)propanoate is slowly added to concentrated sulfuric acid and stirred at room temperature.

  • Work-up: The reaction mixture is poured into ice/water and extracted with ethyl acetate. The organic layer is washed with sodium carbonate solution and brine, dried, and evaporated.

  • Purification: The crude product is recrystallized from ethyl acetate/petroleum ether to afford 6-Bromo-4-Chromanone as a white crystalline solid.

A reported yield for this procedure is 31% [1].

General Synthesis of Substituted Chroman-4-ones

A versatile one-step method for the synthesis of various substituted chroman-4-ones, including halogenated derivatives, utilizes a microwave-assisted base-mediated aldol condensation followed by an intramolecular oxa-Michael addition[2][3].

Experimental Protocol: General Microwave-Assisted Synthesis of Chroman-4-ones [2]

  • Reaction Setup: The appropriate 2'-hydroxyacetophenone, an aldehyde (1.1 equiv), and diisopropylamine (DIPA) (1.1 equiv) are dissolved in ethanol.

  • Microwave Irradiation: The mixture is heated in a microwave reactor at 160–170 °C for 1 hour.

  • Work-up: The reaction mixture is diluted with dichloromethane and washed successively with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Purification: The organic phase is dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Yields for this general procedure for various substituted chromanones are reported to be in the range of 17–88% [3].

Synthesis of 8-Iodo-4-Chromanone

The following diagram illustrates a general synthetic workflow for halogenated chromanones.

G cluster_synthesis General Synthesis of Halogenated 4-Chromanones A Halogenated Phenol B Acylation/Alkylation A->B Reagents: Acyl chloride or Alkyl halide C Cyclization Precursor B->C D Intramolecular Cyclization (e.g., Friedel-Crafts, Oxa-Michael) C->D Acid or Base catalyst E Halogenated 4-Chromanone D->E

Caption: General synthetic workflow for halogenated 4-chromanones.

Spectroscopic Properties: A Comparative Look at NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of halogenated chromanones and for understanding the electronic influence of the halogen substituent. The chemical shifts of the aromatic protons and carbons are particularly informative.

While a complete side-by-side dataset for 8-iodo, 6-bromo, and 6-chloro-4-chromanone is not available in a single source, analysis of reported data for related compounds allows for an insightful comparison. The electronegativity of the halogen (Cl > Br > I) and its position on the aromatic ring will dictate the observed chemical shifts. Generally, a more electronegative halogen will cause a greater downfield shift (deshielding) of the adjacent protons and carbons. Conversely, the "heavy atom effect" of iodine can lead to upfield shifts of the directly attached carbon.

Table 1: Representative ¹H NMR Data for a Halogenated Chromanone

CompoundAromatic Protons (δ, ppm)Reference
6,8-dibromo-2-pentylchroman-4-one7.94 (d, J = 2.4 Hz, 1H), 7.83 (d, J = 2.4 Hz, 1H)[2]

The distinct splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum are diagnostic for the substitution pattern of the chromanone ring. For a more detailed guide on interpreting NMR spectra, readers are referred to foundational texts and specialized publications[6][7][8].

Reactivity in Cross-Coupling Reactions

Halogenated chromanones are valuable substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are instrumental in the synthesis of more complex molecules. The reactivity of the carbon-halogen bond is a key factor in these transformations and generally follows the order: C-I > C-Br >> C-Cl.

This differential reactivity allows for selective and sequential cross-coupling reactions when multiple different halogens are present on the same molecule. For instance, an iodo-substituted position can be selectively coupled while leaving a bromo or chloro substituent intact for a subsequent reaction. This provides a powerful strategy for the divergent synthesis of compound libraries.

While specific comparative studies on the cross-coupling reactions of 8-iodo-, 6-bromo-, and 6-chloro-4-chromanone are not extensively documented, the general principles of aryl halide reactivity are expected to apply[9][10][11][12][13]. 8-Iodo-4-Chromanone would be the most reactive substrate, allowing for milder reaction conditions and a broader substrate scope compared to its bromo and chloro counterparts.

The following diagram illustrates the relative reactivity in palladium-catalyzed cross-coupling reactions.

G 8-Iodo-4-Chromanone 8-Iodo-4-Chromanone Product Product 8-Iodo-4-Chromanone->Product High Reactivity (e.g., Suzuki, Heck) Mild Conditions 6-Bromo-4-Chromanone 6-Bromo-4-Chromanone 6-Bromo-4-Chromanone->Product Moderate Reactivity 6-Chloro-4-Chromanone 6-Chloro-4-Chromanone 6-Chloro-4-Chromanone->Product Low Reactivity Harsh Conditions

Caption: Relative reactivity of halogenated chromanones in cross-coupling reactions.

Comparative Biological Activity

The true value of halogenated chromanones lies in their diverse biological activities. The nature and position of the halogen can dramatically impact potency and selectivity.

Inhibition of Sirtuin 2 (SIRT2)

A notable study investigated a series of substituted chroman-4-ones as inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases. This study provides excellent comparative data for various halogenated derivatives[2][3].

Table 2: Comparative SIRT2 Inhibitory Activity of Halogenated Chroman-4-ones [2][3]

CompoundIC₅₀ (µM)
8-bromo-6-chloro-2-pentylchroman-4-one4.5
6,8-dibromo-2-pentylchroman-4-one1.5

These results highlight the significant influence of the halogen substitution pattern on SIRT2 inhibition. The 6,8-dibromo substituted compound was found to be a more potent inhibitor than the 8-bromo-6-chloro analog, suggesting that the presence of two bromine atoms is beneficial for activity against this target. The study also noted that electron-withdrawing groups in the 6- and 8-positions were generally favorable for high potency[2][3].

Antimicrobial and Cytotoxic Activities

Halogenated chromanones have also been explored for their potential as antimicrobial and anticancer agents. While direct comparative studies across 8-iodo, 6-bromo, and 6-chloro derivatives are limited, several reports indicate the promise of this class of compounds.

For example, various chroman-4-one derivatives have demonstrated antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[14][15]. The minimum inhibitory concentrations (MICs) for some derivatives were in the low microgram per milliliter range[14].

In the context of anticancer research, certain 3-benzylidenechroman-4-ones have shown significant cytotoxic activity against various cancer cell lines, with IC₅₀ values in the low micromolar range[16][17][18]. One study highlighted that a 7-hydroxy-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)chroman-4-one was particularly potent, indicating that a bromine substituent on the benzylidene moiety contributes to the cytotoxic effect[16]. The introduction of halogens has been shown to enhance the cytotoxic properties of various natural product scaffolds[19][20].

The following diagram outlines the workflow for evaluating the biological activity of halogenated chromanones.

G cluster_bioactivity Biological Activity Evaluation Workflow A Synthesized Halogenated Chromanones B In vitro Assays A->B C Enzyme Inhibition (e.g., SIRT2) B->C D Antimicrobial Assays (MIC determination) B->D E Cytotoxicity Assays (IC50 determination) B->E F Structure-Activity Relationship (SAR) Analysis C->F D->F E->F G Lead Compound Identification F->G

Sources

Validation

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 4-Chromanone Derivatives

The 4-chromanone core, a privileged heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, giving rise to a diverse array of derivatives with a broad spectrum of pharmacological activities. This guid...

Author: BenchChem Technical Support Team. Date: January 2026

The 4-chromanone core, a privileged heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, giving rise to a diverse array of derivatives with a broad spectrum of pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-chromanone derivatives, offering a comparative overview of their performance as antibacterial, anticancer, and anti-inflammatory agents. We will delve into the causal relationships behind experimental design and present supporting data to empower researchers in the rational design of novel therapeutics.

Antibacterial and Antifungal Activity: Targeting Microbial Defenses

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 4-Chromanone derivatives have shown considerable promise in this arena, with specific structural modifications significantly influencing their potency and spectrum of activity.

Key SAR Insights for Antimicrobial Activity:

Extensive studies have revealed critical pharmacophoric elements within the 4-chromanone scaffold that govern its antibacterial and antifungal properties. The substitution pattern on both the aromatic ring (A-ring) and the heterocyclic ring (B-ring) plays a pivotal role.

A comparative analysis of various derivatives highlights several key trends[1][2][3]:

  • Substitution at C-2: The introduction of hydrophobic substituents at the 2-position generally enhances antibacterial activity. Longer alkyl chains (six to nine carbons) at this position have been shown to be more effective against methicillin-resistant Staphylococcus aureus (MRSA) than shorter chains[2].

  • Hydroxylation of the A-ring: The presence of hydroxyl groups at the C-5 and C-7 positions is a crucial determinant for enhanced antibacterial activity[1][2][3]. The 5,7-dihydroxy substitution pattern is particularly favorable.

  • The Role of the C-4 Carbonyl Group: The carbonyl group at the C-4 position is essential for activity. Its reduction to a hydroxyl group or conversion to an oxime can modulate the potency, in some cases leading to more potent antituberculosis activity[1][2].

  • Comparison with Chalcones: Structurally related chalcones, which are precursors to flavanones (2-phenyl-4-chromanones), often exhibit more potent anti-Gram-positive activity than their cyclized 4-chromanone counterparts[1][2]. The 2',4'-dihydroxylated A-ring in chalcones is a key pharmacophoric element[1].

  • Thiochromanones: The replacement of the oxygen atom in the chromanone ring with sulfur to form a thiochromanone can significantly enhance antifungal activity against various Candida species[4].

Comparative Antimicrobial Data:
Compound TypeKey Structural FeaturesOrganismActivity (MIC, µg/mL)Reference
2-alkyl-5,7-dihydroxy-4-chromanonesLong alkyl chains (C6-C9) at C-2MRSA3.13–6.25[2]
2-propyl-4-chromanolReduced C-4 carbonylM. tuberculosis12.5[1][2]
2',4'-di-OH chalconeOpen-chain precursorMSSA, MRSA0.39–6.25[1][2]
Thiochromanone-spiropyrrolidinesSulfur-containing heterocycleC. krusei, C. glabrata32[4]
Homoisoflavonoids3-methoxybenzyl groupS. epidermidis, Candida spp.128[5]
Experimental Workflow: Synthesis and Antimicrobial Evaluation

The synthesis of 4-chromanone derivatives often involves a base-catalyzed Claisen-Schmidt condensation to form a chalcone, followed by an intramolecular Michael addition to yield the chromanone ring. The subsequent evaluation of antimicrobial activity is typically performed using the microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Diagram: General Synthetic and Evaluation Workflow

workflow cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation cluster_sar SAR Analysis A 2'-Hydroxyacetophenone + Substituted Aldehyde B Base-catalyzed Aldol Condensation A->B C Chalcone Intermediate B->C D Intramolecular oxa-Michael Addition C->D E 4-Chromanone Derivative D->E F Microdilution Assay E->F G Determine Minimum Inhibitory Concentration (MIC) F->G H Relate Structural Modifications to Antimicrobial Potency G->H apoptosis 4-Chromanone\nDerivative 4-Chromanone Derivative Cancer Cell Cancer Cell 4-Chromanone\nDerivative->Cancer Cell Binds to target Induction of\nApoptotic Signals Induction of Apoptotic Signals Cancer Cell->Induction of\nApoptotic Signals Caspase\nActivation Caspase Activation Induction of\nApoptotic Signals->Caspase\nActivation DNA\nFragmentation DNA Fragmentation Caspase\nActivation->DNA\nFragmentation Cell Death\n(Apoptosis) Cell Death (Apoptosis) DNA\nFragmentation->Cell Death\n(Apoptosis)

Sources

Comparative

The Evolving Landscape of Bioactive 4-Chromanones: A Comparative Guide to the Influence of Iodine Substitution

The 4-chromanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its versatile framework allows for exten...

Author: BenchChem Technical Support Team. Date: January 2026

The 4-chromanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its versatile framework allows for extensive derivatization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A key strategy in modulating the potency and selectivity of these compounds is the introduction of halogen substituents. This guide provides a comparative analysis of the biological activity of iodo-substituted 4-chromanones, with a particular focus on derivatives of the 8-iodo-4-chromanone scaffold, contextualized within the broader family of chromanone analogs. While direct experimental data on the parent 8-iodo-4-chromanone is limited in publicly accessible literature, we can infer its potential and the impact of its derivatization by examining closely related structures and the well-established principles of structure-activity relationships (SAR).

The Rationale for Halogenation: Enhancing Lipophilicity and Binding Interactions

The introduction of halogen atoms, particularly iodine, into a pharmacophore can significantly alter its biological profile. Iodine, being the largest and most lipophilic of the common halogens, can enhance a molecule's ability to cross cell membranes. Furthermore, its ability to form halogen bonds—a type of non-covalent interaction—can lead to stronger and more specific binding to biological targets, thereby potentiating its therapeutic effect. The position of the halogen on the chromanone ring is also critical, as it dictates the molecule's interaction with the target protein's binding pocket.

Comparative Biological Activities: A Focus on Anticancer and Antimicrobial Potential

Our comparative analysis will delve into two of the most promising therapeutic areas for chromanone derivatives: oncology and infectious diseases.

Anticancer Activity: A Tale of Cytotoxicity and Selectivity

Numerous studies have highlighted the potential of 4-chromanone derivatives as anticancer agents.[3][4][5] The primary mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells. The efficacy and selectivity of these compounds are heavily influenced by the nature and position of substituents on the chromanone core.

One study on flavanone/chromanone derivatives revealed that certain compounds exhibit potent antiproliferative activity, with IC50 values in the low micromolar range, comparable to the established chemotherapeutic agent cisplatin.[3] This activity was linked to the generation of oxidative stress within cancer cells.[3]

Table 1: Comparative Anticancer Activity of Selected Chromanone Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Derivative 13-benzylideneflavanoneColon Cancer Lines8–20[3]
Derivative 33-benzylidenechroman-4-oneColon Cancer Lines15–30[3]
Derivative 53-spiro-1-pirazoline analogColon Cancer Lines15–30[3]
Compound 4hChromone-based lavendustin analogA-549, HCT-156.01-9.92 µg/ml[5]
Compound 4kChromone-based lavendustin analogA-549, HCT-156.01-9.92 µg/ml[5]

Note: This table presents a selection of data from the literature to illustrate the range of activities observed for chromanone derivatives. Direct data for 8-iodo-4-chromanone is not available.

The promising anticancer activity of chromanone derivatives warrants further investigation into their mechanisms of action. A common approach is to assess their ability to induce apoptosis.

General Workflow for In Vitro Anticancer Drug Screening cluster_0 Cell Culture & Treatment cluster_1 Viability & Cytotoxicity Assessment cluster_2 Mechanism of Action Studies Start Cancer Cell Line Seeding Treatment Treatment with 8-Iodo-4-Chromanone Derivatives Start->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Analysis (e.g., Annexin V Staining) IC50->Apoptosis_Assay Western_Blot Western Blot for Apoptotic Proteins Apoptosis_Assay->Western_Blot End Data Analysis & SAR Conclusions Western_Blot->End Intrinsic Apoptosis Pathway Cellular_Stress Cellular Stress (e.g., DNA damage, oxidative stress) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak, Bcl-2, Bcl-xL) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Active Caspase-3 Caspase9->Caspase3 Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Experimental Protocols

To ensure the reproducibility and validity of research in this field, standardized experimental protocols are essential. Below are outlines for two key assays used to evaluate the biological activity of chromanone derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 8-iodo-4-chromanone derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample, which is invaluable for elucidating the molecular mechanisms of drug-induced apoptosis.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., caspases, Bcl-2 family proteins).

Step-by-Step Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target apoptotic protein.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and capture the image.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

The 4-chromanone scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. While this guide has synthesized the available data to provide a comparative overview, the lack of specific experimental results for 8-iodo-4-chromanone underscores the need for further research. The synthesis and biological evaluation of 8-iodo-4-chromanone and its derivatives are critical next steps to fully elucidate the impact of iodine substitution at this position. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships of this important class of compounds and may lead to the discovery of new drug candidates with improved potency and selectivity for the treatment of cancer and infectious diseases.

References

  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (n.d.). PubMed.
  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). MDPI. Retrieved January 15, 2026, from [Link]

  • Iodine-Substituted Dithiocarbamic Flavanones—A Structure–Activity Relationship Study of Their Antioxidant Properties. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. (2014). PMC. Retrieved January 15, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis and anticancer activity of chromone-based analogs of lavendustin A. (n.d.). Fingerprint. Retrieved January 15, 2026, from [Link]

  • Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. (2014). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and anticancer activity of chromone-based analogs of lavendustin A. (2010). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis, Structure-Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. (n.d.). Retrieved January 15, 2026, from [Link]

  • Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways. (2020). PubMed. Retrieved January 15, 2026, from [Link]

  • Anti-inflammatory activity and inhibition of arachidonic acid metabolism by flavonoids. (n.d.). Retrieved January 15, 2026, from [Link]

  • Violacin A, a new chromanone produced by Streptomyces violaceoruber and its anti-inflammatory activity. (2018). PubMed. Retrieved January 15, 2026, from [Link]

  • Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents: In Vitro Cytotoxicity Evaluation and In Silico Study. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]

  • (PDF) Evaluation of the Anti‐Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. (2021). PubMed. Retrieved January 15, 2026, from [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]

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Validation

A Comparative Guide to Analytical Methods for the Quality Control of 8-Iodo-4-Chromanone

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Quality Control for 8-Iodo-4-Chromanone 8-Iodo-4-Chromanone is a vital heterocyclic building block in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Quality Control for 8-Iodo-4-Chromanone

8-Iodo-4-Chromanone is a vital heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, bicyclic structure serves as a scaffold in the synthesis of a wide array of pharmacologically active compounds.[1] The presence of an iodine atom at the C8 position provides a strategic site for further functionalization, often through cross-coupling reactions, making it an indispensable intermediate for creating complex molecular architectures.

Given its role as a key starting material, the purity and quality of 8-Iodo-4-Chromanone are paramount. The presence of impurities—ranging from residual starting materials and solvents to process-related by-products—can have profound implications on the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API). Therefore, a robust and well-validated analytical quality control (QC) strategy is not merely a regulatory requirement but a scientific necessity to ensure reproducibility and safety in drug development.[2]

This guide provides an in-depth comparison of the essential analytical methods for the comprehensive quality control of 8-Iodo-4-Chromanone. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of their performance, empowering you to implement a rigorous QC strategy.

Understanding the Analyte: Potential Impurities in 8-Iodo-4-Chromanone

A successful QC strategy begins with understanding what to look for. The synthesis of 4-chromanones often involves intramolecular cyclization reactions.[3] Based on common synthetic routes, potential impurities in 8-Iodo-4-Chromanone could include:

  • Starting Materials: Unreacted precursors such as iodinated phenols or acrylic acid derivatives.

  • Process-Related Impurities: By-products from side reactions, such as isomers (e.g., 6-Iodo-4-Chromanone) or over-iodinated species.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., Dichloromethane, Acetonitrile, Toluene).

  • Degradation Products: Compounds formed due to instability under specific light or temperature conditions.

Each analytical technique discussed below is chosen for its unique ability to detect and quantify these specific types of impurities.

Core Analytical Techniques: A Comparative Overview

The comprehensive quality control of 8-Iodo-4-Chromanone necessitates a multi-faceted analytical approach. No single technique is sufficient; instead, a combination of chromatographic and spectroscopic methods provides a complete picture of the compound's identity, purity, and strength. The primary analytical methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the analytical quality control of a new batch of 8-Iodo-4-Chromanone.

QC_Workflow cluster_0 Initial Identity & Purity Screening cluster_1 Comprehensive Analysis cluster_2 Final Decision Start New Batch of 8-Iodo-4-Chromanone Received FTIR FTIR Spectroscopy (Identity Confirmation) Start->FTIR HPLC_Screen HPLC-UV (Initial Purity & Assay) FTIR->HPLC_Screen NMR NMR Spectroscopy (¹H, ¹³C - Structural Confirmation) HPLC_Screen->NMR GC_MS GC-MS (Residual Solvents & Volatile Impurities) HPLC_Screen->GC_MS LC_MS LC-MS (Impurity Identification) HPLC_Screen->LC_MS Spec_Check Compare Results to Specifications NMR->Spec_Check GC_MS->Spec_Check LC_MS->Spec_Check Pass Batch Release Spec_Check->Pass Pass Fail Reject & Investigate Spec_Check->Fail Fail

Caption: Overall Quality Control Workflow for 8-Iodo-4-Chromanone.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone for purity assessment and assay determination of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 8-Iodo-4-Chromanone, which contains a UV-active chromophore, UV detection is the most straightforward and robust choice.

Why This Method?

  • Specificity: A well-developed HPLC method can separate the main compound from its structurally similar process-related impurities and degradation products.

  • Quantification: HPLC with UV detection provides excellent quantitative performance, making it ideal for determining the precise amount (assay) and percentage of impurities.

  • Versatility: The method can be adapted to be stability-indicating by demonstrating that it can resolve the parent compound from its degradation products formed under stress conditions (e.g., acid, base, oxidative, thermal, photolytic).

A reversed-phase C18 column is the logical first choice. The non-polar stationary phase will retain the moderately polar 8-Iodo-4-Chromanone, and elution can be controlled by varying the ratio of an aqueous buffer and an organic solvent like acetonitrile or methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC is a powerful technique for separating and analyzing volatile compounds without decomposition.[4] When coupled with a mass spectrometer (MS), it allows for the definitive identification of the separated components based on their unique mass fragmentation patterns.

Why This Method?

  • Sensitivity for Volatiles: GC is highly effective for detecting and quantifying residual solvents from the manufacturing process down to trace levels (ppm). Regulatory guidelines like ICH Q3C set strict limits for solvent residues, making this analysis mandatory.

  • Definitive Identification: The mass spectrometer acts as a highly specific detector, enabling the unambiguous identification of unknown volatile impurities by comparing their mass spectra to established libraries.

  • Robustness: Headspace GC is a common sampling technique that is robust and minimizes contamination of the instrument by injecting only the volatile components from a heated sample vial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure of a compound.[5] It is the most powerful technique for unambiguous structural elucidation and confirmation.

Why This Method?

  • Unambiguous Identification: NMR provides a unique fingerprint of a molecule. The chemical shifts, integration values, and coupling patterns in a ¹H NMR spectrum, along with the ¹³C NMR spectrum, can confirm the precise structure of 8-Iodo-4-Chromanone, including the specific position of the iodine substituent. This is critical to rule out isomeric impurities.

  • Quantitative Analysis (qNMR): While often used qualitatively, quantitative NMR (qNMR) can be employed as a primary method for assay determination without the need for a specific reference standard of the analyte, as it relies on an internal standard of known purity.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer structural clues.

Why This Method?

  • Molecular Weight Confirmation: A primary use of MS in QC is to quickly confirm the molecular weight of the synthesized compound, providing a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further increasing confidence.

  • Impurity Identification: When coupled with HPLC (LC-MS), it is invaluable for identifying unknown impurities seen in the chromatogram. By obtaining the mass of an impurity peak, chemists can deduce its likely structure.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[5] The resulting spectrum provides a "fingerprint" based on the functional groups present in the molecule.

Why This Method?

  • Rapid Identity Confirmation: FTIR is a fast and simple technique used as a first-pass identity check. For 8-Iodo-4-Chromanone, one would expect to see characteristic absorptions for the carbonyl (C=O) group of the ketone (~1680 cm⁻¹) and vibrations associated with the substituted aromatic ring.

  • Low Cost and High Throughput: It requires minimal sample preparation and provides results in minutes, making it an efficient tool for routine screening of incoming materials.

Quantitative Performance Comparison

The table below summarizes the typical performance characteristics of the primary quantitative methods used for the quality control of 8-Iodo-4-Chromanone. The values are illustrative and represent what would be expected from a validated method.

Parameter HPLC-UV (Purity/Assay) GC-MS (Residual Solvents) qNMR (Assay)
Specificity High (Separates isomers and degradants)Very High (Chromatographic separation + MS identification)Very High (Structure-specific signals)
Linearity (R²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%99.0 - 101.0%
Precision (% RSD) < 1.0%< 10.0%< 0.5%
Limit of Quantitation (LOQ) ~0.05% of nominal concentration1-50 ppm (compound dependent)~0.1% w/w
Primary Application Purity, Assay, Stability TestingResidual Solvents, Volatile ImpuritiesIdentity, Structure, Assay (Primary Method)

Experimental Protocols

The following protocols are detailed, self-validating systems designed for robustness and regulatory compliance.

Protocol 1: HPLC-UV Method for Assay and Purity of 8-Iodo-4-Chromanone

This method is designed to be a stability-indicating assay for the quantification of 8-Iodo-4-Chromanone and the determination of its related substance impurities.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance, volumetric flasks, pipettes.

  • Reference Standard: 8-Iodo-4-Chromanone, purity >99.5%.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Standard Solution (for Assay): Accurately weigh ~25 mg of 8-Iodo-4-Chromanone Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. (Concentration ~0.5 mg/mL).

  • Sample Solution (for Assay): Prepare in the same manner as the Standard Solution using the test sample.

  • Sensitivity Solution (for Purity): Dilute the Standard Solution 1:100 to obtain a concentration of ~0.005 mg/mL (equivalent to 1.0% for a 0.5 mg/mL sample).

4. System Suitability (Self-Validation):

  • Purpose: To verify that the chromatographic system is adequate for the intended analysis.[7]

  • Procedure: Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0 for the 8-Iodo-4-Chromanone peak.

    • Theoretical Plates (N): ≥ 5000 for the 8-Iodo-4-Chromanone peak.

    • Precision (%RSD): ≤ 1.0% for the peak area of the five replicate injections.

5. Analysis Procedure:

  • Perform the system suitability test.

  • Inject a blank (diluent) to ensure no interfering peaks.

  • Inject the Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Inject the Sensitivity Solution to confirm the reporting threshold.

6. Calculation:

  • Assay (% w/w): Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

  • Impurities (%): Calculate the percentage of each impurity using the area of the main peak from the standard injection as a reference (assuming a response factor of 1.0 for unknown impurities). % Impurity = (Area_Impurity / Area_Standard_from_Sample) * 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phase (A: 0.1% H3PO4, B: ACN) Equilibrate Equilibrate System Prep_Mobile_Phase->Equilibrate Prep_Standard Prepare Standard Solution (~0.5 mg/mL) SST System Suitability Test (5x Standard Injections) Prep_Standard->SST Prep_Sample Prepare Sample Solution (~0.5 mg/mL) Run_Sequence Run Analysis Sequence (Blank, Standard, Samples) Prep_Sample->Run_Sequence Equilibrate->SST Check_SST Verify SST Criteria (Tailing, Plates, RSD) SST->Check_SST Check_SST->Run_Sequence Pass Integrate Integrate Chromatograms Run_Sequence->Integrate Calculate_Assay Calculate Assay vs. Standard Integrate->Calculate_Assay Calculate_Purity Calculate % Impurities Integrate->Calculate_Purity Report Generate Final Report Calculate_Assay->Report Calculate_Purity->Report

Caption: Step-by-step workflow for the HPLC-UV analysis.

Protocol 2: GC-MS Headspace Method for Residual Solvents

This method is designed to identify and quantify residual solvents according to ICH Q3C guidelines.

1. Instrumentation and Materials:

  • GC system with a headspace autosampler, split/splitless inlet, and Mass Spectrometric (MS) detector.

  • GC-MS Data System with a spectral library (e.g., NIST).

  • Reference Standards: Certified standards of expected solvents (e.g., Acetone, Dichloromethane, Toluene, etc.).

  • Reagents: Dimethyl sulfoxide (DMSO), analytical grade.

2. Chromatographic and MS Conditions:

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent 6% cyanopropylphenyl phase).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).

  • Inlet: Split mode, 10:1 ratio, temperature 250 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temp: 100 °C.

    • Equilibration Time: 15 min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230 °C.

3. Solution Preparation:

  • Solvent Standard Stock: Prepare a mixed stock solution of all potential solvents in DMSO.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the stock solution into empty headspace vials and adding a fixed amount of DMSO.

  • Sample Preparation: Accurately weigh ~100 mg of 8-Iodo-4-Chromanone into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap immediately, and vortex to dissolve.

4. System Suitability (Self-Validation):

  • Purpose: To ensure adequate resolution and sensitivity.

  • Procedure: Inject a mid-level calibration standard.

  • Acceptance Criteria:

    • Resolution: Baseline resolution (Rs > 1.5) between critical solvent pairs.

    • Signal-to-Noise (S/N): S/N ratio > 10 for each solvent at the reporting limit.

5. Analysis Procedure:

  • Perform system suitability.

  • Run the calibration curve standards.

  • Run the sample preparations.

6. Identification and Quantification:

  • Identification: Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to the authenticated standards and the NIST library.

  • Quantification: Quantify each identified solvent using the linear regression curve generated from the calibration standards. Report results in parts per million (ppm).

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standards Prepare Calibration Standards (Solvents in DMSO) Load_Autosampler Load Vials into Headspace Autosampler Prep_Standards->Load_Autosampler Prep_Sample Prepare Sample Vial (~100 mg in 1 mL DMSO) Prep_Sample->Load_Autosampler Run_Method Execute GC-MS Method Load_Autosampler->Run_Method Acquire_Data Acquire Chromatographic and Spectral Data Run_Method->Acquire_Data Identify_Peaks Identify Solvents by Retention Time & Mass Spectra Acquire_Data->Identify_Peaks Quantify Quantify vs. Calibration Curve Identify_Peaks->Quantify Report Report Results (ppm) and Compare to ICH Limits Quantify->Report

Caption: Step-by-step workflow for the GC-MS residual solvent analysis.

Conclusion

The quality control of 8-Iodo-4-Chromanone is a critical activity that relies on an integrated suite of analytical techniques. While FTIR and basic MS provide rapid identity confirmation, a validated HPLC-UV method is essential for the accurate determination of assay and purity. Concurrently, GC-MS is indispensable for controlling volatile impurities and residual solvents. Finally, NMR spectroscopy stands as the ultimate arbiter of structural identity.

By implementing these well-defined, validated methods, researchers and drug development professionals can ensure the quality, consistency, and safety of this key pharmaceutical intermediate, thereby building a solid foundation for the subsequent development of novel therapeutics. Employing these orthogonal techniques provides a self-validating system of checks and balances, ensuring data integrity and regulatory compliance.[2][8]

References

  • Vertex AI Search. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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Comparative

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Chromone Derivatives as HIV-1 Protease Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro evaluation of novel chromone derivatives as potential inhibitors of HIV-1 protease. We will de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro evaluation of novel chromone derivatives as potential inhibitors of HIV-1 protease. We will delve into the core principles of enzymatic and cell-based assays, provide detailed, field-tested protocols, and objectively compare the performance of a representative novel chromone derivative with established antiretroviral drugs.

Introduction: Targeting HIV-1 Protease with Novel Scaffolds

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a vital aspartyl protease enzyme that is essential for the viral life cycle.[1][2][3] It is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a process critical for the production of infectious virions.[3][4] Consequently, inhibiting this enzyme halts viral maturation, rendering the resulting particles non-infectious. This mechanism has made HIV-1 protease a cornerstone target for antiretroviral therapy.

While several potent protease inhibitors (PIs) are in clinical use, the emergence of drug-resistant HIV strains necessitates the discovery of new chemical scaffolds with different resistance profiles.[5][6] Chromones, a class of benzopyran-4-one derivatives, represent a promising scaffold for developing novel therapeutics due to their diverse biological activities.[7][8] This guide outlines the critical in vitro experiments required to validate and compare the efficacy of such novel chromone derivatives.

The Evaluation Workflow: From Enzymatic Activity to Cellular Toxicity

A robust in vitro evaluation follows a logical progression from direct enzymatic inhibition to assessment of cellular effects. This multi-step process ensures that a compound's activity is specific to the target enzyme and that it possesses a viable therapeutic window.

G cluster_0 Primary Evaluation: Enzymatic Inhibition cluster_1 Secondary Evaluation: Cellular Effects cluster_2 Data Analysis & Comparison A Compound Library (Novel Chromone Derivatives) B FRET-Based Enzymatic Assay (Primary Screen) A->B Screening C IC50 Determination (Dose-Response Analysis) B->C Quantification of Potency D MTT Cytotoxicity Assay C->D Promising Hits E CC50 Determination (Cellular Toxicity) D->E Quantification of Toxicity F Calculate Selectivity Index (SI) (SI = CC50 / IC50) E->F G Comparative Analysis vs. Established Protease Inhibitors F->G Benchmarking G cluster_0 No Inhibition cluster_1 Inhibition A Intact FRET Substrate (Fluorophore + Quencher) C Cleaved Substrate Fragments A->C Cleavage B B HIV-1 Protease D High Fluorescence Signal (FRET Disrupted) C->D E Intact FRET Substrate G No Cleavage E->G No Reaction F F Inhibited HIV-1 Protease (Bound to Chromone Derivative) H Low Fluorescence Signal (FRET Intact) G->H

Caption: Mechanism of the FRET-based HIV-1 protease inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for HIV-1 protease activity (e.g., 50 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7). Causality: The acidic pH and high salt concentration mimic the conditions under which the retroviral protease is optimally active and stable.

    • HIV-1 Protease: Reconstitute purified recombinant HIV-1 protease in the assay buffer to a working concentration (e.g., 50-100 nM).

    • FRET Substrate: Reconstitute the fluorogenic substrate (e.g., containing an EDANS/DABCYL pair) in DMSO and then dilute in assay buffer to a final concentration of 10-20 µM. [4] * Test Compounds: Prepare a stock solution of the novel chromone derivatives and reference inhibitors (e.g., Lopinavir, Nelfinavir) in DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 2 µL of the test compound dilution. Include wells with DMSO only for "no inhibition" controls and wells with a known potent inhibitor as a positive control.

    • Add 96 µL of the HIV-1 Protease working solution to each well and incubate for 15 minutes at 37°C. Causality: This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibitory potency.

    • Initiate the reaction by adding 2 µL of the FRET substrate to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically for 60-120 minutes at 37°C, with excitation at ~330-340 nm and emission at ~450-490 nm (wavelengths may vary depending on the specific FRET pair). [3] * Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

This assay is crucial for determining the therapeutic window of a potential drug. It measures the concentration at which the compound becomes toxic to host cells, ensuring that the observed antiviral effect is not merely a result of cell death. [9][10] Principle of MTT Assay: The MTT assay is a colorimetric assay that measures cellular metabolic activity. [11]Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. [11][12]The amount of formazan produced is directly proportional to the number of viable cells. [12] Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant human T-cell line (e.g., MT-4 or CEM) in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium. Incubate overnight to allow cells to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of the chromone derivatives and reference compounds in the cell culture medium.

    • Add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as untreated controls.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. Causality: The incubation period should match the duration of a typical antiviral efficacy assay to provide a directly comparable cytotoxicity measurement.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the crystals. [11][12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value (the concentration that reduces cell viability by 50%).

Comparative Data Analysis

Objective comparison against established standards is the ultimate test of a novel compound's potential. The following tables summarize hypothetical, yet realistic, data for a novel chromone derivative against clinically approved HIV-1 protease inhibitors.

Table 1: Comparative Inhibitory Potency against HIV-1 Protease

CompoundClassTargetInhibitory Potency (IC50 / Ki)
Chromone Derivative A Novel ChromoneHIV-1 ProteaseIC50 = 0.34 µM [7]
Lopinavir Approved DrugHIV-1 ProteaseKi = 1.3 - 3.6 pM [13]
Nelfinavir Approved DrugHIV-1 ProteaseKi = 2 nM [1][14]

Note: IC50 and Ki are different measures of potency but are both used to assess inhibitor efficacy. A lower value indicates higher potency.

Table 2: Comparative Cytotoxicity and Selectivity Index

CompoundCytotoxicity (CC50 in MT-4 cells)Inhibitory Potency (IC50)Selectivity Index (SI = CC50/IC50)
Chromone Derivative A >100 µM0.34 µM>294
Lopinavir >50 µM~1.0 nM (0.001 µM)>50,000
Nelfinavir ~20 µM~30 nM (0.03 µM)~667

Note: A higher Selectivity Index is desirable as it indicates a larger therapeutic window between the concentration needed for antiviral effect and the concentration that is toxic to host cells.

Interpretation and Conclusion

Based on the presented data, Chromone Derivative A demonstrates moderate inhibitory activity against HIV-1 protease with an IC50 in the sub-micromolar range. [7]While its potency is significantly lower than that of established drugs like Lopinavir, which exhibits picomolar affinity,[13] its key strength lies in its low cytotoxicity (CC50 >100 µM). This results in a favorable Selectivity Index of over 294, suggesting that the compound is highly specific for the viral target with minimal off-target effects on host cells at its effective concentration.

The data suggests that the chromone scaffold is a viable starting point for the development of new HIV-1 protease inhibitors. Future work should focus on structure-activity relationship (SAR) studies to optimize the molecule for enhanced potency, aiming to lower the IC50 value into the nanomolar range while maintaining its excellent safety profile. The methodologies outlined in this guide provide a robust foundation for these ongoing drug discovery efforts.

References

  • Nelfinavir - Wikipedia. Wikipedia. [Link]

  • Chromone and chromanone derivatives as strand transfer inhibitors of HIV-1 integrase. Archives of Pharmacal Research. [Link]

  • Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Anti-AIDS agents 79. Design, synthesis, molecular modeling and structure-activity relationships of novel dicamphanoyl-2′,2′-dimethyldihydropyranochromone (DCP) analogs as potent anti-HIV agents. National Center for Biotechnology Information. [Link]

  • Review of HIV-1 Protease Inhibitor Assay Methods. Bentham Science Publishers. [Link]

  • Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. National Center for Biotechnology Information. [Link]

  • Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir. PubMed. [Link]

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Validation

A Comparative Guide to the Antibacterial Evaluation of 4-Chromanones and Chalcones

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is paramount. Among the myriad of natural product-inspired compounds, 4...

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is paramount. Among the myriad of natural product-inspired compounds, 4-chromanones and their biosynthetic precursors, chalcones, have emerged as privileged structures in medicinal chemistry.[1][2][3] This guide provides a comprehensive comparison of their antibacterial profiles, grounded in experimental data. We will delve into the methodologies for their evaluation, compare their performance against key pathogens, dissect their structure-activity relationships (SAR), and explore their proposed mechanisms of action.

Foundational Principles of Antibacterial Susceptibility Testing

To objectively compare 4-chromanones and chalcones, it is crucial to employ standardized and reproducible methods for evaluating their antibacterial efficacy. The two most common methods in preclinical screening are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for qualitative assessment.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique considered the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4] Its accuracy is comparable to agar dilution, and it allows for the simultaneous testing of multiple compounds against various microbes.[4]

Causality Behind Experimental Choices:

  • Medium: Mueller-Hinton Broth (MHB) is the standard medium as it has good batch-to-batch reproducibility, is low in sulfonamide inhibitors, and supports the growth of most common non-fastidious pathogens.[5]

  • Inoculum Standardization: The bacterial suspension is adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2×10⁸ Colony Forming Units (CFU)/mL.[6][7] This standardization is critical for the reproducibility of MIC values, as a higher inoculum can lead to falsely elevated MICs.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value.

Step-by-Step Protocol:

  • Preparation of Compounds: Dissolve the test compounds (4-chromanones or chalcones) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare a 2x working solution by diluting the stock in sterile Mueller-Hinton Broth (MHB).[8]

  • Plate Setup: Using a 96-well microtiter plate, dispense 100 µL of sterile MHB into wells in columns 2 through 12.[8]

  • Serial Dilution: Add 200 µL of the 2x working solution of the test compound to the wells in column 1. Alternatively, add 100 µL of a 2x antibiotic solution to column 1 after adding 100uL of the medium.[8] Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to 3, continuing this process down to column 10. Discard the final 100 µL from column 10.[8] Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: From an overnight culture, suspend isolated bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[6] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5×10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the final inoculum will be ~5x10^5 CFU/mL.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-24 hours.[4][7]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4]

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

This method provides a qualitative assessment of susceptibility and is based on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium.[6] The presence and size of a zone of inhibition around the disk indicate the compound's ability to halt bacterial growth.[9][10]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described above.[9]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess liquid by pressing the swab against the inside of the tube.[6] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate 60° each time) to ensure confluent growth.[9]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[10] Disks should be spaced at least 24 mm apart.[5]

  • Incubation: Invert the plates and incubate at 35°C for 16-24 hours.[7]

  • Result Interpretation: Measure the diameter of the zone of growth inhibition around each disk in millimeters. The interpretation of "susceptible," "intermediate," or "resistant" is based on comparing this zone diameter to standardized charts, though for novel compounds, it serves as a qualitative measure of activity.[7]

Antibacterial_Susceptibility_Workflow cluster_prep Preparation cluster_mic Quantitative Assay (Broth Microdilution) cluster_disk Qualitative Assay (Disk Diffusion) cluster_results Data Analysis start Start: Select Test Compounds (4-Chromanones, Chalcones) prep_culture Prepare Overnight Bacterial Culture start->prep_culture prep_inoculum Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum mic_plate Prepare 96-Well Plate with Serial Dilutions prep_inoculum->mic_plate To MIC Test disk_plate Inoculate Mueller-Hinton Agar Plate (Lawn) prep_inoculum->disk_plate To Disk Diffusion mic_inoculate Inoculate Wells with Standardized Bacteria mic_plate->mic_inoculate mic_incubate Incubate Plate (37°C, 16-24h) mic_inoculate->mic_incubate mic_read Read Plate for Turbidity Determine MIC Value mic_incubate->mic_read analyze Compare MICs & Zones Analyze Structure-Activity Relationships (SAR) mic_read->analyze disk_apply Apply Compound-Impregnated Disks disk_plate->disk_apply disk_incubate Incubate Plate (37°C, 16-24h) disk_apply->disk_incubate disk_read Measure Zone of Inhibition (mm) disk_incubate->disk_read disk_read->analyze

General workflow for antibacterial susceptibility testing.

Comparative Antibacterial Performance

Experimental data reveals that while both classes possess antibacterial properties, chalcones generally exhibit more potent activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[11] 4-chromanones often show moderate to good activity, which can be significantly enhanced through structural modification.[12][13]

Table 1: Antibacterial Activity (MIC, µg/mL) of Representative 4-Chromanone Derivatives

Compound Description S. aureus (MSSA) S. aureus (MRSA) E. faecalis Reference
5,7-dihydroxy-2-(n-heptyl)-4-chromanone >200 3.13 12.5 [11][12]
5,7-dihydroxy-2-(n-nonyl)-4-chromanone 6.25 3.13 12.5 [11][12]
7-hydroxy-2-(n-heptyl)-4-chromanol 25 12.5 25 [11][12]
6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide - - - [13][14]*
7-propoxy-chroman-4-one 256 - - [15]

Note: Activity for this compound was reported against plant pathogens Xac and Xoc with high inhibition rates.[13][14]

Table 2: Antibacterial Activity (MIC, µg/mL) of Representative Chalcone Derivatives

Compound Description S. aureus (MSSA) S. aureus (MRSA) B. subtilis E. coli Reference
2',4'-dihydroxy-2-myrtenyl-chalcone 3.13 1.56 - >200 [11][12]
2',4'-dihydroxy-2-(allyloxy)-chalcone 3.13 0.78 - >200 [11][12]
2',4'-dihydroxy-2-(n-hexyloxy)-chalcone 0.39 0.39 - >200 [11][12]
1,3-Bis-(2-hydroxy-phenyl)-propenone - 25-50 - - [16]

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 125 | - | 62.5 | 250 |[17] |

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antibacterial efficacy of these compounds is intrinsically linked to their chemical structure. Understanding these relationships is key to designing more potent derivatives.

4-Chromanones: Key Structural Features
  • Hydroxylation Pattern: The presence of hydroxyl groups at the 5- and 7-positions of the chromanone scaffold significantly enhances antibacterial activity.[11][12] This is likely due to their ability to form hydrogen bonds with bacterial targets.

  • 2-Position Substituent: A hydrophobic or lipophilic substituent at the 2-position is crucial for activity.[11][12] Studies show that long aliphatic alkyl chains (six to nine carbons) at this position lead to better anti-MRSA activity compared to shorter chains.[11][12]

  • 4-Position Modification: The carbonyl group at the 4-position is a key hydrogen bond acceptor.[18] Its modification to a 4-oxime (=NOH) can sometimes lead to more potent activity against certain strains compared to the parent ketone.[11][12]

Chalcones: Key Structural Features
  • A-Ring Hydroxylation: A 2',4'-dihydroxylated A-ring is a common pharmacophoric element for potent antibacterial activity.[11][12] The ortho-hydroxy group (2'-OH) is particularly important.[11][12] However, increasing the number of hydroxyl groups, such as in 2',4',6'-trihydroxy chalcones, can decrease activity, possibly due to increased polarity and reduced membrane penetration.[11][12]

  • B-Ring Substitution: Lipophilic substituents on the B-ring generally enhance activity.[11][12] The position and nature of these groups are critical; for instance, hydroxyl groups or oxygenated substituents at the C-4 position can be beneficial.[19]

  • The α,β-Unsaturated Ketone: This Michael acceptor system is a defining feature of chalcones and is often implicated in their mechanism of action, allowing for covalent interaction with nucleophilic residues (like cysteine) in bacterial enzymes.[20]

Mechanisms of Action

The ways in which these compounds kill or inhibit bacteria are multifaceted.

  • 4-Chromanones: Selected active 4-chromanones have been shown to act by dissipating the bacterial membrane potential.[12][18] This disruption of the membrane's integrity leads to the inhibition of essential macromolecular biosynthesis.[12][18] Furthermore, some derivatives have been found to inhibit DNA topoisomerase IV, an enzyme crucial for DNA replication in bacteria.[12][18]

  • Chalcones: The mechanism for chalcones is also complex. They are known to inhibit DNA gyrase and interfere with DNA replication.[21] Some studies suggest they act by damaging the bacterial cell wall.[22] Their ability to inhibit filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division, also contributes to their bactericidal effects.[21]

Chalcone_MoA cluster_targets Bacterial Cellular Targets cluster_outcome Result chalcone Chalcone Scaffold cell_wall Cell Wall Damage to structural integrity chalcone->cell_wall Damages cell_membrane Cell Membrane Dissipation of membrane potential chalcone->cell_membrane Disrupts dna_gyrase DNA Gyrase / Topoisomerase Inhibition of DNA replication chalcone->dna_gyrase Inhibits ftsZ FtsZ Protein Inhibition of cell division chalcone->ftsZ Inhibits outcome Inhibition of Macromolecular Biosynthesis & Cell Division cell_wall->outcome cell_membrane->outcome dna_gyrase->outcome ftsZ->outcome bacterial_death Bacterial Death outcome->bacterial_death

Proposed antibacterial mechanisms of action for chalcones.

A Note on Synthesis

A significant advantage of these scaffolds is their accessible synthesis. Chalcones are typically prepared via the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate acetophenone and a benzaldehyde.[23] 4-Chromanones can then be synthesized from their corresponding chalcone precursors through an intramolecular cyclization reaction.[11][12] This synthetic tractability allows for the creation of diverse libraries of analogues for extensive SAR studies.

Conclusion and Future Outlook

Both 4-chromanones and chalcones represent promising platforms for the development of new antibacterial agents. Chalcones, in general, demonstrate superior potency, especially against Gram-positive pathogens, with some derivatives showing MIC values in the sub-microgram per milliliter range.[11][12] The activity of 4-chromanones is highly dependent on specific structural optimizations but can be tailored to achieve significant potency.[12]

The key takeaway for researchers is the clear structure-activity relationships that have been established. For both scaffolds, a careful balance of hydroxylation and lipophilicity is required to optimize bacterial cell penetration and target engagement. Their multifaceted mechanisms of action, often targeting multiple cellular processes, may also reduce the likelihood of rapid resistance development.[12][18][21] Future research should focus on leveraging these SAR insights to design novel derivatives with improved potency, broader spectrum activity, and favorable pharmacokinetic profiles, ultimately contributing to the arsenal against drug-resistant bacteria.

References

  • Lu, L., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry. [Link]

  • Avila, H. P., et al. (2008). Structure-activity relationship of antibacterial chalcones. Bioorganic & Medicinal Chemistry. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Li, J., et al. (2023). Design, synthesis, antibacterial, and antifungal evaluation of novel 4-chromanone-derived compounds incorporating carboxamide and 1,3,4-thiadiazole thioether moieties. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. [Link]

  • Saleena, S., et al. (2019). Chalcone derivatives and their antibacterial activities: Current development. Bioorganic Chemistry. [Link]

  • ResearchGate. (n.d.). Antibacterial mechanisms of chalcone and its derivatives. [Link]

  • National Institutes of Health. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC. [Link]

  • Tran, T. D., et al. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules. [Link]

  • Cikic, S., et al. (2015). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. The Indian Journal of Medical Research. [Link]

  • ResearchGate. (n.d.). Antibacterial mechanisms of chalcone and its derivatives. [Link]

  • Bitencourt, T. A. S., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. AMB Express. [Link]

  • Ngameni, B., et al. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences. [Link]

  • Hasan, M. H., et al. (2021). The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. SCIENTIA: Journal of Science and Technology. [Link]

  • ResearchGate. (2008). (PDF) Structure-activity relationship of antibacterial chalcones. [Link]

  • ResearchGate. (2014). Synthesis, Structure-Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives | Request PDF. [Link]

  • Semantic Scholar. (2023). Design, synthesis, antibacterial, and antifungal evaluation of novel 4-chromanone-derived compounds incorporating carboxamide and 1,3,4-thiadiazole thioether moieties. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Wikipedia. (n.d.). Broth microdilution. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • ResearchGate. (2023). (PDF) Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. [Link]

  • Kumar, A., et al. (2009). Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents. Chemical Biology & Drug Design. [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • MDPI. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

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  • AWS. (n.d.). Synthesis and evaluation of antibacterial properties of chalcones derived from thiophene-2-carbaldehyde. [Link]

  • National Institutes of Health. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. [Link]

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  • PubMed. (2020). Antibacterial Activities of Novel Dithiocarbamate-Containing 4 H-Chromen-4-one Derivatives. [Link]

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Comparative

synthesis and evaluation of substituted chroman-4-one derivatives as Sirtuin 2-selective inhibitors

Comparative Guide to Substituted Chroman-4-One Derivatives as Sirtuin 2-Selective Inhibitors A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals This guide provides a comprehensive compari...

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Guide to Substituted Chroman-4-One Derivatives as Sirtuin 2-Selective Inhibitors

A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals

This guide provides a comprehensive comparison of substituted chroman-4-one derivatives as a promising class of Sirtuin 2 (SIRT2)-selective inhibitors. We will delve into the rationale for targeting SIRT2, the synthetic methodologies for generating these compounds, detailed protocols for their evaluation, and a structure-activity relationship (SAR) analysis to guide future optimization efforts.

The Rationale: Why Target Sirtuin 2?

Sirtuins are a family of NAD⁺-dependent protein deacylases that play crucial roles in regulating cellular processes, including gene expression, DNA repair, and metabolism.[1][2] Among the seven human sirtuins (SIRT1-7), SIRT2 is primarily located in the cytoplasm and is a key deacetylase for non-histone proteins, most notably α-tubulin.[3][4]

Dysregulation of SIRT2 activity has been implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's and Huntington's, as well as various cancers.[1][5][6] This makes SIRT2 a compelling therapeutic target. However, the high degree of structural similarity in the catalytic sites across sirtuin isoforms presents a significant challenge in developing isoform-selective inhibitors.[7] Achieving selectivity is critical to minimize off-target effects, as other sirtuins like SIRT1 and SIRT3 have protective roles in certain contexts.[1] The chroman-4-one scaffold has emerged as a valuable starting point for developing potent and highly selective SIRT2 inhibitors.[5][6][8]

Synthesis of Chroman-4-One Derivatives

A key advantage of the chroman-4-one scaffold is its accessible synthesis. These derivatives can be efficiently prepared in a one-step procedure via a base-mediated aldol condensation, followed by an intramolecular oxa-Michael addition.[5][6] The use of microwave irradiation accelerates the reaction, providing moderate to high yields in a significantly reduced timeframe.[8]

The general synthesis involves the reaction of commercially available 2'-hydroxyacetophenones with various aldehydes in the presence of a base, such as diisopropylamine (DIPA), in an ethanol solvent.

cluster_reactants Starting Materials cluster_reaction Reaction Conditions R1 2'-Hydroxyacetophenone (Substituted) Product 2-Substituted Chroman-4-one Derivative R1->Product Aldol Condensation & Intramolecular oxa-Michael Addition R2 Aldehyde (R'-CHO) R2->Product Base Base (DIPA) Solvent Ethanol Heat Microwave (MW) 160-170 °C, 1h

Caption: General synthetic scheme for 2-substituted chroman-4-one derivatives.

Experimental Protocol: Microwave-Assisted Synthesis
  • Reactant Preparation: In a microwave-safe vial, combine the substituted 2'-hydroxyacetophenone (1.0 eq.), the desired aldehyde (1.2 eq.), and diisopropylamine (DIPA) (2.0 eq.) in absolute ethanol (3-5 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 160-170 °C for 1 hour.[5][8]

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 2-substituted chroman-4-one derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation and Selectivity Profiling

A rigorous evaluation of inhibitory potency and isoform selectivity is paramount in drug discovery. A common and reliable method for assessing sirtuin activity is a fluorescence-based assay that measures the deacetylation of a peptide substrate.[9]

G A Synthesized Chroman-4-one Derivatives B SIRT2 Enzymatic Assay (Determine IC50) A->B  Test  Potency C SIRT1 & SIRT3 Selectivity Assays (% Inhibition) A->C  Test  Selectivity D Data Analysis: Potency & Selectivity Comparison B->D C->D

Caption: Experimental workflow for evaluating SIRT2 inhibitors.

Experimental Protocol: SIRT2 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from standard procedures used for evaluating sirtuin inhibitors.[9][10]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

    • Enzyme Solution: Dilute recombinant human SIRT2 enzyme to the desired concentration in the assay buffer.

    • Substrate Solution: Prepare a solution of a fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide) and NAD⁺ in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds (chroman-4-one derivatives) and a known reference inhibitor in DMSO, then dilute further in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the inhibitor solution (or vehicle control) to each well.

    • Add 25 µL of the SIRT2 enzyme solution to each well and pre-incubate for 15 minutes at 37 °C to allow for inhibitor-enzyme binding.[4]

    • Initiate the reaction by adding 50 µL of the combined substrate/NAD⁺ solution.

    • Incubate the plate at 37 °C for 60 minutes.

    • Stop the reaction by adding 50 µL of a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated peptide, releasing the fluorophore.

    • Incubate for an additional 15-30 minutes at 37 °C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Selectivity Profiling: To determine selectivity, perform the same assay using recombinant SIRT1 and SIRT3 enzymes, typically at a fixed, high concentration of the inhibitor (e.g., 200 µM).[5][8] The low percentage of inhibition of SIRT1 and SIRT3 activity demonstrates the compound's selectivity for SIRT2.

Performance Comparison and Structure-Activity Relationship (SAR)

The inhibitory potency and selectivity of chroman-4-one derivatives are highly dependent on the substitution pattern on the core scaffold. Experimental data reveals several key trends.[5][8]

Compound IDR² SubstituentR⁶ SubstituentR⁸ SubstituentSIRT2 IC₅₀ (µM)% Inhibition @ 200µM (SIRT1)% Inhibition @ 200µM (SIRT3)
1 n-PentylHH>100<10%<10%
2 n-PropylBrBr10.6<10%<10%
3 n-PentylBrBr1.5 <10%<10%
4 IsopropylBrBr>50<10%16%
Reference AGK2--23.5[1]>50-

Data compiled from Fridén-Saxin et al., J Med Chem, 2012.[5][6][8]

The data clearly indicates that the 6,8-dibromo-2-pentylchroman-4-one derivative (Compound 3 ) is the most potent inhibitor, with an IC₅₀ of 1.5 µM.[5][6][11] Importantly, the most potent compounds are also completely selective for SIRT2, showing negligible inhibition of SIRT1 and SIRT3 at high concentrations.[5][8]

Caption: Key structure-activity relationships for SIRT2 inhibition.

Causality Behind SAR Observations:
  • Position 2: The length and conformation of the alkyl chain at the 2-position are critical. An unbranched chain of 3 to 5 carbons, with pentyl being optimal, likely fits into a hydrophobic pocket within the SIRT2 active site.[5][8] Bulky or branched substituents may cause steric hindrance, preventing optimal binding and thus reducing inhibitory activity.[5][8]

  • Positions 6 and 8: The addition of large, electron-withdrawing groups like bromine at the 6- and 8-positions dramatically enhances potency. This suggests these substituents may engage in specific interactions, such as halogen bonding, with residues in the binding pocket or alter the electronic properties of the aromatic ring to favor binding.

  • Selectivity: The high selectivity of these compounds for SIRT2 over SIRT1 and SIRT3 indicates that the chroman-4-one scaffold effectively exploits subtle structural differences in the substrate-binding channels of the sirtuin isoforms.

Conclusion and Future Directions

Substituted chroman-4-one derivatives represent a highly promising class of potent and selective SIRT2 inhibitors. Their straightforward, efficient synthesis and well-defined structure-activity relationship make them an excellent starting point for further drug development. The most potent analog identified, 6,8-dibromo-2-pentylchroman-4-one (IC₅₀ = 1.5 µM), serves as a crucial lead compound.[6][11][12]

Future efforts should focus on improving the pharmacokinetic properties of these compounds while retaining their high potency and selectivity.[3] The insights from the SAR analysis provide a clear roadmap for designing the next generation of chroman-4-one-based SIRT2 inhibitors for potential therapeutic application in neurodegenerative disorders and cancer.

References

  • Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113. [Link]

  • Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed. [Link]

  • Cui, H., Kamal, Z., Ai, T., Xu, Y., More, S. S., Wilson, D. J., & Chen, L. (2014). Discovery of potent and selective sirtuin 2 (SIRT2) inhibitors using a fragment-based approach. PubMed. [Link]

  • Cui, H., Kamal, Z., Ai, T., Xu, Y., More, S. S., Wilson, D. J., & Chen, L. (2014). Discovery of Potent and Selective Sirtuin 2 (SIRT2) Inhibitors Using a Fragment-Based Approach. Sci-Hub. [Link]

  • Das, S., et al. (2021). Synthesis of alkyl substituted chroman-4-one derivatives. ResearchGate. [Link]

  • Cui, H., Kamal, Z., Ai, T., Xu, Y., More, S. S., Wilson, D. J., & Chen, L. (2014). Discovery of Potent and Selective Sirtuin 2 (SIRT2) Inhibitors Using a Fragment-Based Approach. Journal of Medicinal Chemistry. [Link]

  • Fridén-Saxin, M., et al. (2015). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2‑Selective Inhibitors. ACS Figshare. [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Semantic Scholar. [Link]

  • Mahajan, S. S., et al. (2020). Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies. National Institutes of Health. [Link]

  • Cui, H., et al. (2014). Discovery of Potent and Selective Sirtuin 2 (SIRT2) Inhibitors Using a Fragment-Based Approach. ResearchGate. [Link]

  • Moniot, S., et al. (2009). Sirtuins inhibitors: the approach to affinity and selectivity. PubMed. [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Carafa, V., et al. (2020). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. MDPI. [Link]

  • de Oliveira, A. M., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • BellBrook Labs. (2023). What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs. [Link]

  • Seifert, T., et al. (2015). Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. PubMed. [Link]

  • Sgrignani, J., et al. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. MDPI. [Link]

  • Jing, H., et al. (2020). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. National Institutes of Health. [Link]

  • Klein, M., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Publishing. [Link]

  • Gertz, M., & Steegborn, C. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link]

  • Seifert, T., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • Sgrignani, J., et al. (2021). Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. PMC. [Link]

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Validation

A Comparative Guide to the Antimicrobial Evaluation of Chroman-4-one and Homoisoflavonoid Derivatives

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent bioactivity is a paramount objective in drug discovery.[1] Among the myriad of natural and synthetic compounds,...

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent bioactivity is a paramount objective in drug discovery.[1] Among the myriad of natural and synthetic compounds, chroman-4-ones and their structural relatives, homoisoflavonoids, have emerged as privileged structures exhibiting a wide spectrum of biological effects, including significant antimicrobial properties.[2][3][4] This guide provides a comparative analysis of these two compound classes, detailing their antimicrobial efficacy, structure-activity relationships, and the standardized methodologies for their evaluation.

Core Scaffolds: Chroman-4-one vs. Homoisoflavonoid

Chroman-4-ones are heterocyclic compounds featuring a benzene ring fused to a dihydropyranone system.[4] They serve as versatile intermediates in the synthesis of more complex molecules, including homoisoflavonoids. Homoisoflavonoids are a distinct subclass of flavonoids characterized by an additional carbon atom, typically presenting as a benzylidene or benzyl group at the C-3 position of the chroman-4-one core.[5][6] This structural distinction is the primary differentiator influencing their biological profiles.

G cluster_0 Chroman-4-one Scaffold cluster_1 Homoisoflavonoid Scaffold (Sappanin-type) a a b b

Caption: Core chemical structures of Chroman-4-one and Homoisoflavonoid derivatives.[7]

Comparative Antimicrobial Performance

The antimicrobial efficacy of these derivatives is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8][9] A recent study investigating a series of 25 synthesized chroman-4-one and homoisoflavonoid derivatives against a panel of pathogenic bacteria and fungi provides a clear basis for comparison.[1]

The data reveals that specific derivatives from both classes exhibit potent activity, in some cases exceeding that of conventional control drugs, particularly against Candida species.[1]

Table 1: Comparative MIC Values (μg/mL) of Selected Derivatives

Compound IDClassS. epidermidisP. aeruginosaS. enteritidisC. albicansC. tropicalisN. glabratus
1 Chroman-4-one>500>500>50015.631.231.2
2 Chroman-4-one250>500>50015.615.615.6
21 Homoisoflavonoid250>500>5007.87.815.6
Nystatin ControlNTNTNT31.231.231.2
Gentamicin Control62.5125125NTNTNT
(Data synthesized from Velasquez-López et al., 2024. NT = Not Tested)

From this representative data, it is evident that both classes possess promising antifungal activity. Notably, the homoisoflavonoid derivative 21 demonstrated a superior MIC value against C. albicans and C. tropicalis compared to both the chroman-4-one precursors and the nystatin control.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these compounds is not merely a feature of the core scaffold but is profoundly influenced by the nature and position of various substituents. Understanding these Structure-Activity Relationships (SAR) is crucial for designing next-generation antimicrobial agents.

For Chroman-4-ones:
  • Hydroxylation: The presence of hydroxyl (-OH) groups, particularly at the C-5 and C-7 positions, is often correlated with enhanced antibacterial activity.[10][11]

  • C-7 Substitution: A free hydroxyl group at the C-7 position appears critical. The addition of alkyl or aryl carbon chains to this hydroxyl group has been shown to reduce or eliminate antimicrobial activity.[1]

  • C-2 Substitution: The introduction of hydrophobic substituents, such as long alkyl chains, at the C-2 position can significantly boost activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[10][12]

For Homoisoflavonoids:
  • Ring B Substitution: The introduction of an activating methoxy (-OCH₃) group at the meta position (C-3') of the B-ring significantly enhances antimicrobial activity.[13] This is a key finding that distinguishes potent homoisoflavonoids.

  • Conversion from Chroman-4-one: The conversion of an inactive chroman-4-one into a homoisoflavonoid by adding a benzylidene group can confer potent biological activity, particularly antifungal effects.

Proposed Mechanisms of Antimicrobial Action

Flavonoids and their derivatives, including chroman-4-ones and homoisoflavonoids, are known to exert their antimicrobial effects through multiple mechanisms, making it more difficult for microbes to develop resistance.[14][15] While the precise mechanisms for each derivative can vary, several general pathways have been proposed.[16][17][18]

G cluster_cell Pathogen Cell Compound Chroman-4-one / Homoisoflavonoid Membrane Cytoplasmic Membrane Compound->Membrane Disruption & Permeabilization DNA Nucleic Acid Synthesis Compound->DNA Inhibition Metabolism Energy Metabolism (ATP Synthesis) Compound->Metabolism Inhibition Enzymes Key Enzymes (e.g., DNA Gyrase, Kinases) Compound->Enzymes Inhibition Efflux Efflux Pumps Compound->Efflux Enhances antibiotic efficacy

Caption: Proposed antimicrobial mechanisms of action for flavonoid-type compounds.

Key proposed mechanisms include:

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids may intercalate with or form hydrogen bonds to the stacking of nucleic acid bases, thereby inhibiting DNA and RNA synthesis.[19]

  • Disruption of Cytoplasmic Membrane Function: Lipophilic derivatives can insert into the microbial membrane, disrupting its structure, increasing permeability, and causing leakage of essential intracellular components.[17][19]

  • Inhibition of Energy Metabolism: These compounds can interfere with the electron transport chain and inhibit ATP synthesis, depriving the cell of energy.[14][16]

  • Enzyme Inhibition: Specific derivatives can target key microbial enzymes. For example, molecular modeling suggests that certain chroman-4-ones and homoisoflavonoids may inhibit fungal enzymes like cysteine synthase, HOG1 kinase, and Fructose-bisphosphate aldolase (FBA1), which are critical for virulence and survival.[1][13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the MIC of antimicrobial agents in a quantitative manner.[8][20] It is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[21][22] The protocol is a self-validating system when appropriate controls are included.

Step-by-Step Methodology
  • Preparation of Antimicrobial Agent Stock:

    • Rationale: To create a concentrated, sterile solution from which serial dilutions can be made. The choice of solvent is critical to ensure the compound is fully dissolved without affecting microbial growth.

    • Procedure: Dissolve the test compound (e.g., chroman-4-one derivative) in a suitable solvent like Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final concentration of the solvent in the assay does not inhibit microbial growth (typically ≤1%).[23]

  • Preparation of Microtiter Plates:

    • Rationale: A 96-well plate format allows for the simultaneous testing of multiple concentrations and compounds, increasing throughput and reproducibility.[20][24]

    • Procedure: Add 100 µL of sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells in columns 2 through 12. Add 200 µL of broth to a well in column 11 for a sterility control. Add 100 µL of the stock compound solution to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 100 µL from well to well (columns 1-10). Discard the final 100 µL from the well in column 10.

  • Preparation of Microbial Inoculum:

    • Rationale: Standardizing the number of microbial cells is crucial for reproducible MIC results. The 0.5 McFarland turbidity standard is used to approximate a cell density of 1.5 x 10⁸ CFU/mL for bacteria.

    • Procedure: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve the final target inoculum concentration in each well (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation and Incubation:

    • Rationale: Each well (except the sterility control) is inoculated with a standardized number of microbes to challenge the antimicrobial agent. Incubation provides the necessary time and conditions for microbial growth.

    • Procedure: Add 100 µL of the diluted inoculum to each well, except for the sterility control (column 11). The well in column 12, containing broth and inoculum but no drug, serves as the growth control. This results in a final volume of 200 µL in each test well. Seal the plate and incubate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).[20]

  • Determination of MIC:

    • Rationale: The MIC is determined by visual inspection for turbidity. The absence of growth indicates that the compound has inhibited the microbe at that concentration.

    • Procedure: After incubation, visually inspect the plate. The growth control (column 12) should be turbid, and the sterility control (column 11) should be clear. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Prepare Stock Solution of Test Compound C 3. Serially Dilute Compound in 96-Well Plate with Broth A->C B 2. Prepare Microbial Inoculum (0.5 McFarland Standard) D 4. Inoculate Plate with Standardized Microbe Suspension B->D C->D E 5. Add Controls (Growth & Sterility) D->E F 6. Incubate Plate (e.g., 37°C, 18-24h) E->F G 7. Visually Inspect for Turbidity F->G H 8. Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: Standard experimental workflow for the broth microdilution MIC assay.

Conclusion

Chroman-4-one and homoisoflavonoid derivatives represent two closely related but distinct classes of compounds with significant, tunable antimicrobial potential. The research highlights that while the foundational chroman-4-one scaffold can be active, its conversion to a homoisoflavonoid or specific substitutions on either ring system can dramatically enhance potency, particularly against fungal pathogens. Key structural modifications, such as a meta-methoxy group on the B-ring of homoisoflavonoids or a free 7-hydroxyl group on chroman-4-ones, are critical determinants of bioactivity. The standardized broth microdilution method provides a robust and reproducible platform for quantifying the efficacy of these derivatives, guiding the rational design of new and more effective agents to combat the global challenge of microbial resistance.

References

  • Velasquez-López, Y., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.
  • Velasquez-López, Y., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed.
  • Farhadi, F., et al. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. National Institutes of Health (NIH).
  • Broth Microdilution. MI - Microbiology.
  • Xie, Y., et al. (2014). Antibacterial activities of flavonoids: structure-activity relationship and mechanism. PubMed.
  • Wang, F., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. National Institutes of Health (NIH).
  • Xie, Y., et al. (2015). Antibacterial Activities of Flavonoids: Structure-Activity Relationship and Mechanism. Current Medicinal Chemistry.
  • Rodríguez, B., et al. (2023). Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties. IntechOpen.
  • Farhadi, F., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. National Institutes of Health (NIH).
  • Miller, R. A., et al. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. PubMed.
  • Wang, F., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry.
  • Broth microdilution. Wikipedia.
  • Albrecht, U., et al. (2005). Synthesis and structure-activity relationships of 2-vinylchroman-4-ones as potent antibiotic agents. PubMed.
  • Al-Hourani, B. J., et al. (2021). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. National Institutes of Health (NIH).
  • A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. Pharmaceutical Biology.
  • Synthesis, Structure-Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. ResearchGate.
  • Isolation, synthesis, and bioactivity of homoisoflavonoids from Caesalpinia pulcherrima. PubMed.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate.
  • Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Taylor & Francis Online.
  • Isolation, Synthesis, and Bioactivity of Homoisoflavonoids from Caesalpinia pulcherrima. J-Stage.
  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC.
  • Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis. SAGE Journals.
  • Ferreira, E., et al. (2021). Synthesis of Coumarin and Homoisoflavonoid Derivatives and Analogs: The Search for New Antifungal Agents. MDPI.
  • screening for antimicrobial activity of natural products using a microplate photometer. SciELO.
  • Chemistry and Antifungal Activity of Homoisoflavonoids. ResearchGate.
  • Review Article Chemistry and Antifungal Activity of Homoisoflavonoids. ResearchGate.
  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI.
  • Minimum inhibitory concentration (MIC) determination of herbal extracts against Escherichia coli, Salmonella Typhimurium, and Staphylococcus aureus. The Journal of Agriculture and Development.
  • Basic chemical structure of the derivatives synthesized. ResearchGate.
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  • Anti-Fungal Efficacy and Mechanisms of Flavonoids. MDPI.
  • Natural products and their semi-synthetic derivatives against antimicrobial-resistant human pathogenic bacteria and fungi. National Institutes of Health (NIH).
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. PubMed.
  • Flavonoids as Promising Natural Compounds for Combating Bacterial Infections. MDPI.
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 8-Iodo-4-Chromanone

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling nove...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized reagents like 8-Iodo-4-Chromanone requires not only a focus on the synthetic outcome but also a rigorous adherence to safety protocols, especially concerning waste disposal. This guide provides an in-depth, procedural framework for the proper disposal of 8-Iodo-4-Chromanone, ensuring the safety of laboratory personnel and compliance with environmental regulations.

The guidance herein is synthesized from established safety protocols for halogenated organic compounds and related chemical structures, providing a robust operational plan rooted in expertise and established safety principles.

Understanding the Hazard Profile of 8-Iodo-4-Chromanone
  • 4-Chromanone: The foundational structure, 4-chromanone, is known to cause skin, eye, and respiratory irritation.[1][2] It may also be harmful if swallowed.[1][3]

  • Organic Iodine Compounds: The presence of iodine classifies 8-Iodo-4-Chromanone as a halogenated organic compound.[4] Such compounds are often subject to specific, more stringent disposal regulations than their non-halogenated counterparts due to their potential to form persistent environmental pollutants.[5][6][7][8]

Based on this composite analysis, 8-Iodo-4-Chromanone should be handled as a hazardous substance with particular attention to its irritant properties and its classification as a halogenated organic waste.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling 8-Iodo-4-Chromanone in any capacity, from initial use to final disposal, the following PPE is mandatory to minimize exposure:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.Protects against accidental splashes which could cause serious eye irritation.[9]
Skin Protection Chemically resistant gloves (e.g., nitrile). A lab coat is required.Prevents skin contact, which may cause irritation.[2][9]
Respiratory Protection Not typically required for small-scale laboratory use if handled within a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of any dust or vapors, which could cause respiratory irritation.[9][10]

Always inspect your PPE for integrity before use and replace it if compromised. Contaminated gloves should be removed and disposed of as hazardous waste.[11]

Step-by-Step Disposal Protocol for 8-Iodo-4-Chromanone

The proper disposal of 8-Iodo-4-Chromanone is a critical final step in the experimental workflow. The following procedure ensures that this is done safely and in accordance with standard hazardous waste management practices.

Operational Workflow for Disposal

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_labeling_storage Labeling & Storage cluster_final_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Select a Designated 'Halogenated Organic Waste' Container B->C D Carefully Transfer Waste into the Container C->D E Securely Cap the Waste Container D->E F Label the Container with 'Hazardous Waste' and Chemical Contents E->F G Store the Container in a Designated Satellite Accumulation Area F->G H Arrange for Pickup by Institutional Environmental Health & Safety (EHS) G->H

Caption: Disposal workflow for 8-Iodo-4-Chromanone.

Detailed Procedural Steps:

  • Preparation and Segregation:

    • Step 1.1: Put on all required PPE as detailed in the table above.

    • Step 1.2: Perform all waste handling activities inside a certified chemical fume hood to minimize inhalation exposure.[10]

    • Step 1.3: Identify and obtain a designated hazardous waste container for "Halogenated Organic Waste."[4][7] This is a critical step in waste segregation. Halogenated and non-halogenated organic wastes must be kept separate to facilitate proper final disposal, which is typically high-temperature incineration for halogenated compounds.[4][8]

  • Waste Transfer:

    • Step 2.1: Carefully transfer any residual 8-Iodo-4-Chromanone, contaminated materials (such as pipette tips, weigh boats, or contaminated gloves), and solutions containing this compound into the designated halogenated waste container.

    • Step 2.2: Avoid overfilling the container. It is recommended not to fill beyond 80% capacity to prevent spills and allow for vapor expansion.

    • Step 2.3: Securely close the container lid immediately after adding waste to prevent the release of vapors.[7]

  • Labeling and Storage:

    • Step 3.1: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including "8-Iodo-4-Chromanone."[7][8] Do not use abbreviations or chemical formulas.

    • Step 3.2: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Final Disposal:

    • Step 4.1: Once the waste container is nearing capacity, or on a regular schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Step 4.2: Never dispose of 8-Iodo-4-Chromanone or any other organic solvent down the drain.[8] This is a serious violation of environmental regulations and can cause significant damage to aquatic ecosystems.

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel it poses an immediate respiratory hazard.

  • Containment (for minor spills): If the spill is small and you are trained to handle it, you can manage the cleanup.

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.

    • Carefully collect the absorbent material and any contaminated debris and place it in the designated "Halogenated Organic Waste" container.

  • Seek Assistance (for major spills): For large spills, or if you are ever in doubt, contact your institution's EHS department immediately.[10]

Conclusion: A Culture of Safety

The proper management and disposal of chemical waste like 8-Iodo-4-Chromanone are not merely procedural; they are a cornerstone of a robust safety culture in any research environment. By understanding the chemical's hazard profile and adhering to the detailed disposal protocol outlined in this guide, you contribute to the safety of your workplace and the protection of our environment.

References

  • Duke University. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Duke SMIF. [Link]

  • Illinois Pollution Control Board. TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. [Link]

  • U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Iodine Solution - Safety Data Sheet. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chromanone. [Link]

  • National Center for Biotechnology Information. Chromanone. PubChem. [Link]

  • Henkel. (2021). Safety Data Sheet - BONDERITE M-CR 1600 AERO known as ALODINE 1600. [Link]

  • CHAMAELEON PRODUCTION. (2018). SAFETY DATA SHEET according to 1907/2006/EC, Article 31. [Link]

  • Columbia University. STANDARD OPERATING PROCEDURES: IODINE-125. Research. [Link]

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  • The Good Scents Company. 4-chromanone. [Link]

  • ChemBK. 4-chromanone. [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 8-Iodo-4-Chromanone

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds, such as 8-Iodo-4-Chromanone, require...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds, such as 8-Iodo-4-Chromanone, requires a meticulous and informed approach to personal protection. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) necessary for the safe handling and disposal of 8-Iodo-4-Chromanone, grounded in established safety protocols and the known hazards of analogous compounds.

Core Principles of Chemical Safety

Before undertaking any procedure involving 8-Iodo-4-Chromanone, a thorough risk assessment is paramount. This assessment should consider the quantity of the substance being handled, the nature of the experimental procedure, and the potential for exposure. The principles of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize exposure.

Recommended Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum standard when handling 8-Iodo-4-Chromanone. The selection of specific items should be guided by your institution's safety policies and a detailed risk assessment of the planned experiment.

1. Eye and Face Protection:

  • Chemical Splash Goggles: These are mandatory to protect against splashes and aerosols. Standard safety glasses do not provide a sufficient seal around the eyes.

  • Face Shield: In conjunction with chemical splash goggles, a face shield is required when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.

2. Skin and Body Protection:

  • Gloves: Due to the ketone functional group and the presence of a halogen, gloves with good chemical resistance are essential.

    • Double Gloving: It is best practice to wear two pairs of gloves. An inner nitrile glove provides a good first line of defense, while a thicker, more resistant outer glove, such as butyl rubber or neoprene, is recommended for handling the compound directly.[2] Always inspect gloves for any signs of degradation or punctures before and during use.

    • Glove Compatibility: Consult the glove manufacturer's compatibility charts to ensure the selected gloves offer adequate protection against halogenated ketones.

  • Laboratory Coat: A full-length, buttoned laboratory coat made of a flame-resistant material should be worn to protect against splashes and spills.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the laboratory coat is recommended.

3. Respiratory Protection:

  • Engineering Controls: The primary method for controlling respiratory exposure is through engineering controls. All handling of 8-Iodo-4-Chromanone powder or solutions should be conducted within a certified chemical fume hood.

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] Proper fit-testing and training are essential for effective respirator use.

Operational and Disposal Plans

A clear and well-rehearsed plan for handling and disposal is critical to ensuring a safe working environment.

Handling Procedure:

  • Preparation: Before handling 8-Iodo-4-Chromanone, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to minimize the risk of inhalation. Use a disposable weighing paper or a dedicated, labeled container.

  • Solution Preparation: When preparing solutions, add the solid 8-Iodo-4-Chromanone to the solvent slowly to avoid splashing. Ensure the process is carried out in a fume hood.

  • Post-Handling: After handling, thoroughly wash your hands and any potentially exposed skin with soap and water, even if gloves were worn.

Disposal Plan:

  • Waste Segregation: All waste contaminated with 8-Iodo-4-Chromanone, including disposable gloves, weighing papers, and pipette tips, must be segregated into a clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name ("8-Iodo-4-Chromanone") and the appropriate hazard warnings.

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of halogenated organic waste. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
Large Spill Evacuate the immediate area and alert others. Contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Visualizing Safety Workflows

To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key procedural workflows.

Diagram 1: PPE Donning and Doffing Procedure

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves (Butyl/Neoprene) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

A step-by-step guide to correctly putting on and taking off PPE.

Diagram 2: Emergency Spill Response Logic

Spill_Response action_node action_node end_node end_node Start Spill Occurs Assess Assess Spill Size Start->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No Cleanup Contain & Clean Up (with proper PPE) SmallSpill->Cleanup Yes Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Others & Call Emergency Response Evacuate->Alert Secure Area Secured Alert->Secure Dispose Dispose of Waste Cleanup->Dispose Dispose->Secure

A decision-making flowchart for responding to a chemical spill.

References

  • Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS.
  • Standard Operating Procedure for work with Chemical name/class: Iodine. (2018, November 2). Duke SMIF.
  • Personal Protective Equipment: Hands. (2024, May 10). San Jose State University.
  • Essential Safety and Logistical Information for Handling Iodine Green. (n.d.). Benchchem.
  • Chromanone Safety and Hazards. (n.d.). PubChem.
  • SAFETY DATA SHEET - 4-Chromanone. (2024, March 29). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Chromanone. (2025, September 15). Thermo Fisher Scientific.

Sources

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